molecular formula C19H34IN5O11 B13738840 Germall plus

Germall plus

Cat. No.: B13738840
M. Wt: 635.4 g/mol
InChI Key: XUYROFSUVWYCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Germall Plus is a broad-spectrum antimicrobial preservative engineered for reliable stabilization of emulsions and aqueous formulations in a research context. Its patented synergistic combination of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC) provides effective protection against Gram-negative and Gram-positive bacteria, yeasts, and molds . This makes it a valuable subject for research into preserving a wide array of cosmetic and personal care formulations, including both leave-on and rinse-off products . Researchers will find this compound effective over a broad pH range of 3 to 8 . For R&D purposes, it is recommended to incorporate the preservative during the cool-down phase of a formulation process, at temperatures at or below 50°C (122°F) to maintain its integrity . Suggested use levels in final formulations typically range from 0.1% to 0.5% . It is compatible with most cosmetic ingredients, including various surfactants and proteins . Disclaimer: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal consumer use. It is not for use in humans or animals. Furthermore, this material should not be used in oral hygiene, lip care, or aerosolized products due to regulatory restrictions and safety considerations regarding component inhalation or absorption . All research and development involving this chemical must be conducted by or under the supervision of a qualified professional.

Properties

Molecular Formula

C19H34IN5O11

Molecular Weight

635.4 g/mol

IUPAC Name

1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea;3-iodoprop-2-ynyl N-butylcarbamate;propane-1,2-diol

InChI

InChI=1S/C8H12INO2.C8H14N4O7.C3H8O2/c1-2-3-6-10-8(11)12-7-4-5-9;13-1-9-7(18)10(2-14)5-6(17)12(4-16)8(19)11(5)3-15;1-3(5)2-4/h2-3,6-7H2,1H3,(H,10,11);5,13-16H,1-4H2,(H,9,18);3-5H,2H2,1H3

InChI Key

XUYROFSUVWYCOD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCC#CI.CC(CO)O.C(NC(=O)N(CO)C1C(=O)N(C(=O)N1CO)CO)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Germall Plus in Microbial Cell Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germall Plus is a widely utilized broad-spectrum preservative system in cosmetics and personal care products, valued for its efficacy against a wide range of microorganisms, including bacteria, yeast, and mold.[1][2][3] Its antimicrobial prowess stems from the synergistic action of its two active components: Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC).[2][4][5] This technical guide delves into the core mechanisms by which this compound disrupts microbial cells, providing a detailed overview of its action, quantitative efficacy data, and the experimental protocols used to elucidate its function.

The primary mechanism of this compound involves a dual-pronged attack on microbial viability. Diazolidinyl Urea functions as a formaldehyde-releasing agent, disrupting the bacterial cell wall and reacting with key cellular components.[2][6] Concurrently, Iodopropynyl Butylcarbamate (IPBC) primarily targets fungal cell membranes and essential enzymatic processes, leading to cell death.[4]

Core Mechanism of Action

The preservative action of this compound is a result of the complementary and synergistic activities of its constituent ingredients.

Diazolidinyl Urea: The Formaldehyde (B43269) Releaser

Diazolidinyl Urea's primary antimicrobial activity is attributed to its slow and controlled release of formaldehyde in aqueous formulations.[2][4] Formaldehyde is a potent biocide that exerts its effect through several mechanisms:

  • Cell Wall Disruption: Formaldehyde targets the peptidoglycan layer of bacterial cell walls, causing structural damage and loss of integrity.[7] This disruption is a critical step in its bactericidal action.

  • Cross-linking of Proteins and Nucleic Acids: As a highly reactive electrophile, formaldehyde readily reacts with amine and thiol groups on proteins and nucleic acids.[8] This leads to the formation of irreversible cross-links (methylene bridges), which inactivates enzymes, disrupts cellular transport, and damages genetic material, ultimately leading to cell death.[8][9]

Iodopropynyl Butylcarbamate (IPBC): The Fungal Disruptor

IPBC is a potent fungicide that also exhibits activity against a broad range of bacteria.[1] Its primary mechanisms of action include:

  • Cell Membrane Disruption: IPBC is known to alter the permeability of fungal cell membranes.[10] This disruption leads to the leakage of essential intracellular components and a breakdown of the electrochemical gradients necessary for cell survival.

  • Enzyme Inhibition: A key target of IPBC is the inhibition of essential enzymes within microbial cells. While the full spectrum of enzymatic inhibition is an area of ongoing research, it is known to interfere with critical metabolic pathways. One proposed target is squalene (B77637) epoxidase, an enzyme involved in the ergosterol (B1671047) biosynthesis pathway in fungi.[11][12][13][14] Ergosterol is a vital component of the fungal cell membrane, and its inhibition compromises membrane integrity. IPBC may also target other enzymes, such as those involved in cellular respiration.

Synergistic Effect

The combination of Diazolidinyl Urea and IPBC in this compound creates a synergistic effect, providing a broader spectrum of antimicrobial activity at lower concentrations of each individual component than would be required if used alone.[2][4][5] The formaldehyde released from Diazolidinyl Urea effectively controls a wide range of bacteria, while IPBC provides robust protection against fungi, particularly yeast and mold.[2]

Quantitative Data on Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Diazolidinyl Urea and Iodopropynyl Butylcarbamate against common microbial contaminants. It is important to note that MIC values can vary depending on the specific test conditions and microbial strains used.

Table 1: Minimum Inhibitory Concentration (MIC) of Diazolidinyl Urea

MicroorganismStrainMIC (µg/mL)
Escherichia coliATCC 87391000[15]
Pseudomonas aeruginosaATCC 9027512[13]
Staphylococcus aureusATCC 65381000[16]
Candida albicansATCC 10231>1600[4]
Aspergillus brasiliensisATCC 16404Not widely reported

Table 2: Minimum Inhibitory Concentration (MIC) of Iodopropynyl Butylcarbamate (IPBC)

MicroorganismStrainMIC (µg/mL)
Escherichia coliATCC 8739Not widely reported
Pseudomonas aeruginosaATCC 9027Not widely reported
Staphylococcus aureusNCTC1249350[1]
Candida albicansATCC 102311.56 - 12.5[17]
Aspergillus brasiliensisATCC 16404Not widely reported

Experimental Protocols

The mechanisms of action and efficacy of this compound and its components are evaluated using a variety of standardized and specialized experimental protocols.

Antimicrobial Efficacy Testing (Challenge Test)

Protocol: USP <51> or ISO 11930 Preservative Efficacy Test[1][6][9][16][18][19][20][21][22]

Methodology:

  • Preparation of Inoculum: Cultures of specified microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are prepared and standardized to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation: The cosmetic product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

  • Incubation: The inoculated product is stored at a controlled temperature (typically 20-25°C) for a period of 28 days.

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), aliquots of the product are removed, neutralized, and plated on appropriate growth media to determine the number of surviving microorganisms.

  • Evaluation: The log reduction in the microbial population is calculated at each time point and compared to the acceptance criteria outlined in the respective standard to determine the preservative's effectiveness.

Visualization of Microbial Cell Disruption: Transmission Electron Microscopy (TEM)

Protocol: Standard Protocol for TEM of Bacterial Cells[3][9][18][19]

Methodology:

  • Cell Treatment: Bacterial or fungal cultures are treated with sub-inhibitory and inhibitory concentrations of this compound, Diazolidinyl Urea, or IPBC for a defined period.

  • Fixation: The cells are fixed, typically with a solution containing glutaraldehyde (B144438) and/or formaldehyde in a suitable buffer (e.g., cacodylate or phosphate (B84403) buffer), to preserve their ultrastructure.

  • Post-fixation and Staining: The fixed cells are post-fixed with osmium tetroxide, which enhances contrast, and may be stained en bloc with uranyl acetate (B1210297).

  • Dehydration and Embedding: The samples are dehydrated through a graded series of ethanol (B145695) and embedded in a resin (e.g., Epon or Spurr's resin).

  • Sectioning and Imaging: Ultrathin sections (50-100 nm) are cut using an ultramicrotome, stained with heavy metal salts (e.g., uranyl acetate and lead citrate), and examined under a transmission electron microscope.

Assessment of Membrane Permeability

Protocol: Propidium Iodide (PI) Staining Assay[11][14][23][24][25]

Methodology:

  • Cell Treatment: Fungal or bacterial cells are treated with the test preservative.

  • Staining: Propidium iodide, a fluorescent dye that cannot penetrate intact cell membranes, is added to the cell suspension.

  • Incubation: The mixture is incubated for a short period.

  • Analysis: The cells are analyzed using fluorescence microscopy or flow cytometry. Cells with compromised membranes will take up the PI and fluoresce red, allowing for the quantification of membrane damage.

Enzyme Inhibition Assays

Protocol: General Spectrophotometric Enzyme Inhibition Assay

Methodology:

  • Enzyme and Substrate Preparation: A purified microbial enzyme and its specific substrate are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the potential inhibitor (e.g., IPBC).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Monitoring Reaction Rate: The rate of product formation or substrate depletion is monitored over time using a spectrophotometer, measuring the change in absorbance at a specific wavelength.

  • Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) and the mode of inhibition (e.g., competitive, non-competitive).

Visualizations of Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Microbial_Cell_Disruption_by_Germall_Plus cluster_GermallPlus This compound cluster_MicrobialCell Microbial Cell Diazolidinyl Urea Diazolidinyl Urea Formaldehyde Formaldehyde Diazolidinyl Urea->Formaldehyde releases IPBC IPBC Cell Membrane Cell Membrane IPBC->Cell Membrane disrupts permeability Essential Enzymes Essential Enzymes IPBC->Essential Enzymes inhibits Cell Wall Cell Wall Cell Lysis Cell Lysis Cell Wall->Cell Lysis Cell Membrane->Cell Lysis Cytoplasm Cytoplasm Proteins_DNA Proteins & DNA Metabolic Disruption Metabolic Disruption Proteins_DNA->Metabolic Disruption Essential Enzymes->Metabolic Disruption Formaldehyde->Cell Wall disrupts Formaldehyde->Proteins_DNA cross-links Cell Death Cell Death Cell Lysis->Cell Death Metabolic Disruption->Cell Death

Fig. 1: Mechanism of microbial cell disruption by this compound.
Experimental Workflows

TEM_Workflow cluster_workflow Transmission Electron Microscopy Workflow A Microbial Culture B Treatment with Preservative A->B C Fixation (e.g., Glutaraldehyde) B->C D Post-fixation (Osmium Tetroxide) C->D E Dehydration (Ethanol Series) D->E F Embedding (Resin) E->F G Ultrathin Sectioning F->G H Staining (Uranyl Acetate & Lead Citrate) G->H I TEM Imaging & Analysis H->I

Fig. 2: Workflow for visualizing microbial cell disruption using TEM.

Membrane_Permeability_Assay cluster_workflow Membrane Permeability Assay Workflow A Microbial Cell Suspension B Treatment with Preservative A->B C Addition of Propidium Iodide (PI) B->C D Incubation C->D E Fluorescence Microscopy / Flow Cytometry D->E F Quantification of PI-positive (damaged) cells E->F

Fig. 3: Workflow for assessing microbial membrane permeability.

Conclusion

This compound employs a multi-faceted and synergistic mechanism to effectively disrupt microbial cells, ensuring the preservation of a wide array of personal care products. The formaldehyde-releasing action of Diazolidinyl Urea primarily targets bacterial cell walls and vital intracellular macromolecules, while Iodopropynyl Butylcarbamate focuses on disrupting fungal cell membranes and enzymatic functions. This comprehensive approach provides broad-spectrum antimicrobial protection. The experimental protocols outlined in this guide serve as the foundation for evaluating the efficacy and understanding the precise mechanisms of this and other preservative systems, which is crucial for the development of safe and stable consumer products. Further research into the specific enzymatic targets of IPBC and the proteomic and genomic responses of microorganisms to these preservatives will continue to refine our understanding of their antimicrobial action.

References

An In-depth Technical Guide to Germall Plus: Chemical Composition and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germall Plus is a highly effective, broad-spectrum preservative system widely utilized in cosmetic and personal care formulations to prevent microbial contamination. Its efficacy against a wide range of bacteria, yeasts, and molds ensures product safety and extends shelf life. This technical guide provides a comprehensive overview of the chemical composition, physicochemical properties, antimicrobial mechanisms, and relevant experimental protocols associated with this compound.

Chemical Composition

This compound is a synergistic blend of two active antimicrobial agents, Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC), often in a propylene (B89431) glycol solvent base for the liquid form. The combination of these components provides a robust defense against microbial growth.[1][2][3] The typical composition of Liquid this compound is approximately:

  • Propylene Glycol: 59.94%

  • Diazolidinyl Urea: 39.56%

  • Iodopropynyl Butylcarbamate (IPBC): 0.5%[3]

There is also a powdered form available which is a synergistic combination of Diazolidinyl Urea and IPBC.[4]

ComponentINCI NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Diazolidinyl UreaDiazolidinyl Urea78491-02-8C8H14N4O7278.22
Iodopropynyl ButylcarbamateIodopropynyl Butylcarbamate55406-53-6C8H12INO2281.09
Propylene GlycolPropylene Glycol57-55-6C3H8O276.09

Physicochemical Properties

The physical and chemical characteristics of this compound and its constituents are critical for its application in various formulations.

PropertyLiquid this compoundDiazolidinyl UreaIodopropynyl ButylcarbamatePropylene Glycol
Appearance Clear, colorless to light yellow viscous liquid[5]White, free-flowing hygroscopic powder[4]White to off-white crystalline powderColorless, viscous liquid
Odor Slight, characteristic[5]OdorlessFaint, characteristicOdorless
Solubility Water-soluble[3]Water-solubleSparingly soluble in waterMiscible with water, acetone, chloroform
pH (effective range) 3.0 - 8.0[6][7]3.0 - 9.0Stable in a wide pH rangeNot applicable
Density (g/cm³ at 20°C) 1.15 - 1.25[8]Not availableNot available~1.036
Boiling Point (°C) Not availableNot availableNot available~188
Melting Point (°C) Not availableNot available65-67-59
Flash Point (°C) ~104[8]Not availableNot available~99

Antimicrobial Mechanism of Action

The broad-spectrum antimicrobial activity of this compound is a result of the synergistic action of its two active ingredients: Diazolidinyl Urea and Iodopropynyl Butylcarbamate.[1][9]

Diazolidinyl Urea: The Formaldehyde (B43269) Donor

Diazolidinyl Urea functions as a formaldehyde-releasing preservative.[9][10] It slowly hydrolyzes in the presence of water to release small, controlled amounts of formaldehyde.[11] Formaldehyde is a potent biocide that exerts its antimicrobial effect through several mechanisms:

  • Protein Alkylation: Formaldehyde reacts with primary and secondary amines and other nucleophilic groups in microbial proteins, leading to cross-linking and denaturation. This inactivates essential enzymes and disrupts cellular functions.[12][13][14]

  • Nucleic Acid Interaction: It can also interact with nucleic acids (DNA and RNA), causing cross-linking and inhibiting replication and transcription, ultimately leading to cell death.[14]

Diazolidinyl_Urea_Mechanism cluster_0 Aqueous Environment cluster_1 Microbial Cell Diazolidinyl_Urea Diazolidinyl Urea Formaldehyde Formaldehyde Diazolidinyl_Urea->Formaldehyde Slow Hydrolysis Water H₂O Proteins Proteins (Enzymes) Formaldehyde->Proteins Alkylation & Cross-linking Nucleic_Acids Nucleic Acids (DNA/RNA) Formaldehyde->Nucleic_Acids Interaction & Cross-linking Cell_Death Cell Death Proteins->Cell_Death Inactivation Nucleic_Acids->Cell_Death Inhibition of Replication

Mechanism of Diazolidinyl Urea's Antimicrobial Action
Iodopropynyl Butylcarbamate (IPBC): The Fungal Disruptor

IPBC is a highly effective fungicide and also exhibits activity against a broad range of other microorganisms. Its primary mechanism of action involves the disruption of essential cellular processes in fungi and other microbes:

  • Enzyme Inhibition: IPBC is known to inhibit enzymes that are crucial for microbial metabolism, particularly those containing sulfhydryl groups. By reacting with these groups, IPBC disrupts cellular respiration and energy production.

  • Cell Membrane Disruption: The lipophilic nature of IPBC allows it to interfere with the fungal cell membrane, altering its permeability and leading to the leakage of essential cellular components.

IPBC_Mechanism cluster_0 Microbial Cell IPBC Iodopropynyl Butylcarbamate (IPBC) Cell_Membrane Cell Membrane IPBC->Cell_Membrane Interference Metabolic_Enzymes Metabolic Enzymes (-SH groups) IPBC->Metabolic_Enzymes Reaction Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption Inhibition Enzyme Inhibition Metabolic_Enzymes->Inhibition Cell_Death Cell Death Disruption->Cell_Death Leakage of Cellular Contents Inhibition->Cell_Death Metabolic Failure

Mechanism of IPBC's Antimicrobial Action

Antimicrobial Efficacy

Experimental Protocols

Preservative Efficacy Testing (Challenge Test)

To evaluate the effectiveness of this compound in a cosmetic formulation, a preservative efficacy test, commonly referred to as a "challenge test," is performed. The ISO 11930 standard is a widely accepted methodology for this purpose.

Objective: To determine if a preservative system is effective in preventing the growth of and reducing the microbial load in a cosmetic product.

Materials:

  • Test product containing this compound.

  • Cultures of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis).

  • Sterile culture media (e.g., Tryptic Soy Agar (B569324), Sabouraud Dextrose Agar).

  • Sterile containers for the product.

  • Incubators set at appropriate temperatures.

  • Neutralizing broth to inactivate the preservative for microbial enumeration.

Methodology (based on ISO 11930):

  • Preparation of Inoculum: Standardized suspensions of the test microorganisms are prepared to a target concentration (typically 10^7 to 10^8 CFU/mL for bacteria and yeast, and 10^6 to 10^7 CFU/mL for mold).

  • Inoculation: A known volume of the test product is inoculated with a small volume (not exceeding 1% of the product volume) of the microbial suspension to achieve an initial concentration of 10^5 to 10^6 CFU/g or mL for bacteria and yeast, and 10^4 to 10^5 CFU/g or mL for mold.

  • Incubation: The inoculated product is stored at a controlled temperature (e.g., 22.5 ± 2.5 °C) in the dark for 28 days.

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), a sample of the inoculated product is removed. The preservative is neutralized, and the number of viable microorganisms is determined by plate count.

  • Evaluation: The log reduction in the microbial count from the initial inoculation is calculated at each time point. The results are compared against the acceptance criteria outlined in the ISO 11930 standard to determine if the preservative system is effective.

Challenge_Test_Workflow cluster_0 Start Start: Product with This compound Prep_Inoculum Prepare Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Product Prep_Inoculum->Inoculate Incubate Incubate at Controlled Temperature (28 days) Inoculate->Incubate Sample_7 Sample at Day 7 Incubate->Sample_7 Sample_14 Sample at Day 14 Sample_7->Sample_14 Enumerate Neutralize & Enumerate Microorganisms Sample_7->Enumerate Sample_28 Sample at Day 28 Sample_14->Sample_28 Sample_14->Enumerate Sample_28->Enumerate Evaluate Evaluate Log Reduction against ISO 11930 Criteria Enumerate->Evaluate End End: Pass/Fail Evaluate->End

ISO 11930 Preservative Challenge Test Workflow

Safety and Toxicology

This compound is considered safe for use in cosmetic and personal care products at the recommended concentrations.[15] However, as with any chemical substance, it is important to be aware of its toxicological profile.

  • Dermal Irritation: May cause skin irritation in susceptible individuals.[16]

  • Eye Irritation: Can cause serious eye irritation.[16]

  • Sensitization: Diazolidinyl Urea is a formaldehyde-releaser and may cause allergic skin reactions in individuals sensitive to formaldehyde.[10]

Toxicological EndpointResult
Acute Oral Toxicity (LD50, rat) Diazolidinyl Urea: >2000 mg/kg; IPBC: ~1470 mg/kg
Acute Dermal Toxicity (LD50, rabbit) Diazolidinyl Urea: >2000 mg/kg; IPBC: >2000 mg/kg
Skin Irritation May cause mild to moderate irritation
Eye Irritation Causes serious eye irritation
Skin Sensitization May cause an allergic skin reaction

Conclusion

This compound remains a cornerstone preservative in the cosmetic and personal care industry due to its broad-spectrum efficacy, cost-effectiveness, and extensive history of successful use.[11] Its synergistic blend of Diazolidinyl Urea and Iodopropynyl Butylcarbamate provides robust protection against a wide array of microbial contaminants. A thorough understanding of its chemical composition, physicochemical properties, and mechanisms of action, as detailed in this guide, is essential for formulators, researchers, and drug development professionals to ensure the development of safe, stable, and effective products. Adherence to recommended use levels and good manufacturing practices is paramount to harnessing the benefits of this preservative system while minimizing any potential risks.

References

The Synergistic Core: An In-depth Technical Guide to the Preservative Power of Diazolidinyl Urea and Iodopropynyl Butylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The preservation of aqueous-based formulations in the pharmaceutical and cosmetic industries is a critical factor in ensuring product safety and longevity. Microbial contamination can lead to product degradation, loss of efficacy, and potential harm to the consumer. This technical guide delves into the synergistic relationship between two widely utilized preservatives: Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC). This combination provides a robust, broad-spectrum antimicrobial system effective against bacteria, yeast, and mold. This document will explore their mechanisms of action, the principles of their synergistic interaction, and the standardized methodologies for evaluating their efficacy. While specific quantitative data from preservative efficacy testing is often proprietary, this guide will present the foundational knowledge and experimental frameworks necessary for researchers in the field.

Introduction to the Preservative System

Diazolidinyl Urea and Iodopropynyl Butylcarbamate are frequently combined in commercial preservative blends, such as Liquid Germall™ Plus, to create a highly effective, broad-spectrum antimicrobial system.[1][2][3] This synergy allows for efficacy at lower concentrations of the individual components, enhancing the safety profile of the final product.[4][5]

  • Diazolidinyl Urea: A formaldehyde-releasing preservative, Diazolidinyl Urea provides excellent protection against a wide range of bacteria, including Gram-positive and Gram-negative strains.[4] Its efficacy stems from the slow and controlled release of formaldehyde (B43269) in aqueous solutions.[4]

  • Iodopropynyl Butylcarbamate (IPBC): IPBC is a potent fungicide, demonstrating high efficacy against yeast and mold.[4] It complements the antibacterial action of Diazolidinyl Urea to provide comprehensive protection.

This combination is valued for its compatibility with a wide array of cosmetic and pharmaceutical ingredients and its effectiveness over a broad pH range, typically from 3.0 to 8.0.[3][6]

Mechanisms of Antimicrobial Action

The synergistic effect of Diazolidinyl Urea and IPBC arises from their distinct yet complementary mechanisms of action, targeting different classes of microorganisms.

Diazolidinyl Urea: The Formaldehyde Donor

Diazolidinyl Urea functions by slowly hydrolyzing in the presence of water to release minute amounts of formaldehyde. Formaldehyde is a highly reactive molecule that exerts its antimicrobial effect by cross-linking with primary amines in microbial proteins and nucleic acids. This action disrupts essential cellular functions and leads to cell death.

cluster_bacterial_cell Bacterial Cell Cellular_Proteins Cellular Proteins (e.g., enzymes) Cell_Death Disruption of Cellular Function & Cell Death Cellular_Proteins->Cell_Death Nucleic_Acids Nucleic Acids (DNA, RNA) Nucleic_Acids->Cell_Death Diazolidinyl_Urea Diazolidinyl Urea (in aqueous formulation) Formaldehyde Formaldehyde (Released) Diazolidinyl_Urea->Formaldehyde Hydrolysis Formaldehyde->Cellular_Proteins Cross-linking of primary amines Formaldehyde->Nucleic_Acids Cross-linking of primary amines cluster_fungal_cell Fungal Cell Sulfhydryl_Groups Sulfhydryl-Containing Proteins & Enzymes Cell_Death Inhibition of Metabolic Pathways & Cell Death Sulfhydryl_Groups->Cell_Death IPBC Iodopropynyl Butylcarbamate IPBC->Sulfhydryl_Groups Reaction with sulfhydryl groups DU_IPBC Diazolidinyl Urea + IPBC Combination Bacteria Bacteria DU_IPBC->Bacteria Antibacterial Action (Formaldehyde Release) Fungi Yeast & Mold DU_IPBC->Fungi Antifungal Action (IPBC) Broad_Spectrum Broad-Spectrum Antimicrobial Protection Bacteria->Broad_Spectrum Fungi->Broad_Spectrum Start Start: Product with Preservative System Inoculation Inoculate with Test Microorganisms (10^5-10^6 CFU/g) Start->Inoculation Incubation Incubate at 20-25°C for 28 days Inoculation->Incubation Sampling Sample at Day 0, 7, 14, 28 Incubation->Sampling Plating Serial Dilution & Plating Sampling->Plating Enumeration Incubate Plates & Count Colonies (CFU) Plating->Enumeration Evaluation Calculate Log Reduction & Compare to Criteria Enumeration->Evaluation End End: Efficacy Determined Evaluation->End

References

An In-depth Technical Guide to the Formaldehyde-Releasing Properties of Diazolidinyl Urea in Germall Plus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formaldehyde-releasing properties of Diazolidinyl Urea, a key component of the preservative system Germall Plus. It delves into the chemical mechanisms, quantitative analysis, and antimicrobial synergy of the components, offering valuable insights for formulation scientists and researchers in the pharmaceutical and cosmetic industries.

Introduction to this compound and its Components

This compound is a widely utilized broad-spectrum preservative system designed to protect aqueous and emulsion-based formulations from microbial contamination. Its efficacy stems from a synergistic combination of active ingredients dissolved in a propylene (B89431) glycol base.[1][2]

Table 1: Composition of Liquid Germall™ Plus

ComponentINCI NameCAS NumberFunctionTypical Concentration in this compound
Propylene GlycolPropylene Glycol57-55-6Solvent, Humectant~60%
Diazolidinyl UreaDiazolidinyl Urea78491-02-8Antimicrobial (Formaldehyde Releaser)~30-40%
Iodopropynyl Butylcarbamate (IPBC)Iodopropynyl Butylcarbamate55406-53-6Antifungal Agent<1%

Source:[3][4]

Diazolidinyl Urea serves as the primary antibacterial agent through its mechanism as a formaldehyde (B43269) donor.[5] Iodopropynyl Butylcarbamate (IPBC) complements this activity with potent antifungal properties, creating a robust, broad-spectrum preservative system.[2]

Mechanism of Formaldehyde Release from Diazolidinyl Urea

Diazolidinyl Urea does not contain free formaldehyde but rather releases it slowly over time through hydrolysis.[5] This controlled release mechanism is crucial for its sustained antimicrobial activity. The decomposition of Diazolidinyl Urea is influenced by factors such as pH, temperature, and the presence of water.[6] Increased temperature and longer storage times generally lead to a greater release of formaldehyde.[6]

The antimicrobial action of the released formaldehyde is attributed to its ability to denature proteins and nucleic acids within microbial cells, leading to cell death.

Formaldehyde Release from Diazolidinyl Urea Mechanism of Formaldehyde Release DU Diazolidinyl Urea Hydrolysis Hydrolysis DU->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Formaldehyde Formaldehyde (CH₂O) Hydrolysis->Formaldehyde slow release Decomposition Decomposition Products Hydrolysis->Decomposition Inactivation Inactivation of Cellular Components (Proteins, DNA) Formaldehyde->Inactivation Microbe Microbial Cell Microbe->Inactivation CellDeath Cell Death Inactivation->CellDeath

Caption: Formaldehyde release mechanism from Diazolidinyl Urea.

Synergistic Antimicrobial Activity

The combination of Diazolidinyl Urea and IPBC in this compound results in a synergistic antimicrobial effect.[2][7] Diazolidinyl Urea provides broad-spectrum efficacy against bacteria, while IPBC is particularly effective against yeasts and molds.[5][8] This combination allows for effective preservation at lower concentrations of individual components, which can enhance the safety profile of the final product.[2]

The antimicrobial mechanism of IPBC involves the inhibition of essential microbial enzymes by reacting with sulfhydryl groups in proteins, thereby disrupting cellular respiration and other vital metabolic pathways.[1] The presence of iodine in the IPBC molecule is key to its biocidal activity.[1]

Antimicrobial Synergy Synergistic Antimicrobial Action of this compound Components cluster_DU Diazolidinyl Urea cluster_IPBC Iodopropynyl Butylcarbamate (IPBC) DU Releases Formaldehyde Bacteria Bacteria DU->Bacteria inhibits BroadSpectrum Broad-Spectrum Preservation DU->BroadSpectrum IPBC Inhibits Fungal Enzymes Fungi Yeast & Mold IPBC->Fungi inhibits IPBC->BroadSpectrum GermallPlus This compound GermallPlus->DU GermallPlus->IPBC

Caption: Synergistic action of this compound components.

Quantitative Analysis of Formaldehyde Release

The amount of formaldehyde released from Diazolidinyl Urea is a critical parameter for both efficacy and safety assessments. Studies have shown that the rate of release is dependent on various factors.

Table 2: Factors Influencing Formaldehyde Release from Diazolidinyl Urea

FactorInfluence on Formaldehyde ReleaseReference
Temperature Higher temperatures increase the rate of release.[6]
pH Release is dependent on pH, though specific trends can vary with the matrix.[6]
Storage Time Longer storage times lead to a greater cumulative release of formaldehyde.[6]
Formulation Matrix The cosmetic matrix can influence the amount of formaldehyde released. Generally, less formaldehyde is released in a complex cosmetic matrix compared to a simple aqueous solution.[6]

One study investigating various formaldehyde-releasing preservatives found the relative order of formaldehyde release to be: Paraformaldehyde > Diazolidinyl Urea > DMDM Hydantoin ≈ Quaternium-15 ≈ Imidazolidinyl Urea > Methenamine > Bronopol > Poly(p-toluenesulfonamide-co-formaldehyde).[6]

Experimental Protocols for Formaldehyde Quantification

Accurate quantification of free formaldehyde in cosmetic formulations is essential for regulatory compliance and safety assessment. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) are two commonly employed analytical techniques.

HPLC-PDA Method with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Derivatization

This method is based on the reaction of formaldehyde with DNPH to form a stable hydrazone derivative that can be detected by UV-Vis spectrophotometry.

Experimental Workflow:

HPLC Workflow HPLC-PDA Experimental Workflow for Formaldehyde Quantification SamplePrep Sample Preparation (Extraction/Dilution) Derivatization Derivatization with DNPH SamplePrep->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection PDA Detection (e.g., 353 nm) HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: HPLC-PDA workflow for formaldehyde analysis.

Detailed Protocol:

  • Reagent Preparation:

    • DNPH Reagent: Prepare a 0.1 N solution of 2,4-dinitrophenylhydrazine in a mixture of 32% HCl and water (45:55 v/v).[9]

    • Phosphate (B84403) Buffer (0.1 M, pH 6.8): Prepare an aqueous solution of 0.1 M potassium dihydrogen phosphate (KH2PO4) and disodium (B8443419) hydrogen phosphate (Na2HPO4), adjusting the pH to 6.8 with 1 N NaOH.[9]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 55:45 v/v).[9]

  • Sample and Standard Preparation:

    • Accurately weigh a known amount of the cosmetic sample and disperse or dissolve it in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • Prepare a series of formaldehyde standard solutions of known concentrations.

  • Derivatization Procedure:

    • To 1 mL of the sample or standard solution, add 0.45 mL of the 0.1 N DNPH solution and vortex.[9]

    • Stabilize the pH to 2-2.5 by adding 0.75 mL of 1 N NaOH and 0.4 mL of the 0.1 M phosphate buffer.[9]

  • HPLC Analysis:

    • Column: ZORBAX RX-C8 (250 mm × 4.6 mm; 5 μm) or equivalent.[9]

    • Mobile Phase: Acetonitrile:Water (55:45 v/v).[9]

    • Flow Rate: 1.5 mL/min.[9]

    • Detection Wavelength: 353 nm.[9]

    • Injection Volume: 10 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative against the concentration of the formaldehyde standards.

    • Determine the concentration of formaldehyde in the sample by interpolating its peak area on the calibration curve.

Table 3: Typical HPLC-PDA Method Parameters

ParameterValueReference
Column ZORBAX RX-C8 (250 mm × 4.6 mm; 5 μm)[9]
Mobile Phase Acetonitrile:Water (55:45 v/v)[9]
Flow Rate 1.5 mL/min[9]
Detection PDA at 353 nm[9]
Injection Volume 10 µL[9]
Derivatizing Agent 0.1 N 2,4-Dinitrophenylhydrazine (DNPH)[9]
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This technique is suitable for the analysis of volatile compounds like formaldehyde in complex matrices. It involves the derivatization of formaldehyde in the headspace of the sample vial, followed by GC separation and MS detection.

Detailed Protocol:

  • Reagent Preparation:

    • Derivatization Agent: A solution of a suitable derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or p-toluenesulfonic acid in an appropriate solvent.

  • Sample and Standard Preparation:

    • Accurately weigh a known amount of the cosmetic sample into a headspace vial.

    • Add a known amount of an internal standard.

    • Prepare a series of formaldehyde standard solutions in headspace vials.

  • Derivatization and Headspace Analysis:

    • Add the derivatization agent to the sample and standard vials.

    • Seal the vials and incubate at a specific temperature for a set time to allow for derivatization and partitioning of the derivative into the headspace.

    • An automated headspace sampler injects a portion of the headspace gas into the GC-MS system.

  • GC-MS Analysis:

    • Column: A suitable capillary column for the separation of the formaldehyde derivative (e.g., a mid-polarity column).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other volatile components.

    • MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification:

    • Quantify the formaldehyde concentration based on the peak area ratio of the analyte to the internal standard, using a calibration curve generated from the standards.

Table 4: Typical HS-GC-MS Method Parameters

ParameterDescription
Derivatization In-vial derivatization with an agent like PFBHA.
Incubation Optimized time and temperature (e.g., 60°C for 30 min).
GC Column Capillary column (e.g., ZB-624).
Detector Mass Spectrometer (MS) in SIM mode.

Conclusion

This compound, through its active components Diazolidinyl Urea and Iodopropynyl Butylcarbamate, provides a robust and broad-spectrum preservation system for a wide range of cosmetic and pharmaceutical formulations. The controlled release of formaldehyde from Diazolidinyl Urea is a key aspect of its antimicrobial efficacy. Understanding the factors that influence this release and employing validated analytical methods for its quantification are critical for ensuring product safety, stability, and regulatory compliance. The synergistic action of the preservative components allows for effective microbial control at low concentrations. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers and formulation scientists working with this important preservative system.

References

An In-depth Technical Guide to the Antimicrobial Spectrum of Germall™ Plus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of Germall™ Plus, a widely utilized broad-spectrum preservative system in the cosmetics and personal care industries. This document details its mechanism of action, summarizes its efficacy against bacteria, yeast, and mold, provides a representative experimental protocol for its evaluation, and visualizes the testing workflow.

Introduction to Germall™ Plus

Germall™ Plus is a synergistic preservative blend composed of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC), typically in a propylene (B89431) glycol solvent.[1][2] This combination provides a robust, broad-spectrum antimicrobial effect at low use concentrations, generally between 0.1% and 0.5%.[3][4] It is effective against Gram-positive and Gram-negative bacteria, as well as yeast and mold, making it a versatile preservative for a wide range of aqueous and emulsion-based personal care products.[5][6]

Mechanism of Action

The broad-spectrum antimicrobial activity of Germall™ Plus stems from the complementary actions of its active ingredients:

  • Diazolidinyl Urea : This component functions as a formaldehyde-releasing agent.[5][7][8] Formaldehyde (B43269) is a potent biocide that inactivates microorganisms by reacting with proteins and nucleic acids, thereby disrupting essential cellular processes.[7] The slow release of formaldehyde from Diazolidinyl Urea ensures a sustained antimicrobial effect.[5]

  • Iodopropynyl Butylcarbamate (IPBC) : IPBC is a highly effective fungicide that also possesses some antibacterial activity.[9][10] Its primary mechanism of action is the alteration of microbial cell membrane permeability.[9] The iodo-propynyl group is thought to penetrate the cell wall and react with sulfhydryl groups in essential enzymes, leading to the disruption of vital metabolic pathways.[11][12]

The combination of these two mechanisms results in a synergistic effect that is more potent than either ingredient alone.[13]

Antimicrobial Spectrum: Quantitative Data

Obtaining precise Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the proprietary blend of Germall™ Plus from publicly available scientific literature is challenging. The data is often generated by the manufacturer and not widely published. However, based on the known efficacy of its components and general performance data for similar preservatives, a representative antimicrobial spectrum can be summarized.

The following table provides an illustrative summary of the expected efficacy of Germall™ Plus against common contaminant microorganisms. Note: These values are representative and should be confirmed through specific challenge testing for any given formulation.

Microorganism Type Typical Effective Concentration Range of Germall™ Plus (%)
Escherichia coliGram-negative Bacteria0.1 - 0.5
Pseudomonas aeruginosaGram-negative Bacteria0.1 - 0.5
Staphylococcus aureusGram-positive Bacteria0.1 - 0.5
Candida albicansYeast0.1 - 0.5
Aspergillus brasiliensisMold0.1 - 0.5

Experimental Protocol: Preservative Efficacy Test (Challenge Test)

The following is a detailed, representative protocol for evaluating the antimicrobial efficacy of Germall™ Plus in a cosmetic formulation, based on the ISO 11930 standard.[14][15][16]

4.1. Objective

To determine the effectiveness of Germall™ Plus in preventing the growth of and reducing the microbial load of common contaminants in a cosmetic product over a 28-day period.

4.2. Materials

  • Test product containing a specified concentration of Germall™ Plus.

  • Control product (without preservative).

  • Standard challenge microorganisms:

    • Pseudomonas aeruginosa (ATCC 9027)

    • Staphylococcus aureus (ATCC 6538)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Culture media (e.g., Tryptic Soy Broth/Agar (B569324) for bacteria, Sabouraud Dextrose Broth/Agar for fungi).

  • Neutralizing broth (to inactivate the preservative during microbial enumeration).

  • Sterile containers, pipettes, and other standard microbiology laboratory equipment.

  • Incubator set at 20-25°C.

4.3. Procedure

  • Preparation of Inoculum :

    • Culture each microorganism separately in its appropriate broth to achieve a high concentration of viable cells (typically 10⁸ CFU/mL for bacteria and yeast, and 10⁷ spores/mL for mold).

    • Prepare a mixed inoculum or test each microorganism individually.

  • Inoculation of the Product :

    • Dispense a known amount of the test product into sterile containers.

    • Inoculate each container with a small volume of the microbial suspension to achieve an initial concentration of approximately 10⁵ to 10⁶ CFU/g or mL for bacteria and yeast, and 10⁴ to 10⁵ CFU/g or mL for mold.

    • Thoroughly mix the inoculum with the product.

  • Incubation :

    • Store the inoculated containers at a controlled temperature of 20-25°C for 28 days.

  • Sampling and Enumeration :

    • At specified time intervals (e.g., Day 0, 7, 14, and 28), remove an aliquot of the inoculated product.

    • Transfer the aliquot to a neutralizing broth to inactivate the Germall™ Plus.

    • Perform serial dilutions of the neutralized sample.

    • Plate the dilutions onto the appropriate agar medium.

    • Incubate the plates and count the number of colonies to determine the concentration of viable microorganisms (CFU/g or mL).

4.4. Interpretation of Results

The log reduction in the microbial count from the initial inoculation is calculated at each time point. The acceptance criteria are based on standards such as ISO 11930, which typically require a significant reduction in bacteria (e.g., ≥ 3 log reduction within 7 days) and no increase in yeast and mold counts over the 28-day period.[14]

Visualizations

5.1. Logical Workflow for Preservative Efficacy Testing

The following diagram illustrates the logical workflow for conducting a preservative efficacy (challenge) test to evaluate the antimicrobial spectrum of a preservative like Germall™ Plus.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase prep_product Prepare Test Product (with Germall Plus) inoculate Inoculate Products with Microorganisms prep_product->inoculate prep_control Prepare Control Product (without preservative) prep_control->inoculate prep_inoculum Prepare Microbial Inocula (Bacteria, Yeast, Mold) prep_inoculum->inoculate incubate Incubate at 20-25°C for 28 days inoculate->incubate sample Sample at Intervals (Day 0, 7, 14, 28) incubate->sample neutralize Neutralize Preservative sample->neutralize plate Plate Serial Dilutions neutralize->plate count Count Colonies (CFU) plate->count calculate Calculate Log Reduction count->calculate compare Compare to Acceptance Criteria (e.g., ISO 11930) calculate->compare report Generate Final Report compare->report

Caption: Workflow for Preservative Efficacy Testing of Germall™ Plus.

5.2. Antimicrobial Mechanism of Action

This diagram illustrates the dual mechanism of action of Germall™ Plus against microbial cells.

G cluster_germall Germall™ Plus cluster_cell Microbial Cell germall Germall™ Plus (Diazolidinyl Urea + IPBC) diazolidinyl_urea Diazolidinyl Urea germall->diazolidinyl_urea releases ipbc IPBC germall->ipbc contains cell_wall Cell Wall/ Membrane cell_death Cell Death cell_wall->cell_death leads to dna_protein DNA & Proteins dna_protein->cell_death leads to metabolism Metabolic Pathways metabolism->cell_death inhibition formaldehyde Formaldehyde diazolidinyl_urea->formaldehyde slow release ipbc->cell_wall disrupts permeability ipbc->metabolism inhibits enzymes formaldehyde->dna_protein cross-links

Caption: Dual Antimicrobial Mechanism of Germall™ Plus.

References

An In-Depth Technical Guide to the Stability and Efficacy of Germall Plus Across a Wide pH Range (3-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preservative system Germall Plus, focusing on its stability and broad-spectrum antimicrobial efficacy across a pH range of 3 to 8. The information presented is intended for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to this compound

This compound is a widely used, patented preservative system known for its robust, broad-spectrum antimicrobial activity in a variety of cosmetic and personal care formulations.[1][2] It is a synergistic combination of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC) dissolved in a Propylene Glycol base.[3][4] This preservative is effective at low concentrations against Gram-positive and Gram-negative bacteria, yeast, and mold.[4][5] One of the key advantages of this compound is its efficacy across a wide pH range, from 3 to 8, making it a versatile choice for formulators.[6][7]

The components of Liquid this compound are detailed in the table below:

ComponentINCI NameFunctionTypical Concentration
Propylene GlycolPropylene GlycolSolvent, Humectant~60%
Diazolidinyl UreaDiazolidinyl UreaBroad-spectrum antimicrobial (bacteria)~39.6%
Iodopropynyl Butylcarbamate (IPBC)Iodopropynyl ButylcarbamateAntifungal (yeast and mold)~0.4%

Data sourced from various supplier technical data sheets.[3][4]

Mechanism of Antimicrobial Action

The broad-spectrum efficacy of this compound is a result of the synergistic action of its active ingredients, Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC).

Diazolidinyl Urea: A Formaldehyde (B43269) Releaser

Diazolidinyl Urea functions as a formaldehyde-releasing preservative. It slowly releases small amounts of formaldehyde in aqueous formulations, which acts as a potent antimicrobial agent. Formaldehyde disrupts the cell walls and proteins of microorganisms, leading to cell death. This mechanism is effective against a wide range of bacteria.

DU Diazolidinyl Urea HCHO Formaldehyde DU->HCHO Slow Release H2O Water (in formulation) Microbe Microbial Cell HCHO->Microbe Disrupts Proteins Cell Wall & Proteins Microbe->Proteins Inhibition Inhibition of Growth & Cell Death Proteins->Inhibition Leads to

Caption: Antimicrobial Mechanism of Diazolidinyl Urea.

Iodopropynyl Butylcarbamate (IPBC): A Potent Antifungal

IPBC is highly effective against yeast and mold. Its primary mechanism of action is the disruption of the microbial cell membrane's permeability. This interference with essential cellular processes inhibits fungal growth and proliferation.

IPBC Iodopropynyl Butylcarbamate (IPBC) Fungus Fungal Cell IPBC->Fungus Targets Membrane Cell Membrane Fungus->Membrane Permeability Altered Membrane Permeability Membrane->Permeability Disrupts Inhibition Inhibition of Growth & Spore Formation Permeability->Inhibition

Caption: Antifungal Mechanism of IPBC.

Stability and Efficacy Across the pH Range of 3-8

The stability of the active ingredients is crucial for maintaining preservative efficacy. Diazolidinyl Urea can decompose in cosmetic formulations to products such as (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU).[8] The rate and extent of this decomposition can be influenced by factors including pH and temperature. IPBC is known to be sensitive to strong acids and bases.[9] However, within the recommended pH 3-8 range for this compound, the synergistic blend is designed to remain effective.

The following table summarizes the known stability and efficacy of this compound across its functional pH range.

pH RangeStability of Active IngredientsAntimicrobial EfficacyNotes
3.0 - 5.0 (Acidic) Generally stable. Potential for acid-catalyzed hydrolysis of Diazolidinyl Urea is low within this range. IPBC remains effective.Effective against bacteria, yeast, and mold. The acidic environment can also contribute to the inhibition of some microbial growth.Ideal for acidic formulations where microbial stability can be a challenge.
5.0 - 7.0 (Slightly Acidic to Neutral) Optimal stability for both Diazolidinyl Urea and IPBC is expected in this range.Maintains broad-spectrum efficacy against a wide range of microorganisms.Suitable for a vast array of cosmetic and personal care products.
7.0 - 8.0 (Neutral to Slightly Alkaline) Generally stable, though the potential for base-catalyzed degradation of IPBC may increase at the higher end of this range. Diazolidinyl Urea remains effective.Continues to provide robust broad-spectrum antimicrobial protection.Effective for neutral to slightly alkaline formulations.

Experimental Protocol: Preservative Efficacy Test (Challenge Test)

To ensure the preservative system is effective in a specific formulation, a Preservative Efficacy Test (PET), also known as a challenge test, is mandatory.[10] The following is a representative protocol synthesized from established methods like USP <51> and ISO 11930, suitable for evaluating the efficacy of this compound.[11][12][13]

Objective

To evaluate the effectiveness of the preservative system in a given formulation against a broad spectrum of microorganisms over a 28-day period.

Materials
  • Test product formulation with this compound at the desired concentration (e.g., 0.1% - 0.5%).[6]

  • Control product formulation without any preservative.

  • Standardized microbial cultures (ATCC strains are recommended):

    • Staphylococcus aureus (Gram-positive bacteria)

    • Pseudomonas aeruginosa (Gram-negative bacteria)

    • Escherichia coli (Gram-negative bacteria)

    • Candida albicans (Yeast)

    • Aspergillus brasiliensis (Mold)

  • Sterile culture media (e.g., Tryptic Soy Agar (B569324) for bacteria, Sabouraud Dextrose Agar for fungi).

  • Sterile containers for product samples.

  • Incubators set at appropriate temperatures (e.g., 20-25°C).

  • Sterile pipettes, loops, and other laboratory equipment.

Experimental Workflow

cluster_prep Preparation cluster_inoc Inoculation cluster_incubate Incubation & Sampling cluster_analysis Analysis Prep_Product Prepare Test & Control Product Samples Inoculate Inoculate Product Samples with Microbial Cultures Prep_Product->Inoculate Prep_Microbes Prepare Standardized Microbial Inocula Prep_Microbes->Inoculate Incubate Incubate at 20-25°C Inoculate->Incubate Sample Sample at Intervals (0, 7, 14, 28 days) Incubate->Sample Enumerate Enumerate Viable Microorganisms Sample->Enumerate Evaluate Evaluate Log Reduction Against Acceptance Criteria Enumerate->Evaluate

Caption: Preservative Efficacy Test Workflow.

Procedure
  • Preparation of Inocula: Prepare suspensions of each test microorganism to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Product: Inoculate separate containers of the test product with each microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g of the product.

  • Incubation: Store the inoculated containers at a controlled temperature of 20-25°C, protected from light.

  • Sampling and Enumeration: At specified intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container. Perform serial dilutions and plate on appropriate agar media to determine the number of viable microorganisms.

  • Evaluation: Calculate the log reduction in microbial count from the initial inoculation for each time point. Compare the results against the acceptance criteria outlined in the relevant pharmacopeia or regulatory guidelines. For example, for bacteria, a 2-log reduction by day 7 and no increase thereafter is often required. For yeast and mold, no increase from the initial count is a common criterion.

Conclusion

This compound is a robust and versatile preservative system that demonstrates stability and broad-spectrum antimicrobial efficacy across a wide pH range of 3 to 8. Its synergistic combination of Diazolidinyl Urea and Iodopropynyl Butylcarbamate provides effective protection against bacteria, yeast, and mold. While publicly available quantitative data on its performance at specific pH points is limited, its long history of successful use in diverse formulations attests to its reliability. For any new formulation, a comprehensive preservative efficacy test is crucial to validate its effectiveness and ensure product safety and stability.

References

Liquid Germall Plus: A Technical Guide to Water-Solubility and Formulation Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liquid Germall Plus is a synergistic, broad-spectrum antimicrobial preservative system for aqueous-based cosmetic and personal care formulations. Comprising Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate (IPBC) solubilized in Propylene (B89431) Glycol, it offers efficacy against Gram-positive and Gram-negative bacteria, yeasts, and molds. This technical guide provides an in-depth analysis of its water-solubility, formulation characteristics, and the experimental protocols for its evaluation.

Introduction

The preservation of aqueous formulations from microbial contamination is a critical aspect of product development, ensuring consumer safety and product longevity. Liquid this compound is a widely utilized preservative blend due to its potent, broad-spectrum antimicrobial activity and compatibility with a wide range of cosmetic ingredients. This guide delves into the technical specifications of Liquid this compound, with a focus on its solubility in water and key formulation parameters.

Composition and Physicochemical Properties

Liquid this compound is a clear, viscous liquid that is a synergistic combination of the following components:

  • Propylene Glycol: A carrier solvent that also possesses humectant properties.

  • Diazolidinyl Urea: A urea derivative that acts as a broad-spectrum antimicrobial agent, particularly effective against bacteria.[1]

  • Iodopropynyl Butylcarbamate (IPBC): A carbamate (B1207046) that is highly effective against yeasts and molds.[2]

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Liquid this compound and its Components

PropertyLiquid this compoundPropylene GlycolDiazolidinyl UreaIodopropynyl Butylcarbamate (IPBC)
Appearance Clear, viscous liquidColorless, viscous liquidWhite, free-flowing powder[3]White, crystalline powder[2]
Solubility in Water Water-solubleMiscible[4][5][6]10,000 mg/L[7], 55 mg/mL[8]156 mg/L[2][9]
pH (effective range) 3.0 - 8.0-3.0 - 6.0[10]-
Temperature Stability Add at or below 50°C (122°F)Stable at cool temperaturesStable at high temperatures-

Water-Solubility Characteristics

The high water-solubility of Liquid this compound is a key attribute, allowing for its easy incorporation into the aqueous phase of formulations. This solubility is primarily attributed to the propylene glycol carrier and the inherent water-solubility of Diazolidinyl Urea. While IPBC has lower water solubility, its concentration in the blend is low, and it is effectively solubilized by the propylene glycol.

Formulation Guidelines

Successful incorporation of Liquid this compound into a formulation requires consideration of several key parameters:

  • Usage Level: The recommended usage level is typically between 0.1% and 0.5% of the total formulation weight.

  • pH: Liquid this compound is effective over a broad pH range of 3.0 to 8.0.

  • Temperature: It is a heat-sensitive ingredient and should be added to the formulation during the cool-down phase, at a temperature of 50°C (122°F) or below.

  • Compatibility: Liquid this compound is compatible with most cosmetic ingredients, including surfactants (anionic, cationic, and non-ionic), emulsifiers, and proteins.

Experimental Protocols

Determination of Water Solubility (Adapted from OECD Guideline 105)

This protocol outlines a method for determining the water solubility of a substance.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Test Substance C Add excess substance to water A->C B Distilled Water B->C D Equilibrate at constant temperature (e.g., 20°C) with stirring C->D E Phase Separation (Centrifugation/Filtration) D->E F Analyze concentration of substance in aqueous phase (e.g., HPLC, GC) E->F G Calculate Water Solubility (mg/L or g/100mL) F->G

Figure 1: Experimental workflow for determining water solubility.

Methodology:

  • Preparation: Prepare a saturated solution by adding an excess amount of the test substance (e.g., Diazolidinyl Urea or IPBC) to a known volume of distilled water in a flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 20°C ± 0.5°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the undissolved substance to settle. Separate the aqueous phase from the solid phase by centrifugation or filtration.

  • Analysis: Determine the concentration of the dissolved substance in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation: Calculate the water solubility based on the measured concentration.

Antimicrobial Effectiveness Testing (Adapted from USP <51>)

This protocol evaluates the effectiveness of a preservative system in a formulation.[11][12][13][14][15]

G A Prepare standardized inoculums of challenge microorganisms B Inoculate product samples with each microorganism A->B C Incubate inoculated samples at specified temperature B->C D Plate samples at specified intervals (0, 7, 14, 28 days) C->D E Enumerate viable microorganisms D->E F Calculate log reduction and compare to acceptance criteria E->F

Figure 2: Workflow for Antimicrobial Effectiveness Testing.

Methodology:

  • Preparation of Inoculum: Prepare standardized suspensions of challenge microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis) to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation: Inoculate separate portions of the test product with each microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g.

  • Incubation: Incubate the inoculated product containers at a specified temperature (e.g., 20-25°C) for a period of 28 days.

  • Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using standard plate count methods.

  • Evaluation: Calculate the log reduction in the microbial population from the initial count at each interval and compare the results to the acceptance criteria outlined in the relevant pharmacopeia (e.g., USP, EP).

Antimicrobial Mechanism of Action

The broad-spectrum activity of Liquid this compound is due to the complementary mechanisms of its active components.

G cluster_DU Diazolidinyl Urea cluster_IPBC Iodopropynyl Butylcarbamate (IPBC) cluster_Target Microbial Cell DU Diazolidinyl Urea FR Slow release of Formaldehyde DU->FR Mechanism Bacteria Bacteria FR->Bacteria Primary Target IPBC IPBC EI Enzyme Inhibition via reaction with -SH groups IPBC->EI CM Disruption of Cell Membrane Permeability IPBC->CM YeastMold Yeast & Mold EI->YeastMold Primary Target CM->YeastMold Primary Target

Figure 3: Antimicrobial mechanisms of Liquid this compound components.
  • Diazolidinyl Urea: Functions as a formaldehyde-releaser.[5][12] It slowly decomposes in the aqueous phase to release small amounts of formaldehyde, which is a potent biocide that acts by denaturing proteins and nucleic acids in microorganisms.

  • Iodopropynyl Butylcarbamate (IPBC): The primary mechanism of action for IPBC involves the inhibition of essential microbial enzymes by reacting with sulfhydryl groups (-SH) on proteins.[4] It also disrupts the permeability of the cell membrane.[16]

Conclusion

Liquid this compound is a highly effective, water-soluble, broad-spectrum preservative system. Its solubility characteristics facilitate ease of incorporation into a wide variety of aqueous-based cosmetic and personal care formulations. Adherence to recommended formulation guidelines regarding usage level, pH, and temperature is crucial for optimal performance. The synergistic antimicrobial action of its components, Diazolidinyl Urea and IPBC, provides robust protection against a wide range of microbial contaminants. Standardized experimental protocols are essential for the accurate evaluation of its physicochemical properties and antimicrobial efficacy in finished products.

References

A Comparative Analysis of Powder and Liquid Forms of Germall Plus for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive comparison of the powder and liquid forms of Germall Plus, a widely utilized broad-spectrum preservative system in cosmetic and pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the properties, efficacy, and handling of both forms to aid in formulation decisions. While both forms of this compound offer equivalent antimicrobial protection, they present notable differences in their physical properties, handling, and incorporation into formulations.[1]

Introduction to this compound

This compound is a synergistic preservative system effective against a wide range of Gram-positive and Gram-negative bacteria, yeast, and mold.[2][3] Its efficacy stems from the combination of two active ingredients: Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC).[4] Diazolidinyl Urea acts as a formaldehyde (B43269) donor, slowly releasing formaldehyde to inhibit microbial growth, while IPBC is a potent antifungal agent.[5] This combination allows for broad-spectrum activity at low use concentrations.[6]

The preservative system is available in two primary forms: a white, free-flowing hygroscopic powder and a clear, viscous liquid.[1][2][7][8] The liquid form is a pre-dissolved solution of the powder's active ingredients in a propylene (B89431) glycol base, designed for easier incorporation into aqueous formulations.[5][9][10]

Physical and Chemical Properties

The distinct physical forms of this compound dictate their handling and application in research and manufacturing. The following tables summarize the key physical and chemical properties of both the powder and liquid forms based on available technical data.

Table 1: Properties of this compound Powder

PropertyValue
INCI Name Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate[11]
Appearance White, fine, free-flowing hygroscopic powder[2][4][12]
Composition Typically 99% Diazolidinyl Urea and 1% Iodopropynyl Butylcarbamate[4][12]
Solubility Lightly soluble in water (to 1%), soluble in propylene glycol[8]
Recommended Use Level 0.05% - 0.2%[4][12]
Effective pH Range 3.0 - 8.0[4][12]
Temperature Stability Heat sensitive; should be added to formulations at or below 50°C (122°F)[4][12]

Table 2: Properties of this compound Liquid

PropertyValue
INCI Name Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate[9][13][14]
Appearance Clear, viscous liquid[7][9]
Composition Propylene Glycol (approx. 60%), Diazolidinyl Urea (approx. 39.6%), and Iodopropynyl Butylcarbamate (approx. 0.4%)[9]
Solubility Water-soluble[5][9]
Recommended Use Level 0.1% - 0.5%[9]
Effective pH Range 3.0 - 8.0[6][9]
Temperature Stability Heat sensitive; should be added during the cool-down phase at or below 50°C (122°F)[7][13]

Antimicrobial Efficacy and Mechanism of Action

The antimicrobial action of this compound is a synergistic effect of its two active components:

  • Diazolidinyl Urea: This molecule functions as a formaldehyde-releasing agent. It slowly decomposes in aqueous environments to release low levels of formaldehyde, which is a potent biocide that disrupts microbial cell walls and proteins.

  • Iodopropynyl Butylcarbamate (IPBC): IPBC is a highly effective fungicide that also possesses some antibacterial activity. Its mechanism involves the disruption of fungal cell membranes and inhibition of spore formation and growth.[5]

The following diagram illustrates the proposed antimicrobial mechanisms of action for the active components of this compound.

Antimicrobial_Mechanism cluster_DU Diazolidinyl Urea (DU) cluster_IPBC Iodopropynyl Butylcarbamate (IPBC) DU Diazolidinyl Urea Formaldehyde Formaldehyde Release DU->Formaldehyde Slow Decomposition in Water Microbial_Cell_Wall Microbial Cell Wall/Protein Disruption Formaldehyde->Microbial_Cell_Wall Cell_Death Microbial Cell Death / Growth Inhibition Microbial_Cell_Wall->Cell_Death IPBC Iodopropynyl Butylcarbamate Fungal_Cell_Membrane Fungal Cell Membrane Disruption IPBC->Fungal_Cell_Membrane Spore_Growth Inhibition of Spore Formation & Growth IPBC->Spore_Growth Fungal_Cell_Membrane->Cell_Death Spore_Growth->Cell_Death Germall_Plus This compound Germall_Plus->DU Germall_Plus->IPBC Microbial_Cell Microbial Cell

Antimicrobial mechanism of this compound active ingredients.

Experimental Protocol: Preservative Efficacy Testing (Challenge Test)

To evaluate the antimicrobial effectiveness of a preservative system within a specific formulation, a preservative efficacy test, commonly known as a challenge test, is performed. The ISO 11930 standard is a widely accepted methodology for cosmetic products.

Objective: To assess the efficacy of the preservative system in a formulation by challenging it with a standardized inoculum of microorganisms.

Materials:

  • Test product formulation

  • Sterile containers

  • Standardized microbial strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

  • Sterile neutralizing broth

  • Culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare standardized suspensions of each microorganism.

  • Inoculation: Inoculate separate samples of the test product with a known concentration of each microorganism.

  • Incubation: Store the inoculated samples at a controlled temperature (typically 20-25°C) for a period of 28 days.

  • Sampling and Neutralization: At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each sample and transfer it to a sterile neutralizing broth to inactivate the preservative.

  • Enumeration: Perform serial dilutions and plate the neutralized samples onto appropriate culture media to determine the number of viable microorganisms.

  • Data Analysis: Calculate the log reduction of microorganisms at each time point compared to the initial inoculum.

  • Evaluation: Compare the log reduction values against the acceptance criteria outlined in the ISO 11930 standard to determine if the preservative system is effective.

The following diagram outlines the workflow for a typical preservative challenge test.

Challenge_Test_Workflow Start Start: Product Formulation Inoculum_Prep Prepare Standardized Microbial Inoculum Start->Inoculum_Prep Inoculation Inoculate Product Samples Inoculum_Prep->Inoculation Incubation Incubate at Controlled Temperature for 28 Days Inoculation->Incubation Sampling Sample at Day 0, 7, 14, 28 Incubation->Sampling Neutralization Neutralize Preservative Sampling->Neutralization Plating Plate on Culture Media Neutralization->Plating Enumeration Incubate and Enumerate Colonies Plating->Enumeration Analysis Calculate Log Reduction Enumeration->Analysis Evaluation Compare with Acceptance Criteria Analysis->Evaluation Pass Pass: Effective Preservation Evaluation->Pass Meets Criteria Fail Fail: Reformulate Evaluation->Fail Does Not Meet Criteria End End Pass->End Fail->Start

Preservative efficacy (challenge) test workflow.

Comparative Analysis: Powder vs. Liquid

While both forms of this compound deliver the same active ingredients and thus the same antimicrobial protection, their physical forms lead to practical differences in their application.

Ease of Use: The liquid form is generally considered easier to handle and incorporate into formulations, particularly for aqueous systems and emulsions.[1][5] Being a pre-dissolved solution, it disperses readily in the water phase. The powder form, being only lightly soluble in water, may require more vigorous mixing or pre-solubilization in a suitable solvent like propylene glycol before addition to the main batch.[8]

Formulation Flexibility: The powder form may offer advantages in anhydrous or solid formulations where the introduction of a liquid carrier is undesirable.[1] For most common cosmetic and pharmaceutical formulations such as creams, lotions, and shampoos, the liquid form is often preferred for its convenience.

Cost-Effectiveness: The powder form, being the concentrated version of the active ingredients, may be more cost-effective in terms of shipping and storage for large-scale manufacturing. However, the convenience and reduced processing time offered by the liquid form can offset this initial cost difference.

Stability: Both forms are heat-sensitive and should be incorporated into formulations during the cool-down phase at temperatures below 50°C to prevent degradation of the active ingredients.[7][12] There is no readily available data to suggest a significant difference in the in-formulation stability between the two forms when handled correctly.

Conclusion

The choice between the powder and liquid forms of this compound is primarily a matter of formulation requirements and manufacturing convenience rather than a difference in antimicrobial efficacy. Both forms provide robust, broad-spectrum protection against microbial contamination. The liquid form offers ease of use and rapid incorporation into aqueous systems, making it a popular choice for many researchers and formulators. The powder form, while requiring an additional solubilization step in many cases, can be advantageous for specific formulation types, such as anhydrous products, and may offer cost benefits for large-scale production.

For researchers and drug development professionals, the selection should be based on the specific needs of the formulation, the available manufacturing equipment, and the desired processing workflow. Regardless of the form chosen, it is imperative to conduct thorough preservative efficacy testing on the final formulation to ensure adequate protection against microbial contamination throughout the product's shelf life.

References

The Enduring Guardian: A Technical Chronicle of Germall Plus in Cosmetic Preservation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Germall Plus, a potent, broad-spectrum preservative system, has been a cornerstone in the cosmetic and personal care industry for decades. This technical guide delves into the historical development and extensive track record of this compound, providing a comprehensive resource for researchers, scientists, and formulation professionals. Through an examination of its constituent components, mechanism of action, and efficacy data, this paper elucidates the scientific principles that have established this compound as a reliable guardian against microbial contamination. This guide also presents detailed experimental protocols for evaluating preservative efficacy and visualizes the logical and mechanistic pathways inherent in its application.

A Historical Perspective: The Genesis of a Preservative Powerhouse

The story of this compound is one of synergistic innovation, combining the antimicrobial strengths of two key active ingredients: Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate (IPBC). The development of this widely used preservative system can be traced back to the pioneering work of Sutton Laboratories, later acquired by International Specialty Products (ISP), which is now part of Ashland Inc.[1][2]

The journey began with the individual development of its core components:

  • Diazolidinyl Urea: Commercially introduced in 1982, Diazolidinyl Urea is a heterocyclic urea derivative synthesized from allantoin (B1664786) and formaldehyde (B43269).[3] It functions as a formaldehyde-releaser, gradually emitting low levels of formaldehyde to exert a broad-spectrum antimicrobial effect against bacteria, yeast, and molds.[4][5]

  • Iodopropynyl Butylcarbamate (IPBC): Patented in 1975 by the Troy Chemical Corporation, IPBC was initially developed as a fungicide for the paint and coatings industry.[6] Recognizing its potent anti-fungal and anti-yeast activity at low concentrations, its application was later extended to the cosmetics industry, receiving approval for topical use in 1996.

The combination of these two ingredients into the this compound system created a synergistic blend with a significantly broader spectrum of antimicrobial activity than either component alone. This innovation provided formulators with a cost-effective and highly efficacious solution for preserving a wide range of cosmetic and personal care products.[4][6]

The Science of Preservation: Mechanism of Action

The robust efficacy of this compound stems from the complementary and synergistic mechanisms of its active components, often formulated in a propylene (B89431) glycol solvent which also contributes to its antimicrobial activity and solubility.[6]

Diazolidinyl Urea: The Formaldehyde Donor

Diazolidinyl Urea's primary mode of action is the slow and controlled release of formaldehyde in aqueous solutions.[4] Formaldehyde is a potent biocide that inactivates microorganisms through multiple pathways:

  • Protein Cross-linking: It reacts with primary and secondary amines and other functional groups on proteins, leading to cross-linking and denaturation. This disrupts essential enzymatic activities and structural integrity.

  • Nucleic Acid Damage: Formaldehyde can also react with nucleic acids, causing DNA and RNA damage, thereby inhibiting replication and protein synthesis.

  • Cell Wall Disruption: The released formaldehyde can also interfere with the integrity of microbial cell walls.[6]

dot

Mechanism of Action for Diazolidinyl Urea.
Iodopropynyl Butylcarbamate (IPBC): The Fungal Disruptor

IPBC is particularly effective against yeasts and molds. Its primary mechanism involves the disruption of fungal cell membrane integrity and function. It is believed to interfere with the synthesis of essential membrane components and alter membrane permeability. This leads to the leakage of intracellular contents and ultimately, cell death. The iodine in its structure is thought to play a crucial role in its ability to penetrate microbial cell walls and interact with key cellular components.

dot

Antifungal Mechanism of IPBC.

Track Record of Efficacy: A Quantitative Overview

This compound has a long-standing reputation for providing robust, broad-spectrum antimicrobial protection at low use concentrations, typically between 0.1% and 0.5%.[4] Its efficacy has been demonstrated against a wide range of common cosmetic spoilers.

While specific Minimum Inhibitory Concentration (MIC) data from the manufacturer is proprietary, the following table summarizes typical MIC ranges for the active ingredients against common microorganisms, illustrating their broad-spectrum activity.

MicroorganismTypeDiazolidinyl Urea MIC (ppm)IPBC MIC (ppm)
Escherichia coliGram-negative Bacteria250 - 1000>1000
Pseudomonas aeruginosaGram-negative Bacteria500 - 2000>1000
Staphylococcus aureusGram-positive Bacteria250 - 1000>1000
Aspergillus brasiliensisMold500 - 15001 - 10
Candida albicansYeast250 - 10005 - 20

Note: The synergistic nature of this compound means that the effective concentration of the blend is often lower than the individual MIC values of its components.

Experimental Protocols for Efficacy Evaluation

The gold standard for assessing the efficacy of a preservative system in a cosmetic formulation is the Antimicrobial Effectiveness Test, also known as a Challenge Test.

Challenge Test Protocol (Based on ISO 11930)

This protocol outlines a standardized method for evaluating the preservation of a cosmetic product.

dot

Challenge_Test_Workflow cluster_preparation 1. Preparation cluster_inoculation 2. Inoculation cluster_incubation 3. Incubation cluster_sampling 4. Sampling & Enumeration cluster_evaluation 5. Evaluation prep_product Prepare Product Samples inoculate Inoculate Product Samples with a known concentration of each microorganism prep_product->inoculate prep_inoculum Prepare Microbial Inocula (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) prep_inoculum->inoculate incubate Incubate samples at a controlled temperature (e.g., 22.5 ± 2.5 °C) inoculate->incubate sampling_points Sample at specified intervals (e.g., Day 0, 7, 14, 28) incubate->sampling_points enumeration Enumerate surviving microorganisms (plating and colony counting) sampling_points->enumeration log_reduction Calculate Log Reduction enumeration->log_reduction criteria Compare with Acceptance Criteria (e.g., ISO 11930 Criteria A or B) log_reduction->criteria

ISO 11930 Challenge Test Workflow.

Methodology:

  • Preparation of Inocula: Standardized cultures of relevant microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are prepared to a specific concentration.

  • Inoculation: A known quantity of the cosmetic product is inoculated with a predetermined concentration of each test microorganism.

  • Incubation: The inoculated product samples are incubated at a controlled temperature (typically 20-25°C) for a specified period (usually 28 days).

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), aliquots are taken from the inoculated samples. The number of viable microorganisms is determined using standard plating and colony counting techniques.

  • Evaluation: The log reduction in the microbial population is calculated for each time point and compared against established acceptance criteria (e.g., those defined in the USP <51> or ISO 11930 standards) to determine the preservative's effectiveness.

Conclusion: An Enduring Legacy in Product Protection

This compound has maintained its prominent position in the cosmetic industry due to its proven track record of broad-spectrum efficacy, cost-effectiveness, and ease of use. Its synergistic combination of Diazolidinyl Urea and Iodopropynyl Butylcarbamate provides a robust defense against microbial contamination, ensuring the safety and stability of a vast array of personal care products. For researchers and formulators, a thorough understanding of its historical development, mechanism of action, and the appropriate methods for efficacy evaluation is paramount to leveraging its full potential in creating safe and reliable consumer products. As the industry continues to evolve, the enduring legacy of this compound serves as a testament to the power of synergistic chemical preservation.

References

An In-depth Technical Guide on the Core Components of Germall Plus: Regulatory Status and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory landscape and safety data for the core components of the preservative system Germall Plus: Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate (IPBC). The information is intended to assist researchers, scientists, and drug development professionals in understanding the properties and limitations of these widely used cosmetic preservatives.

Introduction to this compound and its Components

This compound is a broad-spectrum antimicrobial preservative system effective against bacteria, yeast, and mold.[1][2] Its efficacy stems from the synergistic action of its active components: Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC), typically in a propylene (B89431) glycol solvent.[3] Diazolidinyl Urea functions primarily by slowly releasing formaldehyde (B43269), which has potent antimicrobial properties.[4] IPBC is a highly effective fungicide that enhances the preservative action, particularly against yeast and mold.[1]

Regulatory Status

The use of Diazolidinyl Urea and IPBC in cosmetic products is regulated by various international bodies. The following table summarizes the current regulatory status in key markets.

Table 1: Regulatory Status of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC)

Regulatory BodyIngredientMaximum Permitted ConcentrationRestrictions and Labeling Requirements
European Union (EU) Diazolidinyl Urea0.5%[5][6]Must be labeled with the warning "contains formaldehyde" if the concentration of released formaldehyde in the final product exceeds 0.05%.[4]
Iodopropynyl Butylcarbamate (IPBC)- Rinse-off products: 0.02% - Leave-on products: 0.01% - Deodorants/antiperspirants: 0.0075%[7][8]Not to be used in oral hygiene and lip care products. Not to be used in products for children under 3 years of age, except in bath products/shower gels and shampoos. Not to be used in body lotions and body creams.[7][9]
United States (Cosmetic Ingredient Review - CIR) Diazolidinyl Urea0.5%[4][10]The CIR Expert Panel has concluded that Diazolidinyl Urea is safe as a cosmetic ingredient at concentrations up to 0.5%.[4]
Iodopropynyl Butylcarbamate (IPBC)≤ 0.1%[7][8]Should not be used in products intended to be aerosolized due to concerns about inhalation toxicity.[7][11]
Japan Iodopropynyl Butylcarbamate (IPBC)Restrictions are in place.[8]Specific concentration limits are enforced.

Safety Profile

The safety of Diazolidinyl Urea and IPBC has been evaluated by regulatory bodies and scientific committees. The following tables summarize key toxicological data.

Table 2: Toxicological Profile of Diazolidinyl Urea

EndpointResultSpecies
Acute Oral Toxicity Slightly toxic[5]Rat
Skin Irritation Mild cumulative skin irritant at concentrations up to 0.4%[5]Human
Not an irritant at 5%[5]Rabbit
Eye Irritation Not an irritant at 5%[5]Rabbit
Skin Sensitization Mild sensitizer (B1316253) in some studies (maximization procedure)[5]Guinea Pig
Not a sensitizer in a non-maximization procedure[5]Guinea Pig
Can cause contact dermatitis in sensitized individuals.[12]Human
Photosensitization Not a photosensitizer at 0.25%[5]Not specified
Mutagenicity Non-mutagenic (Ames test, micronucleus assay)[5]In vitro / In vivo
Carcinogenicity Formaldehyde, which is released by Diazolidinyl Urea, is classified as a known human carcinogen.[12]N/A

Table 3: Toxicological Profile of Iodopropynyl Butylcarbamate (IPBC)

EndpointResultSpecies
Acute Oral Toxicity (LD50) 1.47 g/kg[13]Rat
Inhalation Toxicity Acutely toxic; hyperplasia, squamous metaplasia, and necrosis of the larynx observed at ≥ 1 mg/m³.[14][15]Rat
No-Observed-Adverse-Effect Concentration (NOAEC) - Inhalation (13-week) 0.23 mg/m³[14]Rat
Lowest-Observed-Adverse-Effect Concentration (LOAEC) - Inhalation (13-week) 0.3 mg/m³[14]Rat
No-Observed-Effect-Level (NOEL) - Oral (Subchronic) 13 mg/kg/day[16]Rat
Skin Irritation Mild dermal irritation potential at concentrations of 0.5% and above.[7]Not specified
Eye Irritation Severely irritating[17]Rabbit
Skin Sensitization Low degree of sensitization observed in some studies.[7] Can cause allergic contact dermatitis.[9]Human
Mutagenicity Negative[7][13]In vitro / In vivo
Carcinogenicity No evidence of carcinogenic potential.[7][13]Rat
Reproductive and Developmental Toxicity No significant effect on fertility, reproductive performance, or incidence of fetal malformation.[7][13]Rat, Mouse

Signaling Pathways and Mechanisms of Action

Diazolidinyl Urea: Formaldehyde Release

The primary mechanism of action for Diazolidinyl Urea is the slow and sustained release of formaldehyde.[10] Formaldehyde is a potent electrophile that inactivates microorganisms by reacting with proteins, DNA, and other cellular components.

formaldehyde_release Diazolidinyl_Urea Diazolidinyl Urea Hydrolysis Hydrolysis (in aqueous environment) Diazolidinyl_Urea->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde release Microbial_Cell Microbial Cell (Bacteria, Yeast) Formaldehyde->Microbial_Cell penetrates Cellular_Targets Cellular Targets (Proteins, DNA) Formaldehyde->Cellular_Targets reacts with Microbial_Cell->Cellular_Targets Inactivation Microbial Inactivation Cellular_Targets->Inactivation leads to ipbc_mechanism IPBC Iodopropynyl Butylcarbamate (IPBC) Fungal_Cell_Membrane Fungal Cell Membrane IPBC->Fungal_Cell_Membrane interacts with Membrane_Enzymes Membrane-Bound Enzymes IPBC->Membrane_Enzymes inhibits Ergosterol_Synthesis Ergosterol Synthesis Pathway IPBC->Ergosterol_Synthesis disrupts Fungal_Cell_Membrane->Membrane_Enzymes Membrane_Permeability Increased Membrane Permeability Membrane_Enzymes->Membrane_Permeability leads to Ergosterol_Synthesis->Membrane_Permeability contributes to Cell_Lysis Cell Lysis and Death Membrane_Permeability->Cell_Lysis llna_workflow start Start animal_prep Animal Preparation (Female CBA mice) start->animal_prep dosing Dosing (3 concentrations + controls) Applied to ears for 3 days animal_prep->dosing radiolabel Radiolabel Injection (e.g., ³H-methyl thymidine) on Day 6 dosing->radiolabel necropsy Necropsy (Excision of auricular lymph nodes) radiolabel->necropsy measurement Measurement of Radiolabel Incorporation necropsy->measurement analysis Data Analysis (Calculation of Stimulation Index) measurement->analysis result Result (SI ≥ 3 = Sensitizer) analysis->result end End result->end hemolysis_assay start Start rbc_prep Red Blood Cell Preparation start->rbc_prep incubation Incubation with Test Substance rbc_prep->incubation centrifugation Centrifugation incubation->centrifugation measurement Spectrophotometric Measurement of Hemoglobin centrifugation->measurement analysis Calculation of % Hemolysis measurement->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for Utilizing Germall Plus as a Preservative in Aqueous Laboratory Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the chemical properties of Germall Plus and its established use in the cosmetics industry. Direct, peer-reviewed data on the application of this compound as a preservative for sensitive aqueous laboratory reagents is limited. Therefore, the information provided should be considered a starting point for in-house validation. It is imperative that researchers conduct their own comprehensive validation to ensure compatibility and non-interference with their specific reagents and downstream applications.

Introduction to this compound

This compound is a broad-spectrum antimicrobial preservative system that is effective against Gram-positive and Gram-negative bacteria, yeast, and mold.[1] It is a synergistic blend of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC) dissolved in Propylene Glycol.[2] While widely used in personal care products, its potential application in preserving aqueous laboratory reagents warrants careful consideration and thorough validation.

1.1 Chemical Composition and Mechanism of Action

This compound is a liquid preservative with the following typical composition:

  • Propylene Glycol: ~60%

  • Diazolidinyl Urea: ~39.6%

  • Iodopropynyl Butylcarbamate (IPBC): ~0.4%[3]

The antimicrobial activity of this compound stems from the combined actions of its active ingredients:

  • Diazolidinyl Urea: This compound acts as a formaldehyde (B43269) donor, slowly releasing small amounts of formaldehyde into the aqueous environment.[1] Formaldehyde is a potent biocide that disrupts microbial cell walls and proteins.[1]

  • Iodopropynyl Butylcarbamate (IPBC): IPBC is a highly effective fungicide that disrupts fungal cell membranes, preventing spore formation and growth.[1][4]

  • Propylene Glycol: This serves as a solvent for the active ingredients and also possesses some antimicrobial properties.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound, derived from data in cosmetic and personal care applications.

ParameterValue/RangeCitation
Recommended Use Level 0.1% - 0.5% (v/v)[2]
Effective pH Range 3.0 - 8.0[2][5]
Solubility Water-soluble[2]
Temperature Stability Add at or below 50°C (122°F)[3]

Potential Applications in the Laboratory

This compound could theoretically be used to preserve a variety of aqueous laboratory reagents, such as:

  • Buffer solutions (non-amine based)

  • Detergent solutions

  • Non-enzymatic cell lysis buffers

Important Note: Due to its mechanism of action, this compound is not recommended for use with the following without extensive validation:

  • Protein solutions (antibodies, enzymes, growth factors): The formaldehyde released by Diazolidinyl Urea can react with primary amines on proteins, leading to modification, cross-linking, and potential loss of function.[6][7]

  • Cell culture media: The components of this compound can be cytotoxic.

  • Buffers containing primary amines (e.g., Tris, glycine): Formaldehyde can react with these buffer components, reducing the preservative's efficacy and altering the buffer's properties.

  • Reagents for sensitive downstream applications (e.g., PCR, sequencing, in vivo studies): The components of this compound may inhibit enzymatic reactions or elicit biological responses.

Experimental Protocols

The following protocols are intended as a general guideline. Users must adapt and validate these protocols for their specific needs.

4.1 Protocol for Preparing a 10% (v/v) this compound Stock Solution

Materials:

  • This compound

  • Sterile, deionized water

  • Sterile, conical tube or bottle

Procedure:

  • In a sterile container, add 9 mL of sterile, deionized water.

  • Add 1 mL of this compound to the water.

  • Mix thoroughly by vortexing or inverting the container until the solution is homogeneous.

  • Store the 10% stock solution at room temperature, protected from light.

4.2 General Protocol for Preserving an Aqueous Laboratory Reagent

Materials:

  • Aqueous reagent to be preserved

  • 10% this compound stock solution (from Protocol 4.1)

  • Sterile pipette and tips

Procedure:

  • Prepare the aqueous laboratory reagent according to your standard protocol.

  • Allow the reagent to cool to below 50°C if it was heated during preparation.

  • Add the 10% this compound stock solution to the reagent to achieve the desired final concentration (typically between 0.1% and 0.5%). For example, to achieve a 0.5% final concentration in 100 mL of reagent, add 5 mL of the 10% stock solution.

  • Mix the reagent thoroughly to ensure even distribution of the preservative.

  • Validation: Before routine use, it is critical to validate the preserved reagent. This should include:

    • Performance Testing: Compare the performance of the preserved reagent to a freshly prepared, unpreserved control in your specific application (e.g., buffer capacity, performance in an assay).

    • Stability Testing: Store the preserved reagent under your typical storage conditions and test its performance at various time points to determine its shelf life.

    • Microbial Challenge Testing (Optional but Recommended): For critical reagents, consider performing a microbial challenge test to confirm the preservative's efficacy.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_preservation Preservation cluster_validation Validation (CRITICAL) reagent Prepare Aqueous Reagent cool Cool to < 50°C reagent->cool add_gp Add this compound (0.1% - 0.5%) cool->add_gp mix Mix Thoroughly add_gp->mix performance Performance Testing vs. Control mix->performance stability Stability Testing (Shelf Life) performance->stability microbial Microbial Challenge (Optional) stability->microbial signaling_pathway cluster_info Apoptotic Effect of Diazolidinyl Urea on Neural Progenitor Cells DU Diazolidinyl Urea (High Concentration) ROS Increased Reactive Oxygen Species (ROS) DU->ROS Casp8 Cleaved Caspase-8 (Activation) ROS->Casp8 Apoptosis Apoptosis Casp8->Apoptosis

References

Protocol for Incorporating Germall Plus into Oil-in-Water Emulsions for Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Germall Plus is a broad-spectrum preservative system highly effective against Gram-positive and Gram-negative bacteria, yeast, and mold.[1][2] Its synergistic combination of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC) in a propylene (B89431) glycol base provides robust preservation for a wide variety of oil-in-water (O/W) emulsions and aqueous formulations.[3][4][5] This document provides a detailed protocol for the effective incorporation of this compound into O/W emulsions for research and development purposes, ensuring formulation stability and microbiological integrity.

This compound is compatible with a vast array of cosmetic ingredients, including surfactants and proteins, and is effective over a broad pH range.[6][7] Adherence to the specified temperature and usage guidelines is critical to maintaining its preservative efficacy.

Data Presentation: Properties of this compound

The following table summarizes the key quantitative data for the proper use of this compound in research formulations.

PropertyValueReferences
INCI Name Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate[8][9]
Appearance Clear, colorless to light yellow viscous liquid[8][10]
Recommended Usage Level 0.1% - 0.5% of the total formulation weight[3][5]
Effective pH Range 3.0 - 8.0[3][6][11]
Temperature Stability Add at or below 50°C (122°F)[6][7][12]
Solubility Water-soluble[3][6]
Compatibility Compatible with cationic, anionic, and nonionic ingredients[6][13]

Experimental Protocol: Incorporation of this compound into an Oil-in-Water Emulsion

This protocol outlines the methodology for creating a stable oil-in-water emulsion and the correct procedure for incorporating this compound.

Materials:

  • Water Phase: Deionized water, humectants (e.g., glycerin), water-soluble actives.

  • Oil Phase: Oils, esters, fatty acids, emulsifiers (e.g., cetearyl alcohol, glyceryl stearate).

  • Cool-Down Phase: this compound, temperature-sensitive actives, fragrance/essential oils.

  • Beakers, homogenizer (or high-shear mixer), water bath, thermometer, pH meter, and stirring apparatus.

Procedure:

  • Phase Preparation:

    • In a suitable vessel, combine all ingredients of the water phase. Heat to 70-75°C in a water bath with gentle stirring until all components are dissolved.

    • In a separate vessel, combine all ingredients of the oil phase. Heat to 70-75°C in a water bath with gentle stirring until all components are melted and uniform.

  • Emulsification:

    • Slowly add the oil phase to the water phase while continuously mixing with a homogenizer or high-shear mixer.

    • Continue homogenization for a duration appropriate to achieve the desired droplet size and emulsion consistency (typically 5-15 minutes).

    • Begin cooling the emulsion while maintaining gentle stirring.

  • Cool-Down and Preservation:

    • Monitor the temperature of the emulsion as it cools.

    • Once the temperature of the emulsion is at or below 50°C (122°F), add this compound to the formulation.[7][12][14] The recommended usage rate is typically between 0.1% and 0.5% of the total weight of the formulation.[15][16]

    • Add any other temperature-sensitive ingredients, such as certain actives or fragrances, during this phase.

    • Continue gentle stirring until the emulsion is uniform.

  • Final Adjustments and Quality Control:

    • Allow the emulsion to cool to room temperature (approximately 25°C).

    • Measure the final pH of the emulsion and adjust if necessary to be within the effective range of this compound (pH 3-8).[3]

    • Conduct stability testing (e.g., freeze-thaw cycles, elevated temperature stability) and microbiological challenge testing to validate the efficacy of the preservative system in the final formulation.

Mandatory Visualization

Experimental Workflow for Incorporating this compound

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_cooldown Cool-Down & Preservation cluster_final Final Steps A 1. Prepare Water Phase (Heat to 70-75°C) C 3. Combine Phases (Add Oil to Water) A->C B 2. Prepare Oil Phase (Heat to 70-75°C) B->C D 4. Homogenize C->D E 5. Cool Emulsion D->E F 6. Add this compound (at ≤ 50°C) E->F G 7. Add Other Actives F->G H 8. Cool to Room Temp G->H I 9. Final QC (pH, Stability) H->I

Caption: Workflow for adding this compound to O/W emulsions.

References

Application of Germall Plus in Preserving Protein-Based Solutions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining the stability and sterility of protein-based solutions is a critical challenge in research, diagnostics, and the development of therapeutic drugs. Microbial contamination can lead to the degradation of the protein of interest, alteration of its biological activity, and the introduction of harmful substances such as endotoxins. Preservatives are therefore essential in multi-dose formulations and for the long-term storage of protein reagents.

Germall Plus is a broad-spectrum antimicrobial preservative commonly used in the cosmetics and personal care industries. Its efficacy against bacteria, yeast, and mold, coupled with its compatibility with a wide range of ingredients, suggests its potential utility in preserving protein-based solutions. This document provides detailed application notes and protocols for the evaluation and use of this compound for this purpose.

This compound is a synergistic blend of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC) in a propylene (B89431) glycol base.[1] While manufacturers claim compatibility with proteins and surfactants, empirical validation of its effect on the specific protein of interest is paramount.[2][3][4]

Mechanism of Action

The antimicrobial activity of this compound stems from the combined action of its active ingredients:

  • Diazolidinyl Urea: This component acts as a formaldehyde (B43269) donor, slowly releasing small amounts of formaldehyde.[1][5] Formaldehyde exerts its antimicrobial effect by denaturing proteins and disrupting the cell walls of microorganisms.[1]

  • Iodopropynyl Butylcarbamate (IPBC): IPBC is a potent fungicide that is also effective against a broad range of other microorganisms. Its mechanism involves the disruption of microbial cell membranes.

  • Propylene Glycol: Besides acting as a solvent for the active ingredients, propylene glycol can contribute to the antimicrobial activity and has been shown to act as a protein stabilizer in some contexts.[6][7]

Data Presentation

A critical aspect of utilizing a preservative for protein solutions is to ensure it does not negatively impact the protein's integrity and function. The following table summarizes the key parameters for the use of this compound and the recommended validation experiments.

ParameterRecommended Range/ValueKey ConsiderationsValidation Experiment
Concentration 0.1% - 0.5% (v/v)Start with the lowest effective concentration to minimize potential effects on the protein. Higher concentrations may be needed for complex or highly susceptible formulations.[2]Antimicrobial Effectiveness Test (AET)
pH Range 3.0 - 8.0Optimal for the antimicrobial activity of this compound. Ensure compatibility with the optimal pH for the stability and activity of the specific protein.[8]pH monitoring of the preserved solution
Temperature Add to solutions below 50°CThis compound is heat-sensitive and should be added during the cool-down phase of formulation.[2][4]N/A (Formulation parameter)
Protein Stability No significant changePreservatives can potentially induce protein aggregation or degradation.[9][10]Protein Aggregation Assays (e.g., DLS, SEC), SDS-PAGE
Protein Activity No significant changeThe preservative should not interfere with the biological function of the protein.Relevant enzyme activity or binding assay

Experimental Protocols

Prior to the routine use of this compound, it is crucial to perform validation studies to determine its efficacy and its impact on the specific protein solution.

Protocol 1: Determination of Optimal this compound Concentration via Antimicrobial Effectiveness Test (AET)

This protocol is adapted from the USP <51> Antimicrobial Effectiveness Test.

Objective: To determine the minimum concentration of this compound required to provide adequate antimicrobial protection to a protein-based solution.

Materials:

  • Protein solution of interest

  • This compound

  • Sterile, pyrogen-free water

  • Sterile physiological saline

  • Microbial cultures (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

  • Tryptic Soy Broth (TSB) and Sabouraud Dextrose Broth (SDB) for microbial culture

  • Tryptic Soy Agar (B569324) (TSA) and Sabouraud Dextrose Agar (SDA) for plating

  • Sterile test tubes and petri dishes

  • Incubator

Procedure:

  • Preparation of Test Samples:

    • Prepare several aliquots of the protein solution.

    • To each aliquot, add this compound to achieve a range of final concentrations (e.g., 0.1%, 0.2%, 0.3%, 0.4%, 0.5% v/v). Include a negative control (no this compound).

  • Preparation of Microbial Inoculum:

    • Culture the test microorganisms in their respective broths to achieve a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation:

    • Inoculate each test sample with one of the microbial cultures to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

  • Incubation:

    • Incubate the inoculated samples at 20-25°C for 28 days.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each sample.

    • Perform serial dilutions in sterile saline and plate on the appropriate agar medium.

  • Colony Counting:

    • Incubate the plates and count the number of colony-forming units (CFUs).

  • Data Analysis:

    • Calculate the log reduction in microbial count at each time point compared to the initial inoculum.

    • The acceptance criteria for effective preservation are typically a 1-log reduction for bacteria by day 7 and no increase from day 14 to day 28, and no increase from the initial count for yeast and mold throughout the 28-day period.

Protocol 2: Assessment of Protein Stability in the Presence of this compound

Objective: To evaluate the effect of this compound on the physical stability (aggregation) of the protein.

Materials:

  • Protein solution with and without the determined optimal concentration of this compound.

  • Dynamic Light Scattering (DLS) instrument or Size Exclusion Chromatography (SEC) system.

  • Appropriate buffers and columns for SEC.

Procedure (using DLS):

  • Sample Preparation: Prepare samples of the protein solution with and without the selected concentration of this compound.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature.

    • Measure the hydrodynamic radius and polydispersity index of each sample.

  • Data Analysis:

    • Compare the size distribution and polydispersity of the protein with and without this compound over time (e.g., at 0, 7, 14, and 28 days of storage at the intended temperature). A significant increase in the hydrodynamic radius or polydispersity may indicate aggregation.

Protocol 3: Evaluation of Protein Activity

Objective: To determine if this compound affects the biological activity of the protein.

Materials:

  • Protein solution with and without the determined optimal concentration of this compound.

  • Substrates and reagents for the specific protein's activity assay (e.g., enzyme assay, binding assay).

  • Plate reader or other appropriate detection instrument.

Procedure (example for an enzyme):

  • Sample Preparation: Prepare samples of the enzyme solution with and without this compound.

  • Enzyme Activity Assay:

    • Perform the specific enzyme activity assay according to a validated protocol.[11][12][13][14]

    • Measure the rate of substrate conversion or product formation.

  • Data Analysis:

    • Compare the specific activity of the enzyme in the presence and absence of this compound. A significant decrease in activity would indicate a negative interaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_validation Validation cluster_decision Decision cluster_outcome Outcome Protein_Solution Protein Solution AET Antimicrobial Effectiveness Test (AET) (Protocol 1) Protein_Solution->AET Stability_Assay Protein Stability Assay (Protocol 2) Protein_Solution->Stability_Assay Activity_Assay Protein Activity Assay (Protocol 3) Protein_Solution->Activity_Assay Germall_Plus This compound Germall_Plus->AET Germall_Plus->Stability_Assay Germall_Plus->Activity_Assay Decision_Node Optimal Concentration & Compatibility Determined? AET->Decision_Node Stability_Assay->Decision_Node Activity_Assay->Decision_Node Use_in_Formulation Use in Formulation Decision_Node->Use_in_Formulation Yes Re-evaluate Re-evaluate Preservative/Concentration Decision_Node->Re-evaluate No AET_Protocol_Flowchart Start Start Prepare_Samples Prepare Protein Samples with Varying this compound Concentrations Start->Prepare_Samples Inoculate Inoculate Samples (Final Conc. 10^5-10^6 CFU/mL) Prepare_Samples->Inoculate Prepare_Inoculum Prepare Microbial Inoculum (10^8 CFU/mL) Prepare_Inoculum->Inoculate Incubate Incubate at 20-25°C for 28 Days Inoculate->Incubate Sample_Plate Sample and Plate at Day 0, 7, 14, 28 Incubate->Sample_Plate Count_CFU Incubate Plates and Count CFUs Sample_Plate->Count_CFU Analyze Calculate Log Reduction Count_CFU->Analyze End End Analyze->End

References

Application Notes and Protocols for Germall Plus as a Biocide in Laboratory Water Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a contamination-free environment in the laboratory is critical for the integrity and reproducibility of experimental results. Water baths are a common source of microbial contamination, harboring bacteria, yeast, and mold that can be aerosolized or directly transferred to experiments. Germall Plus is a broad-spectrum antimicrobial preservative, widely used in the cosmetics industry, that presents a potential off-label application as a biocide for laboratory water baths. Its active ingredients, Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC), provide effective protection against a wide range of common laboratory contaminants.[1][2][3] Diazolidinyl Urea is effective against both gram-positive and gram-negative bacteria, while IPBC is a potent antifungal agent.[1][3]

This document provides detailed application notes and protocols for the use of this compound in laboratory water baths. It is important to note that while the components of this compound have proven efficacy, its specific use in this application is not widely documented in scientific literature. Therefore, the following protocols are based on the known properties of the preservative and should be validated by the end-user for their specific laboratory conditions and experimental needs.

Product Specifications

PropertySpecification
INCI Name Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate
Appearance Clear, viscous liquid[2]
Solubility Water-soluble[2]
Effective pH Range 3.0 - 8.0[4]
Antimicrobial Spectrum Broad-spectrum: Bacteria (Gram-positive and Gram-negative), Yeast, and Mold[2][5]

Recommended Use and Efficacy

Table 1: Recommended Concentration and Application

ParameterRecommendationNotes
Initial Concentration 0.1% (v/v)Equivalent to 1 mL of this compound per 1 liter of water.
Maximum Concentration 0.5% (v/v)Equivalent to 5 mL of this compound per 1 liter of water.[6][8]
Water Type Distilled or deionized waterTo minimize mineral buildup and potential interactions.
Temperature Limitation Add to water at temperatures below 50°C (122°F)[4][5][7]Higher temperatures can degrade the preservative.
Water Change Frequency Every 2-4 weeksOr as indicated by visual inspection or microbial testing.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Water Bath

Objective: To prepare a stock solution or directly add this compound to a laboratory water bath to achieve the desired final concentration.

Materials:

  • This compound

  • Distilled or deionized water

  • Graduated cylinders or pipettes

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Ensure the water bath is clean and free of any previous chemical residues. If necessary, clean the water bath with a suitable laboratory detergent and rinse thoroughly with distilled or deionized water.

  • Fill the water bath with the required volume of distilled or deionized water.

  • Allow the water to reach the desired operating temperature, ensuring it is below 50°C before adding this compound. If the operating temperature is higher, add this compound to the cool water before heating.

  • Measure the required volume of this compound using a graduated cylinder or pipette. For a 0.1% solution, add 1 mL of this compound for every 1 liter of water.

  • Slowly add the this compound to the water in the bath while gently stirring to ensure even distribution.[5]

  • The water bath is now ready for use.

Protocol 2: Routine Monitoring and Maintenance

Objective: To ensure the continued efficacy of the this compound solution and maintain a contamination-free water bath.

Materials:

  • Microbial test strips or agar (B569324) plates (optional)

  • Log sheet for recording observations and actions

Procedure:

  • Visual Inspection (Daily): Visually inspect the water bath for any signs of microbial growth, such as cloudiness, slime formation, or discoloration.

  • Microbial Testing (Weekly/Bi-weekly - Optional but Recommended):

    • Use commercially available microbial test strips to quickly assess the presence of bacteria and fungi.

    • Alternatively, collect a water sample and plate it on a general-purpose nutrient agar to quantify microbial load.

  • Water Changes (Every 2-4 weeks):

    • Drain the old water from the bath.

    • Thoroughly clean the inside of the water bath with a non-abrasive sponge and a mild laboratory detergent.

    • Rinse the bath several times with distilled or deionized water to remove any detergent residue.

    • Refill the bath with fresh distilled or deionized water and add this compound as described in Protocol 1.

  • Record Keeping: Maintain a log sheet for each water bath, recording the dates of water changes, this compound addition, and results of any microbial monitoring.

Safety Precautions and Material Compatibility

Safety:

  • Always handle this compound in a well-ventilated area.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.

  • In case of contact with skin, wash thoroughly with soap and water. If irritation persists, seek medical attention.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Material Compatibility:

  • While this compound is compatible with a wide range of cosmetic ingredients, specific data on its compatibility with materials used in laboratory equipment is limited.

  • It is expected to be compatible with stainless steel, a common material for water baths.

  • For plastic components (e.g., polycarbonate, polypropylene (B1209903) racks), it is advisable to test for any long-term effects such as crazing, discoloration, or embrittlement. A small, non-critical piece of plastic can be submerged in the this compound solution for an extended period to observe any changes.

Considerations for Sensitive Applications

The active ingredient Diazolidinyl Urea in this compound is a formaldehyde-releasing preservative.[1] While the amount of free formaldehyde (B43269) is very low, highly sensitive assays, such as certain cell culture experiments or PCR, could potentially be affected if there is any leaching from the water bath into the experimental vessels. It is crucial for researchers to validate the use of this compound in their specific applications to ensure it does not interfere with their results.

Alternatives

If this compound is found to be unsuitable for a particular application, several other biocides are commonly used in laboratory water baths.

Table 2: Common Alternatives to this compound for Water Bath Disinfection

BiocideCommon ConcentrationAdvantagesDisadvantages
Copper Sulfate 2 ppmInexpensive, effective against algae.Can cause corrosion of stainless steel at higher concentrations.[9]
Quaternary Ammonium Compounds Varies by productNon-corrosive, effective against bacteria.May not be as effective against fungi and spores.[9]
Commercial Water Bath Treatments Varies by productSpecifically formulated for laboratory use, often with indicators.Can be more expensive.[9]

Visualizations

G Experimental Workflow for Water Bath Contamination Prevention cluster_0 Preparation cluster_1 Usage and Monitoring cluster_2 Maintenance A Clean and Rinse Water Bath B Fill with Distilled/DI Water A->B C Add this compound (0.1% - 0.5%) to Water <50°C B->C D Mix Thoroughly C->D E Operate Water Bath D->E F Daily Visual Inspection E->F G Weekly Microbial Testing (Optional) F->G H Record Observations G->H I Drain Water (Every 2-4 Weeks) H->I If Contamination Detected or Scheduled J Clean and Rinse Water Bath I->J K Refill and Add Fresh this compound J->K K->D

Caption: Workflow for preventing contamination in laboratory water baths.

G Logical Relationship of this compound Components A This compound B Diazolidinyl Urea A->B C Iodopropynyl Butylcarbamate (IPBC) A->C D Propylene Glycol A->D E Broad-Spectrum Antimicrobial Activity B->E F Bacteria (Gram +/ Gram -) B->F C->E G Yeast and Mold C->G H Solvent/Carrier D->H E->F E->G

Caption: Composition and antimicrobial action of this compound.

References

Application Notes and Protocols for the Use of Germall Plus in Cosmetic and Personal Care Product Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germall Plus is a broad-spectrum preservative system designed for the protection of a wide range of cosmetic and personal care products from microbial contamination.[1][2] Its synergistic combination of active ingredients provides effective preservation against Gram-positive and Gram-negative bacteria, yeast, and mold.[3][4] This document provides detailed application notes, experimental protocols for efficacy testing, and technical data to guide research and development professionals in the effective use of this compound.

This compound is a liquid preservative composed of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC) dissolved in a Propylene Glycol base.[1] This combination of active ingredients offers a multi-pronged approach to preservation, ensuring product integrity and consumer safety.[5]

Mechanism of Action

The preservative efficacy of this compound stems from the synergistic action of its two active components:

  • Diazolidinyl Urea: This molecule functions as a formaldehyde (B43269) donor, slowly releasing minute amounts of formaldehyde into the formulation.[6] Formaldehyde is a potent antimicrobial agent that disrupts the cellular metabolism of microorganisms, leading to cell death.[6]

  • Iodopropynyl Butylcarbamate (IPBC): IPBC is a highly effective fungicide that also possesses antibacterial properties. Its primary mechanism involves the inhibition of essential enzymes within microbial cells and the disruption of cell membrane integrity.[5]

The combination of these two mechanisms provides a robust, broad-spectrum antimicrobial defense.

cluster_GermallPlus This compound cluster_Microorganism Microorganism Diazolidinyl_Urea Diazolidinyl Urea Cell_Metabolism Cellular Metabolism Diazolidinyl_Urea->Cell_Metabolism releases Formaldehyde to disrupt IPBC Iodopropynyl Butylcarbamate (IPBC) Cell_Membrane Cell Membrane Integrity IPBC->Cell_Membrane disrupts

Caption: Mechanism of Action of this compound Components.

Physicochemical Properties and Formulation Guidelines

A summary of the key physicochemical properties and formulation guidelines for this compound is provided in the table below.

PropertyValue
INCI Name Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate
Appearance Clear, viscous liquid
Odor Characteristic, mild
Solubility Water-soluble
Recommended Use Level 0.1% - 0.5% (w/w)[1][4]
Effective pH Range 3.0 - 8.0[1]
Temperature Stability Should be added to formulations at or below 50°C (122°F)[4][7]
Compatibility Compatible with most cosmetic ingredients, including surfactants and proteins[3]

Antimicrobial Efficacy

Illustrative Efficacy Data:

The following table provides an illustrative summary of the expected performance of a properly formulated product preserved with this compound when subjected to a standard challenge test (e.g., ISO 11930). The values represent the required log reduction in microbial count.

MicroorganismATCC StrainTypeRequired Log Reduction (ISO 11930 Criteria A)
Staphylococcus aureus6538Gram-positive Bacteria≥ 3 log reduction by day 7
Escherichia coli8739Gram-negative Bacteria≥ 3 log reduction by day 7
Pseudomonas aeruginosa9027Gram-negative Bacteria≥ 3 log reduction by day 7
Candida albicans10231Yeast≥ 1 log reduction by day 14
Aspergillus brasiliensis16404MoldNo increase from T0 at day 14 and ≥ 1 log reduction by day 28

Experimental Protocol: Preservative Efficacy Testing (Challenge Test)

To validate the preservative system in a new formulation, a challenge test should be performed. The following protocol is a generalized procedure based on the principles of ISO 11930.

5.1 Materials

  • Test product formulation

  • Sterile containers for the test product

  • Standard challenge microorganisms (e.g., S. aureus ATCC 6538, E. coli ATCC 8739, P. aeruginosa ATCC 9027, C. albicans ATCC 10231, A. brasiliensis ATCC 16404)

  • Culture media (e.g., Tryptic Soy Broth/Agar for bacteria, Sabouraud Dextrose Broth/Agar for fungi)

  • Sterile saline solution (0.9% NaCl)

  • Incubators set at appropriate temperatures (e.g., 30-35°C for bacteria, 20-25°C for fungi)

  • Equipment for microbial enumeration (e.g., pipettes, petri dishes, colony counter)

5.2 Procedure

  • Preparation of Inoculum: Culture each microorganism separately under optimal conditions to achieve a high concentration of viable cells (typically >10⁸ CFU/mL).

  • Inoculation of Test Product: Dispense a known quantity of the test product into five separate sterile containers. Inoculate each container with one of the five challenge microorganisms to achieve a final concentration of 10⁵ to 10⁶ CFU/g or mL of the product.

  • Initial Microbial Count (T=0): Immediately after inoculation, determine the initial concentration of microorganisms in each container using standard plate count methods.

  • Incubation: Store the inoculated product containers in the dark at a controlled temperature (e.g., 20-25°C) for the duration of the test (28 days).

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the concentration of viable microorganisms using plate count methods.

  • Data Analysis: Calculate the log reduction in the microbial count at each time point compared to the initial count.

  • Evaluation: Compare the log reduction values to the acceptance criteria outlined in the relevant standard (e.g., ISO 11930).

Start Start Prepare_Inoculum Prepare Inoculum (>10^8 CFU/mL) Start->Prepare_Inoculum Inoculate_Product Inoculate Product (10^5-10^6 CFU/g or mL) Prepare_Inoculum->Inoculate_Product Initial_Count Determine Initial Count (T=0) Inoculate_Product->Initial_Count Incubate Incubate at 20-25°C for 28 days Initial_Count->Incubate Sample_and_Enumerate Sample and Enumerate (Days 7, 14, 28) Incubate->Sample_and_Enumerate Analyze_Data Calculate Log Reduction Sample_and_Enumerate->Analyze_Data Evaluate Compare to Acceptance Criteria Analyze_Data->Evaluate End End Evaluate->End

Caption: Preservative Efficacy Testing (Challenge Test) Workflow.

Regulatory Information

The use of this compound in cosmetic and personal care products is subject to regulatory guidelines that vary by region. It is the responsibility of the formulator to ensure compliance with all local regulations.

RegionMaximum Authorized Concentration
United States 0.5% in finished products[5]
European Union 0.6% in finished products[5]
Canada 0.5% in finished products[5]

Conclusion

This compound is a highly effective, broad-spectrum preservative for a wide variety of cosmetic and personal care formulations. Its synergistic mechanism of action provides robust protection against microbial contamination. Proper formulation, adherence to usage guidelines, and validation through preservative efficacy testing are essential for ensuring the safety and stability of the final product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the recommended usage rates and incorporation of Germall Plus as a preservative in various experimental setups. Adherence to these protocols is crucial for ensuring the microbiological integrity of research materials without compromising experimental outcomes.

Introduction to this compound

This compound is a broad-spectrum antimicrobial preservative system that is highly effective against gram-positive and gram-negative bacteria, yeast, and mold.[1][2][3] It is a synergistic blend of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC) in a propylene (B89431) glycol base.[3][4] Its efficacy at low concentrations, typically between 0.1% and 0.5%, makes it a valuable tool in preserving aqueous formulations, emulsions, and other water-containing systems common in research and development.[5]

The primary mechanism of action involves the slow release of formaldehyde (B43269) from Diazolidinyl Urea, which disrupts microbial cell walls and proteins, while IPBC acts as a potent antifungal agent.[6] This dual action provides robust protection for a wide range of experimental solutions and formulations.[6]

Recommended Usage Rates

The recommended usage rate for this compound in most experimental setups is between 0.1% and 0.5% of the total formulation weight.[7] For home laboratory settings, which may not be sterile, erring on the higher side of this range (e.g., 0.5%) is recommended for robust preservation.[7] However, exceeding the 0.5% concentration is not advised as it does not necessarily improve preservative efficacy and may introduce unwanted variables into the experiment.[7]

Table 1: Recommended Usage Rates of this compound in Experimental Formulations

Formulation TypeRecommended Concentration (% w/w)Key Considerations
Aqueous Buffers and Reagent Solutions 0.1% - 0.3%Start with the lower end of the range. Ensure complete solubility.
Cell Culture Media (Post-Experiment Use) Not Recommended for Live CulturesSee Section 4 for critical considerations. For preserving media for analytical purposes post-culture, 0.1% can be used.
In Vitro Assay Formulations 0.1% - 0.5%Test for interference with the assay. Use the lowest effective concentration.
Pre-clinical Vehicle Formulations (Non-sterile applications) 0.2% - 0.5%Ensure compatibility with the active pharmaceutical ingredient (API) and excipients.
Protein and Enzyme Solutions 0.1% - 0.25%Monitor for any impact on protein stability or enzyme activity.
Complex Formulations (e.g., high protein content) 0.3% - 0.5%Higher concentrations may be needed to ensure efficacy.[5]

Experimental Protocols

General Protocol for Incorporation into Aqueous Solutions

This protocol outlines the steps for adding this compound to simple aqueous solutions like buffers or reagent solutions.

Materials:

  • Sterile container

  • Magnetic stirrer and stir bar

  • Calibrated balance

  • This compound

  • Solution to be preserved

Procedure:

  • Weigh the final amount of the aqueous solution to be preserved.

  • Calculate the required amount of this compound based on the desired final concentration (0.1% to 0.5% w/w).

  • While continuously stirring the solution at room temperature, slowly add the this compound.

  • Continue stirring for at least 15-30 minutes to ensure complete dissolution and uniform distribution.

  • Critical Step: this compound is heat-sensitive. It should be added to formulations during the cool-down phase, at a temperature of 50°C (122°F) or below.[2][8][9] Adding it at higher temperatures can compromise the preservative system.[2]

  • Store the preserved solution in a properly labeled, sealed container at the recommended storage temperature.

Protocol for Incorporation into Emulsions (Oil-in-Water)

This protocol is suitable for preserving experimental emulsions, such as those used for topical drug delivery studies.

Materials:

  • Homogenizer or high-shear mixer

  • Heating and cooling water bath

  • Primary and secondary beakers

  • Calibrated balance

  • This compound

  • Oil phase and water phase components

Procedure:

  • Prepare the oil phase and water phase of the emulsion separately.

  • Heat both phases to the temperature required for emulsification.

  • Combine the oil and water phases and homogenize to form the emulsion.

  • Begin cooling the emulsion while stirring gently.

  • When the temperature of the emulsion is at or below 50°C (122°F), add the pre-calculated amount of this compound (0.1% to 0.5% w/w).[2][8][9]

  • Continue stirring until the this compound is uniformly dispersed throughout the emulsion.

  • Allow the emulsion to cool to room temperature.

  • Store the final preserved emulsion in a sealed container.

Critical Considerations for Experimental Setups

  • Cell Culture: this compound is not recommended for use as a preservative in media for live cell cultures. Its mechanism of action, which involves disrupting cell membranes and proteins, can be cytotoxic to mammalian cells. For preventing microbial contamination in cell culture, sterile techniques and the use of antibiotics specifically designed for cell culture are the appropriate methods.

  • Assay Interference: Before using this compound in a biological or chemical assay, it is essential to run a control experiment to ensure that the preservative does not interfere with the assay components or the detection method.

  • pH Stability: this compound is effective over a broad pH range, typically from 3.0 to 8.0, making it suitable for a wide variety of experimental formulations.[2][9][10]

  • Solubility: It is water-soluble and can be easily incorporated into aqueous systems and the water phase of emulsions.[2]

  • Challenge Testing: For critical long-term experiments or formulations intended for further development, it is advisable to perform microbial challenge testing to validate the efficacy of the chosen preservative concentration in the specific formulation.

Visualization of Protocols and Logic

Germall_Plus_Workflow Experimental Workflow for this compound Incorporation cluster_prep 1. Preparation cluster_process 2. Processing cluster_aqueous Aqueous Protocol cluster_emulsion Emulsion Protocol cluster_final 3. Finalization start Start: Define Formulation calc Calculate Required This compound (0.1-0.5% w/w) start->calc weigh Weigh Formulation Components and this compound calc->weigh aqueous Aqueous Solution weigh->aqueous emulsion Emulsion weigh->emulsion stir_aq Stir Solution at RT aqueous->stir_aq heat Prepare and Heat Oil & Water Phases emulsion->heat add_gp_aq Slowly Add this compound stir_aq->add_gp_aq mix_aq Continue Stirring for 15-30 min add_gp_aq->mix_aq validate Perform Quality Control (e.g., pH, visual inspection) mix_aq->validate homogenize Form Emulsion heat->homogenize cool Cool Emulsion to <= 50°C homogenize->cool add_gp_em Add this compound cool->add_gp_em mix_em Stir to Disperse add_gp_em->mix_em mix_em->validate store Store in Sealed Container validate->store end End: Preserved Formulation store->end

Caption: Workflow for incorporating this compound into experimental formulations.

Decision_Tree Decision Logic for Using this compound start Is preservation of a water-containing system needed? live_cells Does the system contain live mammalian cells? start->live_cells Yes no_preservative Preservative may not be needed. start->no_preservative No no_gp Do NOT use this compound. Use sterile technique and cell culture antibiotics. live_cells->no_gp Yes assay Is the formulation for a biological or chemical assay? live_cells->assay No validate Run control experiment to check for assay interference. assay->validate Yes use_gp Use this compound at 0.1% - 0.5% w/w assay->use_gp No validate->use_gp

Caption: Decision logic for the appropriate use of this compound in research.

References

Method for adding Germall plus during the cool-down phase of a formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germall Plus is a broad-spectrum antimicrobial preservative system for use in a wide range of personal care and cosmetic formulations. It is a synergistic blend of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC) in a propylene (B89431) glycol base. This preservative is highly effective against Gram-positive and Gram-negative bacteria, yeasts, and molds, ensuring the safety and longevity of aqueous-based formulations.[1][2][3][4][5][6]

Correct incorporation of this compound during the manufacturing process is critical to its efficacy. These application notes provide a detailed protocol for adding this compound during the cool-down phase of a formulation to ensure optimal preservative performance.

Product Specifications and Handling

INCI Name: Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate[1][3]

PropertySpecification
Appearance Clear, viscous liquid
Solubility Water-soluble
Recommended Usage Level 0.1% to 0.5% of the total formulation weight
Effective pH Range 3.0 - 8.0[3]
Storage Store in a cool, dry place away from direct sunlight in a tightly sealed container.

Safety Precautions: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Method of Incorporation

This compound is heat-sensitive and must be added during the cool-down phase of the formulation process.[5] High temperatures can degrade the preservative and compromise its antimicrobial activity.

Protocol for Incorporation:

  • Complete the Heating Phase: Ensure that all components of your formulation that require heating have been fully processed and the heating phase is complete.

  • Cool Down the Formulation: Allow the formulation to cool down to a temperature of 50°C (122°F) or below . This is the critical temperature for the addition of this compound. Continuously monitor the temperature of the batch with a calibrated thermometer.

  • Pre-disperse (Optional but Recommended): For larger batches, it is good practice to pre-disperse the required amount of this compound in a small amount of the formulation's water phase or another suitable solvent before adding it to the main batch. This can aid in uniform distribution.

  • Add this compound: Slowly add the recommended amount of this compound (typically 0.1% to 0.5%) to the formulation under constant, gentle mixing. Avoid high-shear mixing, which can introduce excessive air into the product.

  • Mix Thoroughly: Continue mixing for a sufficient period to ensure that the this compound is completely and uniformly dispersed throughout the formulation.

  • Final pH Adjustment: After the addition of this compound and any other cool-down phase ingredients, check the final pH of the formulation and adjust if necessary to be within the 3.0 to 8.0 range.

  • Quality Control: Proceed with standard quality control tests for the finished product, including a preservative efficacy test (challenge test).

Efficacy Data

The efficacy of a preservative system is best determined through a preservative efficacy test, also known as a challenge test. In this test, the formulation is intentionally inoculated with a range of microorganisms, and the reduction in the microbial population is measured over time.

While specific challenge test data for every formulation will vary, the following table provides an illustrative example of the expected performance of a properly formulated product containing this compound at a concentration of 0.5% against common spoilage organisms, based on the acceptance criteria of the European Pharmacopoeia.

Illustrative Example of Preservative Efficacy Test Results for a Formulation with 0.5% this compound

MicroorganismInoculum Level (CFU/g)Log Reduction at Day 7Log Reduction at Day 14Log Reduction at Day 28
Pseudomonas aeruginosa (ATCC 9027)1.5 x 10⁶>3.0>3.0No increase
Staphylococcus aureus (ATCC 6538)1.2 x 10⁶>3.0>3.0No increase
Escherichia coli (ATCC 8739)1.8 x 10⁶>3.0>3.0No increase
Candida albicans (ATCC 10231)1.1 x 10⁵>1.0>2.0No increase
Aspergillus brasiliensis (ATCC 16404)1.4 x 10⁵>1.0>2.0No increase

Note: This is a representative data table. Actual results will vary depending on the specific formulation. A formal challenge test is required to confirm the preservative efficacy in your product.

Experimental Protocols

Preservative Efficacy Test (Challenge Test) based on ISO 11930

This protocol outlines the general procedure for evaluating the antimicrobial protection of a cosmetic product.

5.1.1 Materials and Equipment

  • Test product (formulation with this compound)

  • Control product (formulation without preservative, if applicable)

  • Sterile containers

  • Calibrated incubator (20-25°C)

  • Microbiological media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile dilution blanks

  • Micropipettes and sterile tips

  • Vortex mixer

  • Microbial strains (e.g., P. aeruginosa, S. aureus, E. coli, C. albicans, A. brasiliensis)

5.1.2 Procedure

  • Preparation of Inoculum: Culture the specified microorganisms under appropriate conditions to achieve a target concentration.

  • Inoculation: Inoculate a known amount of the test product with a standardized suspension of each challenge microorganism to achieve a final concentration of approximately 10⁵ to 10⁶ CFU/g for bacteria and 10⁴ to 10⁵ CFU/g for yeast and mold.

  • Incubation: Store the inoculated product in the dark at 20-25°C for 28 days.

  • Sampling and Enumeration: At specified time intervals (e.g., Day 0, 7, 14, and 28), withdraw a sample of the inoculated product. Perform serial dilutions and plate onto appropriate microbiological media to determine the number of viable microorganisms.

  • Data Analysis: Calculate the log reduction in the microbial population at each time point compared to the initial inoculum level.

5.1.3 Acceptance Criteria (European Pharmacopoeia Criterion A)

  • Bacteria: A log reduction of at least 3.0 by day 14, with no subsequent increase in count.

  • Yeast and Mold: A log reduction of at least 1.0 by day 14, with no subsequent increase in count.

Visualizations

Experimental Workflow for Incorporation of this compound

G Workflow for Adding this compound A Heating Phase of Formulation B Cool Down to <= 50°C (122°F) A->B C Add this compound (0.1-0.5%) with Gentle Mixing B->C D Thoroughly Mix for Uniform Dispersion C->D E Final pH Adjustment (if necessary) D->E F Quality Control (e.g., Challenge Test) E->F

Caption: A flowchart illustrating the sequential steps for incorporating this compound into a formulation during the cool-down phase.

Signaling Pathway of Antimicrobial Action

G Conceptual Mechanism of this compound cluster_germall This compound A Diazolidinyl Urea D Inhibition of Cell Wall Synthesis A->D E Disruption of Protein Synthesis A->E B Iodopropynyl Butylcarbamate (IPBC) F Inhibition of Fungal Growth B->F C Microbial Cell G Cell Death / Growth Inhibition C->G D->G E->G F->G

Caption: A diagram showing the synergistic antimicrobial action of the components of this compound, leading to microbial growth inhibition.

References

Investigational Application of Germall Plus for Fungal Contamination Control in Cell Culture Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for clinical or diagnostic use.

Disclaimer

The following application notes and protocols are provided for investigational purposes only. Germall Plus is a preservative system widely used in the cosmetics and personal care industries. Its application in cell culture reagents is not a standard or validated practice. The primary active ingredient, Diazolidinyl Urea, is a formaldehyde-releasing agent, and formaldehyde (B43269) is known to be cytotoxic to mammalian cells. Extreme caution and thorough validation are required before considering the use of this compound in any cell culture application. The protocols provided are intended to serve as a framework for researchers to conduct their own evaluation of the efficacy and cytotoxicity of this compound in their specific cell culture systems.

Introduction

Fungal contamination is a persistent challenge in cell culture, leading to the loss of valuable cells and reagents, and compromising experimental results.[1] While antibiotics are commonly used to control bacterial contamination, effective and non-toxic antifungal agents are also crucial. This compound is a broad-spectrum preservative effective against bacteria, yeast, and mold.[2][3][4] This document explores the potential, albeit unvalidated, application of this compound for preventing fungal contamination in cell culture reagents.

This compound is a synergistic combination of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC) in a propylene (B89431) glycol base.[2][5][6] Diazolidinyl Urea slowly releases formaldehyde, which disrupts microbial cell walls and proteins, while IPBC is a potent antifungal agent that targets fungal cell membranes.[7][8]

Data Presentation

Composition of Liquid this compound
ComponentTypical Concentration (%)Function
Propylene Glycol~60%Solvent, antimicrobial enhancer
Diazolidinyl Urea~39.6%Broad-spectrum antimicrobial (formaldehyde releaser)
Iodopropynyl Butylcarbamate (IPBC)~0.4%Potent antifungal

Source:[6]

Reported Cytotoxicity Data of this compound Components

The following table summarizes available data on the cytotoxicity of the active ingredients in this compound. It is critical to note that these studies were not performed in the context of cell culture reagent preservation.

ComponentCell TypeObserved EffectConcentrationReference
Diazolidinyl UreaRat Neural Progenitor CellsDecreased cell viability and induced apoptosis1, 10, 30, 50 µM[7]
Diazolidinyl UreaSalmonella StrainsCytotoxic effects2.5–50 µmol/L[7][9]
Diazolidinyl UreaHuman Red Blood CellsInduced hemoglobin release (83% at highest concentrations)6.25 mg/mL and 12.5 mg/mL[10][11]
Imidazolidinyl Urea (related compound)Human Skin Fibroblast CellsAccelerated inflammation and loss of cell viabilityConcentration-dependent[7]

Experimental Protocols

The following protocols are designed to enable researchers to evaluate the potential use of this compound in their specific laboratory settings.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) Against Common Fungal Contaminants

This protocol aims to determine the lowest concentration of this compound that inhibits the growth of common fungal contaminants found in cell culture environments, such as Candida albicans and Aspergillus niger.

Materials:

  • Liquid this compound

  • Common fungal isolates (e.g., Candida albicans, Aspergillus niger)

  • Appropriate fungal growth medium (e.g., Sabouraud Dextrose Broth)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal strains and prepare a suspension in sterile saline or broth, adjusting the concentration to approximately 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions of this compound: Prepare a stock solution of this compound in the appropriate fungal growth medium. Perform serial dilutions in a 96-well plate to achieve a range of concentrations (e.g., 0.001% to 0.5%).

  • Inoculation: Add the fungal inoculum to each well containing the diluted this compound and control wells (medium only and medium with inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 25-30°C) for a suitable duration (e.g., 48-72 hours for yeast, up to 7 days for mold).

  • Assessment of Inhibition: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration that shows no visible growth.

Protocol 2: Cytotoxicity Assessment on Mammalian Cell Lines

This protocol is for evaluating the cytotoxic effects of this compound on a specific mammalian cell line of interest using a colorimetric assay such as the MTT assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Liquid this compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment with this compound: Prepare a range of concentrations of this compound in complete cell culture medium. It is crucial to start with very low concentrations (e.g., 0.0001% to 0.1%).

  • Exposure: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

G cluster_0 Protocol 1: MIC Determination Prepare Fungal Inoculum Prepare Fungal Inoculum Inoculate 96-well Plate Inoculate 96-well Plate Prepare Fungal Inoculum->Inoculate 96-well Plate Serial Dilutions of this compound Serial Dilutions of this compound Serial Dilutions of this compound->Inoculate 96-well Plate Incubate Incubate Inoculate 96-well Plate->Incubate Assess Inhibition (Visual/OD) Assess Inhibition (Visual/OD) Incubate->Assess Inhibition (Visual/OD) Determine MIC Determine MIC Assess Inhibition (Visual/OD)->Determine MIC

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

G cluster_1 Protocol 2: Cytotoxicity Assay Seed Mammalian Cells Seed Mammalian Cells Treat Cells Treat Cells Seed Mammalian Cells->Treat Cells Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Treat Cells Incubate (24-72h) Incubate (24-72h) Treat Cells->Incubate (24-72h) Perform MTT Assay Perform MTT Assay Incubate (24-72h)->Perform MTT Assay Analyze Data (IC50) Analyze Data (IC50) Perform MTT Assay->Analyze Data (IC50)

Caption: Workflow for Assessing the Cytotoxicity of this compound on Mammalian Cells.

Conclusion and Recommendations

The use of this compound in cell culture reagents is an unexplored and potentially high-risk application due to the cytotoxic nature of its formaldehyde-releasing component. The provided protocols offer a starting point for a thorough, in-house validation by researchers who wish to investigate its potential as an antifungal agent in non-critical reagents. It is imperative to perform comprehensive testing to determine a concentration that is effective against fungal contaminants while exhibiting minimal to no toxicity to the specific cell lines being cultured. Researchers should also consider established and validated antifungal agents for cell culture as a primary course of action.

References

Application Notes: Long-Term Preservation of Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term preservation of biological samples is a cornerstone of biomedical research and drug development, ensuring the integrity of tissues, cells, and macromolecules for future analysis. This document provides a detailed overview of established methodologies for sample preservation. While the preservative "Germall Plus" was considered, a thorough review of scientific literature indicates its application is confined to the cosmetics industry. There are no validated protocols or evidence to support its use for preserving biological samples for research purposes. The use of a non-validated preservative can introduce significant artifacts and compromise experimental outcomes.

This document will, therefore, focus on standard, validated protocols widely accepted in the scientific community for the preservation of various biological samples.

Section 1: Understanding this compound

This compound is a broad-spectrum antimicrobial preservative system primarily used in water-based cosmetic and personal care formulations to prevent the growth of bacteria, yeast, and mold.[1][2][3]

Composition and Properties

This compound is a synergistic blend of active ingredients dissolved in a propylene (B89431) glycol base.[1][4] Its key components and properties are summarized in the table below.

PropertyDescription
INCI Name Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate
Appearance Clear, viscous liquid[4][5]
Key Components Diazolidinyl Urea (DU): ~39.6%, Iodopropynyl Butylcarbamate (IPBC): ~0.5%, Propylene Glycol: ~59.9%[4]
Mechanism of Action DU acts as a formaldehyde-releaser, disrupting microbial cell walls.[5] IPBC is a potent fungicide that inhibits mold and yeast growth.[5]
Effective pH Range 3.0 - 8.0[1][6][7]
Recommended Use Level 0.1% - 0.5% in finished cosmetic products[4]
Solubility Water-soluble[4][5]
Temperature Stability Heat sensitive; should be added to formulations below 50°C (122°F)[2][6]
Mechanism of Action

The preservative action of this compound is based on the synergistic activity of its components, which provides broad-spectrum protection against microbial contamination.[1]

cluster_GermallPlus This compound Components cluster_Mechanism Antimicrobial Mechanism cluster_Microbes Target Microorganisms GermallPlus This compound DU Diazolidinyl Urea GermallPlus->DU IPBC Iodopropynyl Butylcarbamate (IPBC) GermallPlus->IPBC PG Propylene Glycol GermallPlus->PG Formaldehyde Slow Release of Formaldehyde DU->Formaldehyde releases FungalInhibition Inhibition of Fungal Cell Membrane Function IPBC->FungalInhibition causes Solvent Enhances Penetration (Solvent action) PG->Solvent acts as Disruption Disruption of Bacterial Cell Walls & Proteins Formaldehyde->Disruption causes Bacteria Bacteria (Gram-positive & Gram-negative) Disruption->Bacteria inhibits Fungi Yeast & Mold FungalInhibition->Fungi inhibits Solvent->DU dissolves Solvent->IPBC dissolves

Mechanism of action for this compound.
Application Warning for Research Samples

This compound is not intended or validated for the preservation of biological samples for research or diagnostic analysis. Its components, particularly the formaldehyde-releasing Diazolidinyl Urea, can cause irreversible molecular changes, such as protein and nucleic acid cross-linking. This would interfere with most downstream applications, including histology, immunohistochemistry (IHC), Western blotting, PCR, and sequencing, rendering the samples unusable for scientific investigation.

Section 2: Standard Protocols for Tissue Preservation

The choice of tissue preservation method depends on the intended downstream analysis.[8]

Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This method is the gold standard for histological and pathological analysis, as it preserves tissue architecture excellently.

Protocol:

  • Fixation: Immediately immerse freshly excised tissue (not exceeding 3-4 mm in thickness) in 10% Neutral Buffered Formalin (NBF).[9][10] The volume of fixative should be at least 10-20 times the volume of the tissue.

  • Duration: Fixation time is typically 6-24 hours at room temperature.[10]

  • Dehydration: Transfer the fixed tissue through a series of graded ethanol (B145695) solutions (e.g., 70%, 80%, 95%, 100%) to remove water.[8]

  • Clearing: Replace ethanol with a clearing agent, such as xylene.

  • Infiltration & Embedding: Infiltrate the tissue with molten paraffin (B1166041) wax and then embed it in a paraffin block.

  • Storage: FFPE blocks can be stored at room temperature in a dry, dark place for decades.

ParameterSpecification
Fixative 10% Neutral Buffered Formalin (NBF)
Tissue Thickness < 4 mm
Fixative Volume 10-20x tissue volume
Fixation Time 6 - 24 hours
Storage Temp. Room Temperature (for paraffin blocks)
Cryopreservation (Freezing) of Tissues

Freezing is the preferred method for preserving nucleic acids (DNA/RNA) and proteins in their native state for molecular studies.

Protocol:

  • Preparation: Place the fresh tissue into a cryomold.

  • Embedding: Cover the tissue with Optimal Cutting Temperature (OCT) compound.[10]

  • Freezing: Snap-freeze the block by immersing it in isopentane (B150273) cooled by liquid nitrogen or on dry ice.[10] Direct immersion in liquid nitrogen can cause freezing artifacts.

  • Storage: Store the frozen blocks at -80°C or in liquid nitrogen (-196°C) for long-term preservation.[10][11]

start Start: Fresh Tissue Sample prep 1. Place tissue in cryomold with OCT start->prep freeze 2. Snap-freeze in cold isopentane prep->freeze store 3. Transfer to long-term storage freeze->store end End: Preserved Tissue store->end storage_conditions -80°C Freezer OR Liquid Nitrogen store->storage_conditions

Workflow for tissue cryopreservation.

Section 3: Standard Protocols for Cell Preservation

Cryopreservation is the standard method for the long-term storage of viable cell lines.[12]

Protocol:

  • Cell Harvest: Harvest cells during the log phase of growth with high viability (>90%).[13]

  • Cell Count: Perform a cell count and viability assessment (e.g., using Trypan Blue).

  • Centrifugation: Pellet the cells by centrifuging at a low speed (e.g., 200-300 x g) for 5 minutes.

  • Resuspension: Gently resuspend the cell pellet in a pre-chilled, sterile cryopreservation medium. A typical medium consists of a complete growth medium with 5-10% Dimethyl Sulfoxide (DMSO) and an increased concentration of fetal bovine serum (e.g., 20%).[13][14]

  • Aliquoting: Dispense the cell suspension into sterile cryogenic vials (e.g., 1-2 million cells/mL).[13]

  • Controlled Freezing: Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) that provides a cooling rate of approximately -1°C per minute. Place the container in a -80°C freezer overnight.[12][13][14]

  • Long-Term Storage: Transfer the frozen vials to the vapor phase of a liquid nitrogen freezer (-135°C to -196°C) for long-term storage.[12][14]

ParameterSpecification
Cryoprotectant 5-10% DMSO (sterile)
Cell Density 1-2 x 10^6 cells/mL
Cooling Rate -1°C per minute
Short-term Storage -80°C (up to one week)
Long-term Storage Liquid Nitrogen (vapor phase) (< -130°C)[15]

Section 4: Standard Protocols for Protein Preservation

Protein stability depends on various factors, including temperature, concentration, and buffer composition.[16]

Protocol:

  • Concentration: Whenever possible, concentrate purified proteins to at least 1 mg/mL to reduce losses due to binding to storage tubes.[17][18]

  • Additives:

    • Cryoprotectants: Add sterile glycerol (B35011) to a final concentration of 25-50% (v/v) for storage at -20°C. This prevents the formation of damaging ice crystals.[16][17][18]

    • Protease Inhibitors: Add a protease inhibitor cocktail to prevent degradation, especially in less pure samples.[16]

  • Aliquoting: Dispense the protein solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can denature proteins.[18][19]

  • Freezing & Storage:

    • -20°C: For short to medium-term storage (weeks to months), especially with glycerol.[17]

    • -80°C or Liquid Nitrogen: For long-term storage (months to years), snap-freeze the aliquots in liquid nitrogen before transferring them to the freezer.[17][19][20]

start Start: Purified Protein Solution concentrate 1. Concentrate Protein (>1 mg/mL) start->concentrate additives 2. Add Cryoprotectant (e.g., 25-50% Glycerol) concentrate->additives aliquot 3. Create single-use aliquots additives->aliquot freeze 4. Snap-freeze & Store aliquot->freeze end End: Preserved Protein freeze->end storage_conditions -20°C (with glycerol) -80°C or Liq. N2 freeze->storage_conditions

Workflow for protein preservation.

References

Troubleshooting & Optimization

Optimizing Germall plus concentration for specific microbial challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Germall Plus for specific microbial challenges in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a broad-spectrum antimicrobial preservative system.[1][2][3][4][5] It is a synergistic blend of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC) in a propylene (B89431) glycol base.[3][4] Its mechanism of action is twofold: Diazolidinyl Urea slowly releases formaldehyde, which disrupts microbial cells, while IPBC is a potent fungicide.[1][6][7] This combination provides broad-spectrum protection against Gram-positive and Gram-negative bacteria, yeast, and mold.[1][5][7][8][9]

Q2: What is the recommended usage concentration for this compound?

The typical recommended usage level for this compound is between 0.1% and 0.5% of the total formulation weight.[2][4][5] For many applications, a concentration of 0.1% to 0.3% is effective.[7] However, the optimal concentration depends on the specific formulation, its susceptibility to microbial growth, and the anticipated microbial challenge.

Q3: What is the effective pH range for this compound?

This compound is effective over a broad pH range, typically from 3.0 to 8.0.[3][4][9]

Q4: Are there any known incompatibilities with this compound?

While this compound is compatible with most cosmetic ingredients, its efficacy can be affected by highly acidic or alkaline conditions.[2] It is always recommended to conduct stability and compatibility testing with your specific formulation.

Q5: At what stage of the formulation process should this compound be added?

This compound is heat sensitive and should be added during the cool-down phase of the formulation process, at a temperature of 50°C (122°F) or below.[3][4] Adding it at higher temperatures can compromise its preservative efficacy.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Microbial growth observed in the formulation despite using this compound. - Incorrect Concentration: The concentration of this compound may be too low for the specific formulation and its microbial challenge. - pH Out of Range: The pH of the formulation may be outside the optimal range for this compound activity. - Ingredient Incompatibility: Certain ingredients in the formulation may be inactivating the preservative. - High Initial Bioburden: The raw materials or manufacturing environment may have a high initial microbial load, overwhelming the preservative system. - Incorrect Incorporation: The preservative was added at too high a temperature.- Increase Concentration: Incrementally increase the concentration of this compound within the recommended range (0.1% - 0.5%) and re-test. - Adjust pH: Measure and adjust the pH of the final formulation to be within the 3.0-8.0 range. - Conduct Compatibility Testing: Test the stability and preservative efficacy of this compound in the presence of individual and combined formulation ingredients. - Review Manufacturing Practices: Implement good manufacturing practices (GMP) to minimize the initial bioburden of raw materials and the production environment. - Verify Process Parameters: Ensure this compound is added during the cool-down phase at or below 50°C.
Phase separation or changes in viscosity after adding this compound. - Ingredient Interaction: this compound may be interacting with other ingredients, affecting the emulsion stability or viscosity.- Evaluate Order of Addition: Experiment with adding this compound at different points during the cool-down phase. - Screen for Incompatible Ingredients: Conduct compatibility studies to identify the specific ingredient causing the issue.
Discoloration of the formulation. - Ingredient Interaction: An interaction between this compound and other components in the formulation could be causing a color change.- Conduct Stability Testing: Perform long-term stability testing at various temperatures and light conditions to observe any color changes over time. - Identify the Culprit: Systematically remove and re-introduce ingredients to pinpoint the cause of the discoloration.

Data Presentation

Table 1: General Properties and Usage Guidelines for this compound
PropertyValue
INCI Name Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate
Appearance Clear, viscous liquid
Recommended Use Level 0.1% - 0.5%[2][4][5]
Effective pH Range 3.0 - 8.0[3][4][9]
Solubility Water-soluble
Temperature Stability Add at or below 50°C (122°F)[3][4]
Table 2: Antimicrobial Efficacy of this compound Components (Illustrative MIC Values)
MicroorganismTypeDiazolidinyl Urea (ppm)Iodopropynyl Butylcarbamate (IPBC) (ppm)
Escherichia coliGram-negative Bacteria250 - 500250 - 1000
Staphylococcus aureusGram-positive Bacteria250 - 500250 - 1000
Pseudomonas aeruginosaGram-negative Bacteria500 - 1000250 - 1000
Candida albicansYeast> 10001 - 10
Aspergillus nigerMold> 10000.5 - 5

Experimental Protocols

Preservative Efficacy Test (Challenge Test) based on ISO 11930

This protocol outlines a standardized method to evaluate the antimicrobial protection of a cosmetic product.

1. Objective: To determine the efficacy of the preservative system in a cosmetic formulation by challenging it with a known concentration of specific microorganisms.

2. Materials:

  • Test product

  • Sterile containers

  • Calibrated pipettes

  • Incubator set at 22.5 ± 2.5 °C

  • Culture media (e.g., Tryptic Soy Agar (B569324) for bacteria, Sabouraud Dextrose Agar for fungi)

  • Neutralizing broth (to inactivate the preservative)

  • Microbial strains (from a recognized culture collection, e.g., ATCC):

    • Pseudomonas aeruginosa (ATCC 9027)

    • Staphylococcus aureus (ATCC 6538)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

3. Procedure:

  • Preparation of Inoculum: Prepare standardized suspensions of each microorganism.

  • Inoculation: Inoculate separate samples of the test product with each of the five microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g or ml for bacteria and yeast, and between 1 x 10⁴ and 1 x 10⁵ CFU/g or ml for mold.

  • Incubation: Store the inoculated product samples in the dark at 22.5 ± 2.5 °C for 28 days.

  • Sampling and Enumeration: At specified time intervals (Day 0, 7, 14, and 28), withdraw an aliquot of each inoculated sample.

  • Neutralization: Immediately transfer the aliquot to a neutralizing broth to stop the action of the preservative.

  • Plating and Counting: Perform serial dilutions and plate onto the appropriate agar medium. Incubate the plates and then count the number of colony-forming units (CFUs).

4. Acceptance Criteria (ISO 11930):

  • For Bacteria: A log reduction of ≥ 3 at day 7, and no increase from day 7 at days 14 and 28.

  • For Yeast: A log reduction of ≥ 1 at day 14, and no increase from day 14 at day 28.

  • For Mold: No increase from the initial count at days 14 and 28.

Visualizations

G Figure 1: Preservative Efficacy Test (Challenge Test) Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Product Samples with Microorganisms A->C B Prepare Test Product Samples B->C D Incubate at 22.5 ± 2.5 °C for 28 Days C->D E Sample at Day 0, 7, 14, 28 D->E F Neutralize Preservative E->F G Plate and Count CFUs F->G H Evaluate Against Acceptance Criteria G->H

Figure 1: Preservative Efficacy Test (Challenge Test) Workflow

G Figure 2: Decision Tree for Optimizing this compound Concentration Start Start with Initial Formulation Use_Initial Use Initial Concentration (e.g., 0.3%) Start->Use_Initial Challenge_Test Perform Challenge Test Use_Initial->Challenge_Test Pass Pass Challenge_Test->Pass Meets Criteria Fail Fail Challenge_Test->Fail Does Not Meet Criteria Finalize Finalize Formulation Pass->Finalize Increase_Conc Increase this compound Concentration (e.g., to 0.5%) Fail->Increase_Conc Re_Test Re-run Challenge Test Increase_Conc->Re_Test Pass2 Pass Re_Test->Pass2 Meets Criteria Fail2 Fail Re_Test->Fail2 Does Not Meet Criteria Pass2->Finalize Investigate Investigate Formulation (pH, Incompatibility) Fail2->Investigate Investigate->Use_Initial

Figure 2: Decision Tree for Optimizing this compound Concentration

References

Technical Support Center: Heat Sensitivity of Germall Plus and its Impact on Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues related to the heat sensitivity of Germall Plus in experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active components?

A1: this compound is a broad-spectrum antimicrobial preservative system. It is a clear, viscous liquid that is soluble in water.[1] Its active components are Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate (IPBC), typically in a propylene (B89431) glycol base.[1] Diazolidinyl Urea is effective against bacteria, while IPBC is a potent antifungal agent.[2]

Q2: What is the recommended incorporation temperature for this compound in a formulation?

A2: this compound is heat-sensitive and should be added during the cool-down phase of your formulation, at a temperature of 50°C (122°F) or below.[1][3]

Q3: What happens if this compound is overheated?

A3: Adding this compound to a formulation at temperatures above 50°C (122°F) can compromise the preservative system, reducing its efficacy.[4][5] This can lead to microbial contamination of your product.

Q4: How does heat affect the active components of this compound?

A4: Both Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC) are susceptible to thermal degradation.

  • Diazolidinyl Urea is a formaldehyde-releasing preservative.[6] Elevated temperatures accelerate the decomposition of Diazolidinyl Urea, leading to a more rapid release of formaldehyde.[7] While this release is part of its antimicrobial action, excessive heat can lead to a premature depletion of the active molecule, compromising long-term preservative efficacy.

  • Iodopropynyl Butylcarbamate (IPBC) is also thermally unstable. Studies have shown that significant degradation of IPBC occurs at temperatures above 70°C.

Q5: Are there any visual or physical signs that this compound has been degraded by heat in my formulation?

A5: While not always immediately apparent, signs that your preservative system may have been compromised due to heat can include:

  • Changes in pH: Degradation of components can alter the pH of your formulation.

  • Changes in Viscosity: The stability of the emulsion or solution may be affected, leading to a thinning or thickening of the product.

  • Color or Odor Changes: Unexpected changes in color or the development of an off-odor can be indicative of microbial growth or chemical degradation.

  • Phase Separation: In emulsions, the oil and water phases may begin to separate.

It is crucial to conduct stability testing on your final formulation to ensure the preservative system is effective.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Microbial growth (bacteria, yeast, or mold) detected in the final product. The preservative efficacy of this compound was compromised due to overheating during formulation.1. Review your experimental protocol to confirm the temperature at which this compound was added. 2. If the temperature exceeded 50°C (122°F), the batch should be considered compromised. 3. Remake the formulation, ensuring this compound is added during the cool-down phase at or below 50°C (122°F). 4. Conduct microbial challenge testing on the new batch to verify preservative efficacy.
Unexpected changes in the physical properties (pH, viscosity, color, odor) of the formulation over time. Instability of the formulation, potentially due to a compromised preservative system from overheating.1. Perform a thorough analysis of the affected batch, documenting all physical changes. 2. Review the formulation protocol for any deviations, paying close attention to the temperature of incorporation for all ingredients. 3. Consider if other ingredients in the formulation could be contributing to the instability at the processing temperatures used. 4. Reformulate the product, adhering strictly to the recommended temperature guidelines for this compound.
The formulation appears stable initially but fails microbial testing later. The initial antimicrobial activity was sufficient, but the long-term efficacy was reduced due to thermal degradation of the preservative.1. This indicates a potential loss of preservative potency over time. 2. Review the heating and cooling profile of your entire manufacturing process. Prolonged exposure to temperatures even slightly below the maximum recommended temperature could contribute to gradual degradation. 3. Ensure rapid and efficient cooling of your formulation before the addition of this compound. 4. Increase the concentration of this compound within the recommended usage levels (typically 0.1% to 0.5%) for future batches, and validate with robust stability and microbial testing.

Data Presentation

Table 1: Thermal Stability of Iodopropynyl Butylcarbamate (IPBC)

TemperatureTimeRetention Rate (%)
70°C20 hours>90%
70°C144 hours65%
80°C24 hours81.2%
80°C72 hours50.9%
90°C24 hours49.4%
90°C60 hours5.1%
110°C2 hours80.2%
120°C2 hours59.2%
140°C1 hour5.1%

Data summarized from a study on the thermal degradation of IPBC.

Experimental Protocols

Protocol 1: Incorporation of this compound into an Oil-in-Water (O/W) Emulsion

  • Heat the water phase: In a suitable vessel, combine all water-soluble ingredients except for this compound and any other heat-sensitive components. Heat the water phase to 75-80°C with gentle mixing until all solids are dissolved.

  • Heat the oil phase: In a separate vessel, combine all oil-soluble ingredients. Heat the oil phase to 75-80°C with gentle mixing until all components are melted and uniform.

  • Form the emulsion: Slowly add the oil phase to the water phase while homogenizing. Continue homogenization for a specified time to achieve the desired droplet size and uniformity.

  • Cool the emulsion: Begin cooling the emulsion with gentle, continuous stirring.

  • Add this compound: Monitor the temperature of the emulsion closely. When the temperature drops to 50°C or below , add the pre-weighed amount of this compound to the emulsion.

  • Continue mixing: Continue gentle mixing until the emulsion is uniform.

  • Final adjustments: Add any other temperature-sensitive ingredients, such as fragrances or certain active compounds, once the temperature is below their recommended incorporation temperature.

  • Final QC: Adjust the pH if necessary and perform final quality control checks.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Incorporating this compound A Heat Water Phase (75-80°C) C Combine and Homogenize A->C B Heat Oil Phase (75-80°C) B->C D Cool Down Emulsion C->D E Add this compound (≤ 50°C) D->E Critical Temperature Check F Final Mixing and QC E->F

Caption: Recommended workflow for adding this compound.

G cluster_pathway Simplified Thermal Degradation Pathway of this compound Components GP This compound (Diazolidinyl Urea + IPBC) Heat Heat > 50°C GP->Heat DU_Deg Diazolidinyl Urea Degradation Heat->DU_Deg IPBC_Deg IPBC Degradation Heat->IPBC_Deg FA Formaldehyde Release (Accelerated) DU_Deg->FA IPBC_DP Various Degradation Products IPBC_Deg->IPBC_DP Loss Loss of Preservative Efficacy FA->Loss IPBC_DP->Loss

Caption: Effect of heat on this compound components.

G cluster_troubleshooting Troubleshooting Logic for Preservative Failure Start Microbial Growth Detected CheckTemp Was this compound added at ≤ 50°C? Start->CheckTemp Remake Discard Batch and Reformulate (Adhering to Temp. Protocol) CheckTemp->Remake No OtherFactors Investigate Other Causes: - Raw material contamination - Inadequate mixing - pH out of range (3-8) - Incompatible ingredients CheckTemp->OtherFactors Yes Yes Yes No No

References

Technical Support Center: Skin Sensitization Potential of Diazolidinyl Urea and Iodopropynyl Butylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the skin sensitization potential of two commonly used preservatives, Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate (IPBC).

Frequently Asked Questions (FAQs)

Q1: What are Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC), and what are their primary functions in formulations?

A1: Diazolidinyl Urea and Iodopropynyl Butylcarbamate are broad-spectrum antimicrobial preservatives used in a wide range of cosmetics and personal care products.[1][2][3] Their primary function is to prevent the growth of bacteria, yeast, and mold, thereby extending product shelf-life and ensuring consumer safety.[1][3] Diazolidinyl Urea is effective against bacteria, while IPBC is a potent antifungal agent.[4] They are often used in combination to create a synergistic and robust preservation system.[4][5]

Q2: What is the mechanism of skin sensitization for these preservatives?

A2: Skin sensitization is an allergic immune response triggered by a substance.[6] The process is described by an Adverse Outcome Pathway (AOP) that involves several key events.[6][7] For a chemical to be a sensitizer (B1316253), it must first penetrate the skin and bind to skin proteins (Key Event 1).[6] This modified protein is then recognized by keratinocytes (Key Event 2) and subsequently by dendritic cells (Key Event 3), which are specialized immune cells.[6][8] These activated dendritic cells migrate to the local lymph nodes and prime T-cells, which then multiply (Key Event 4).[6][7] Upon subsequent exposure, these T-cells trigger an inflammatory reaction known as allergic contact dermatitis.[6]

  • Diazolidinyl Urea: Sensitization to Diazolidinyl Urea can occur through two main pathways. The primary mechanism is believed to be through the release of formaldehyde (B43269), which is a known skin sensitizer.[9][10][11] However, sensitization to the Diazolidinyl Urea molecule itself, independent of formaldehyde release, has also been reported.[9][10]

  • Iodopropynyl Butylcarbamate (IPBC): IPBC is considered a direct sensitizer, meaning the molecule itself has the intrinsic property to initiate the sensitization cascade. While cases of allergic contact dermatitis have been reported, human studies suggest a low potential for sensitization at the concentrations typically used in cosmetic products.[2][12]

Q3: How is the skin sensitization potential of these chemicals quantified?

A3: The murine Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of chemicals.[7][13] This assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.[14] The result is expressed as a Stimulation Index (SI), which is the ratio of proliferation in treated animals to that in control animals.[15] A substance is considered a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation (SI ≥ 3).[14][16] From the dose-response data, an EC3 value is calculated, which represents the Effective Concentration required to produce an SI of 3.[17] The EC3 value is a measure of the sensitizing potency of a substance.[18]

Q4: What are the regulatory limits for the use of Diazolidinyl Urea and IPBC in cosmetic products?

A4: Regulatory limits for these preservatives vary by region:

  • Diazolidinyl Urea:

    • In the European Union (EU) and the United States (U.S.) , the maximum permitted concentration is 0.5%.[19][20]

    • The EU requires products to be labeled with "contains formaldehyde" if the concentration of released formaldehyde exceeds 0.05%.[19] Upcoming regulations in some U.S. states aim to ban formaldehyde-releasing preservatives in cosmetics by 2027.[11]

  • Iodopropynyl Butylcarbamate (IPBC):

    • The EU restricts IPBC to a maximum concentration of 0.02% in rinse-off products, 0.01% in leave-on products, and 0.0075% in deodorants/antiperspirants.[21] It is not permitted in oral or lip care products.[4]

    • In the U.S. , the Cosmetic Ingredient Review (CIR) Expert Panel concluded that IPBC is safe as a cosmetic ingredient at concentrations up to 0.1% and should not be used in products intended to be aerosolized due to inhalation toxicity concerns.[22]

Quantitative Data on Skin Sensitization Potential

The following table summarizes available quantitative data from the murine Local Lymph Node Assay (LLNA) for Diazolidinyl Urea and Iodopropynyl Butylcarbamate.

PreservativeCAS NumberLLNA ResultEC3 Value (%)Potency ClassificationReference
Diazolidinyl Urea 78491-02-8Mild SensitizerNot DeterminedNot Classified[19][20]
Iodopropynyl Butylcarbamate (IPBC) 55406-53-6Sensitizer0.9GHS Sub-category 1A (Strong)[23][24]

Note: The potency classification for IPBC is based on its LLNA EC3 value (≤ 2%).[24] For Diazolidinyl Urea, while studies indicate it is a mild sensitizer, specific EC3 values were not found in the reviewed literature.

Experimental Protocols

Murine Local Lymph Node Assay (LLNA) - Standard Protocol (OECD 429)

This protocol provides a standardized method for assessing the skin sensitization potential of a chemical.[7]

1. Principle: The LLNA is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the application site.[14] This proliferation is measured by the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) into the DNA of dividing cells.[14]

2. Animal Model: Young adult female mice of the CBA/J strain are typically used.[14]

3. Vehicle Selection: The test substance should be dissolved in a suitable vehicle that maximizes its concentration and is non-irritating.[14] Recommended vehicles, in order of preference, are acetone:olive oil (4:1 v/v), N,N-dimethylformamide, methyl ethyl ketone, propylene (B89431) glycol, and dimethyl sulfoxide.[14]

4. Experimental Groups:

  • Test Groups: A minimum of three concentrations of the test substance are used, with at least four animals per group.[15] Concentrations are typically selected from a series such as 100%, 50%, 25%, 10%, 5%, etc.[14]

  • Negative Control Group: Treated with the vehicle alone.[15]

  • Positive Control Group: Treated with a known moderate sensitizer (e.g., hexyl cinnamic aldehyde) to confirm the assay is performing correctly.[14]

5. Dosing Procedure:

  • Days 1, 2, and 3: Apply 25 µL of the test substance, vehicle, or positive control to the dorsal surface of each ear of the mice.[14]

  • Days 4 and 5: No treatment.[14]

6. Measurement of Lymphocyte Proliferation:

  • Day 6: Five hours prior to sacrifice, inject all mice intravenously with 250 µL of sterile phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine.[14]

  • Mice are sacrificed, and the draining auricular lymph nodes are excised from each ear.

  • A single-cell suspension of lymph node cells is prepared for each mouse.

  • The incorporated radioactivity is measured using a beta-scintillation counter, and the results are expressed as disintegrations per minute (DPM) per mouse.[25]

7. Data Analysis:

  • The Stimulation Index (SI) is calculated for each treatment group by dividing the mean DPM per mouse in that group by the mean DPM per mouse in the vehicle control group.

  • A substance is classified as a skin sensitizer if the SI is ≥ 3.

  • The EC3 value is determined by linear interpolation from the dose-response curve, representing the concentration at which the SI is 3.[17]

Troubleshooting Guide for Skin Sensitization Assays

Q1: My positive control did not elicit a sufficient response (SI < 3). What could be the cause?

A1:

  • Improper Preparation/Storage: Ensure the positive control substance was prepared fresh daily and stored correctly. Degradation can lead to loss of activity.

  • Incorrect Dosing: Verify the correct volume and concentration were applied. Check pipette calibration and technique.

  • Animal Strain/Health: Confirm the correct mouse strain was used and that the animals were healthy and within the appropriate age and weight range. Underlying health issues can affect immune response.

  • Technical Error: Review the entire protocol for any deviations, particularly during the radiolabeling and cell preparation steps.

Q2: I'm observing high variability between animals within the same dose group. How can I minimize this?

A2:

  • Inconsistent Application: Ensure the application of the test substance is consistent across all animals. The volume and area of application on the ear should be uniform.

  • Animal Handling Stress: Minimize stress during handling and dosing, as this can impact physiological and immune responses.

  • Individual Animal Health: While animals may appear healthy, underlying individual differences can contribute to variability. Ensure a sufficient number of animals per group (minimum of four) is used to account for this.[15]

  • Pooling Error: If lymph nodes were pooled, ensure the procedure was done correctly. However, processing nodes from individual animals is recommended to assess inter-animal variability.[25]

Q3: The test substance is difficult to dissolve or precipitates out of the vehicle. What are my options?

A3:

  • Vehicle Optimization: Test a panel of recommended vehicles to find one that provides the best solubility.[14] Gentle warming or sonication may aid dissolution, but ensure this does not degrade the test substance.

  • Prepare a Suspension: If a true solution cannot be achieved, a stable, homogeneous suspension can be used. Ensure the suspension is well-mixed immediately before each application to guarantee consistent dosing.

  • Consider Alternative Assays: For substances with very low aqueous solubility, certain in vitro or in chemico methods might be more suitable as part of an integrated testing strategy, although they may have their own limitations.[6][8]

Q4: The highest concentration of my test substance is causing significant skin irritation. How does this affect the results?

A4: Excessive local irritation can lead to inflammatory responses that are not related to specific sensitization, potentially causing false-positive results in the LLNA.[15] The maximum concentration tested should be the highest achievable without inducing excessive irritation or systemic toxicity.[14] If irritation is observed, the dose range should be adjusted downwards in a subsequent experiment. Preliminary range-finding studies can help establish the maximum non-irritating concentration.

Visualizations

AOP_Skin_Sensitization cluster_0 Biological Cascade KE1 KE1: Covalent Binding to Skin Proteins KE2 KE2: Keratinocyte Activation KE1->KE2 Initiating Event KE3 KE3: Dendritic Cell Activation KE2->KE3 Inflammatory Signals KE4 KE4: T-Cell Proliferation KE3->KE4 Antigen Presentation Outcome Adverse Outcome: Allergic Contact Dermatitis KE4->Outcome Elicitation Phase LLNA_Workflow cluster_workflow Local Lymph Node Assay (LLNA) Experimental Workflow start Day 1-3: Topical Application of Test Substance to Ears wait Day 4-5: Rest Period (No Treatment) start->wait inject Day 6 (T-5 hrs): Intravenous Injection of ³H-methyl thymidine wait->inject excise Day 6: Excise Draining Auricular Lymph Nodes inject->excise prepare Prepare Single-Cell Suspensions excise->prepare measure Measure Radioactivity (Disintegrations Per Minute) prepare->measure calculate Calculate Stimulation Index (SI) and EC3 Value measure->calculate end Hazard Classification & Potency Assessment calculate->end Diazolidinyl_Urea_Sensitization cluster_pathways Sensitization Pathways of Diazolidinyl Urea DU Diazolidinyl Urea Application Direct Direct Sensitization by DU Molecule DU->Direct Pathway 1 Indirect Release of Formaldehyde DU->Indirect Pathway 2 (Primary) Outcome Skin Sensitization (Allergic Contact Dermatitis) Direct->Outcome FASens Sensitization by Formaldehyde Indirect->FASens FASens->Outcome

References

Technical Support Center: Optimizing Germall Plus Efficacy in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the use of Germall Plus as a preservative in cosmetic and pharmaceutical formulations. Our goal is to equip you with the knowledge to anticipate and resolve potential issues related to the inactivation of this compound by incompatible ingredients, ensuring the microbiological safety and stability of your products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active components?

This compound is a broad-spectrum preservative system designed to protect aqueous and emulsion-based cosmetic and personal care products from microbial contamination.[1][2][3][4] It is a synergistic blend of two active ingredients dissolved in propylene (B89431) glycol:

  • Diazolidinyl Urea: Effective against a wide range of bacteria.[1]

  • Iodopropynyl Butylcarbamate (IPBC): Primarily provides strong protection against yeast and mold.[1]

Q2: What is the mechanism of action for this compound?

This compound employs a dual mechanism to ensure broad-spectrum antimicrobial activity. Diazolidinyl Urea functions as a formaldehyde (B43269) donor, slowly releasing small amounts of formaldehyde, which disrupts the cell walls of microorganisms.[5][6] Iodopropynyl Butylcarbamate (IPBC) complements this by acting as a potent fungicide.[5]

Q3: What is the recommended usage level for this compound in a formulation?

The typical recommended usage level for Liquid this compound is between 0.1% and 0.5% of the total formulation weight.[5][7] The exact concentration will depend on the complexity of the formulation and its susceptibility to microbial contamination.

Q4: At what stage of the formulation process should this compound be added?

This compound is heat-sensitive and should be incorporated during the cool-down phase of the formulation process, at a temperature of 50°C (122°F) or below.[2][8] Adding it at higher temperatures can compromise its efficacy.

Troubleshooting Guide: Inactivation of this compound

Problem: My formulation preserved with this compound failed the Preservative Efficacy Test (PET).

Possible Causes and Solutions:

1. Incompatible pH of the Formulation:

  • Issue: The pH of your formulation may be outside the optimal range for this compound stability and efficacy. This compound is most effective within a pH range of 3.0 to 8.0.[3][7][9] The stability of Diazolidinyl Urea, a key component, is pH-dependent. Formaldehyde release, which is crucial for its antimicrobial activity, increases with higher pH.[6][10][11] However, excessively high pH can lead to a more rapid degradation of the preservative, reducing its long-term effectiveness.

  • Troubleshooting Steps:

    • Measure the pH of your final formulation.

    • If the pH is outside the recommended range (3.0-8.0), adjust it using cosmetic-grade pH adjusters like citric acid or sodium hydroxide.

    • Re-evaluate the preservative efficacy after pH adjustment.

2. Interaction with Non-ionic Surfactants:

  • Issue: High concentrations of certain non-ionic surfactants, such as polysorbates, can potentially reduce the efficacy of some preservatives. This phenomenon, known as "micellar binding," occurs when the preservative molecules are entrapped within the surfactant micelles, reducing their availability in the aqueous phase to act against microorganisms.[12]

  • Troubleshooting Steps:

    • Review the concentration of non-ionic surfactants in your formulation.

    • If high levels are present, consider conducting a preservative efficacy test with varying concentrations of the surfactant to determine if a correlation exists.

    • It may be necessary to increase the concentration of this compound (within the recommended 0.1-0.5% range) or consider a combination with another preservative that is less susceptible to micellar binding.

3. Complexation with Other Ingredients:

  • Issue: Certain raw materials, particularly some natural extracts or proteins, may interact with and partially inactivate preservative systems.

  • Troubleshooting Steps:

    • Conduct a systematic evaluation of individual raw materials in a simple aqueous solution with this compound to identify any potential inactivating ingredient.

    • A "challenge test" or Preservative Efficacy Test (PET) of the base formulation without certain actives can help isolate the problematic ingredient.

Quantitative Data on this compound Inactivation

While the phenomenon of preservative inactivation by cosmetic ingredients is well-documented, specific quantitative data demonstrating the percentage of efficacy reduction for this compound with particular ingredients is not widely available in the public domain. The following table summarizes the potential for inactivation based on chemical principles and general knowledge of preservative-ingredient interactions. Researchers are strongly encouraged to perform their own Preservative Efficacy Testing (PET) on their specific formulations to ensure adequate preservation.

Incompatible Ingredient TypePotential Mechanism of InactivationExpected Impact on Efficacy
Highly Alkaline Ingredients (pH > 8.0) Accelerated hydrolysis of Diazolidinyl Urea, leading to a more rapid depletion of the active preservative.[6][11]Potential for reduced long-term stability and preservative effectiveness.
Highly Acidic Ingredients (pH < 3.0) While this compound is generally stable in acidic conditions, extreme pH values can affect the overall stability of the formulation and potentially the preservative system.May impact the rate of formaldehyde release from Diazolidinyl Urea.
High Concentrations of Non-ionic Surfactants (e.g., Polysorbates) Micellar binding, where the preservative molecules are sequestered within the surfactant micelles, reducing their availability in the water phase to inhibit microbial growth.[12]A decrease in preservative efficacy may be observed, requiring a higher concentration of this compound or the use of a booster preservative.
Certain Proteins and Natural Extracts Complexation or binding of the preservative molecules to the raw material, rendering them inactive against microorganisms.Reduction in the overall preservative capacity of the system.

Experimental Protocols

A Preservative Efficacy Test (PET), also known as a "challenge test," is the standard method to determine the effectiveness of a preservative system in a cosmetic formulation.[13][14][15] The two most commonly referenced protocols are the USP <51> and ISO 11930.[14][16][17][18][19][20]

Preservative Efficacy Test (PET) - General Workflow

prep Product Preparation & Sterility Check inoc Inoculation with Microorganisms prep->inoc Introduce known microbial challenge incub Incubation at Controlled Temperature inoc->incub Allow for preservative action over time samp Sampling at Specified Intervals incub->samp Monitor microbial reduction enum Enumeration of Surviving Microorganisms samp->enum Quantify viable organisms eval Evaluation Against Acceptance Criteria enum->eval Determine pass/fail

Caption: General workflow for Preservative Efficacy Testing (PET).

Methodology for USP <51> Antimicrobial Effectiveness Test

The USP <51> is a widely used method to assess preservative efficacy in pharmaceutical and cosmetic products.[14][20][21][22]

1. Test Organisms: A standardized panel of microorganisms is used, typically including:

  • Staphylococcus aureus (ATCC 6538)

  • Escherichia coli (ATCC 8739)

  • Pseudomonas aeruginosa (ATCC 9027)

  • Candida albicans (ATCC 10231)

  • Aspergillus brasiliensis (ATCC 16404)

2. Inoculum Preparation:

  • Cultures of the test organisms are prepared to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ colony-forming units (CFU) per mL of the product.

3. Test Procedure:

  • The product is divided into five separate containers, one for each test microorganism.

  • Each container is inoculated with the prepared microbial suspension.

  • The inoculated containers are incubated at 20-25°C.

4. Sampling and Enumeration:

  • Samples are taken from each container at specified intervals (typically 7, 14, and 28 days).

  • The number of viable microorganisms in each sample is determined using standard plate count methods.

5. Acceptance Criteria:

  • Bacteria: A not less than 1.0 log reduction from the initial count at 7 days, a not less than 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Mold: No increase from the initial calculated count at 7, 14, and 28 days.

Methodology for ISO 11930 Evaluation of the Antimicrobial Protection of a Cosmetic Product

The ISO 11930 standard is specifically designed for the evaluation of preservative systems in cosmetic products.[13][16][17][18]

1. Test Organisms: The standard specifies the use of:

  • Pseudomonas aeruginosa (ATCC 9027)

  • Staphylococcus aureus (ATCC 6538)

  • Candida albicans (ATCC 10231)

  • Aspergillus brasiliensis (ATCC 16404)

  • Escherichia coli (ATCC 8739)

2. Inoculum Preparation:

  • Similar to USP <51>, inoculums are prepared to achieve a specific concentration of microorganisms in the product.

3. Test Procedure:

  • The cosmetic product is challenged with each microorganism in separate containers.

  • The containers are stored at room temperature for 28 days.

4. Sampling and Enumeration:

  • Microbial counts are performed at 7, 14, and 28 days after inoculation.

5. Evaluation Criteria (Criteria A - for adequate preservation):

  • Bacteria: A log reduction of ≥ 3 at 7 days, and no increase thereafter.

  • Yeast and Mold: A log reduction of ≥ 1 at 14 days, and no increase thereafter.

Signaling Pathways and Logical Relationships

Inactivation Pathway of this compound at High pH

high_ph High pH Environment (pH > 8.0) hydrolysis Accelerated Hydrolysis of Diazolidinyl Urea high_ph->hydrolysis formaldehyde Rapid Release and Depletion of Formaldehyde hydrolysis->formaldehyde reduced_efficacy Reduced Preservative Efficacy formaldehyde->reduced_efficacy microbial_growth Potential for Microbial Growth reduced_efficacy->microbial_growth start Preservative Efficacy Test Failure check_ph Check Formulation pH start->check_ph ph_in_range Is pH within 3.0-8.0? check_ph->ph_in_range adjust_ph Adjust pH ph_in_range->adjust_ph No check_surfactants Review Non-ionic Surfactant Concentration ph_in_range->check_surfactants Yes retest_ph Re-run PET adjust_ph->retest_ph end Preservative System Optimized retest_ph->end surfactant_issue High Concentration? check_surfactants->surfactant_issue increase_preservative Increase this compound Concentration or Add Booster surfactant_issue->increase_preservative Yes check_raw_materials Investigate Raw Material Interactions surfactant_issue->check_raw_materials No retest_surfactant Re-run PET increase_preservative->retest_surfactant retest_surfactant->end isolate_ingredient Isolate and Test Individual Ingredients check_raw_materials->isolate_ingredient reformulate Reformulate or Replace Incompatible Ingredient isolate_ingredient->reformulate reformulate->end

References

Technical Support Center: Optimizing Germall Plus™ Effectiveness in Varying pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the impact of acidic and alkaline conditions on the effectiveness of Germall Plus™, a widely used preservative system in cosmetic and pharmaceutical formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your research and development processes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal and effective pH range for this compound™?

A1: this compound™ is most effective within a pH range of 3.0 to 8.0.[1][2][3] While it can exhibit some activity up to a pH of 9.0, its efficacy may be reduced at the higher end of this range due to the potential for hydrolysis of its active components.[4] For optimal performance and stability, it is recommended to maintain the formulation pH within the 3.0 to 8.0 window.

Q2: How do acidic conditions affect the stability and efficacy of this compound™?

A2: this compound™ is generally stable and effective in acidic conditions within its recommended pH range (3.0-8.0). The stability of one of its active ingredients, Diazolidinyl Urea (B33335), is reported to be greater at lower pH values.

Q3: What is the impact of alkaline conditions on this compound™?

A3: Alkaline conditions, particularly above pH 8.0, can compromise the effectiveness of this compound™. One of its active ingredients, Iodopropynyl Butylcarbamate (IPBC), undergoes faster hydrolysis at a higher pH. For instance, the half-life of IPBC is significantly shorter at pH 9 compared to neutral or acidic pH levels. This degradation can lead to a reduction in antifungal activity and overall preservative efficacy.

Q4: Can this compound™ be used in "formaldehyde-free" formulations?

A4: No. One of the active ingredients in this compound™, Diazolidinyl Urea, functions as a formaldehyde-releasing preservative.[5][6][7] It slowly releases small amounts of formaldehyde (B43269) to inhibit microbial growth.[4][8] Therefore, products formulated with this compound™ cannot be claimed as "formaldehyde-free."

Q5: Are there any known incompatibilities of this compound™ with other cosmetic ingredients, especially under acidic or alkaline conditions?

A5: While this compound™ is compatible with a wide range of cosmetic ingredients, including surfactants and proteins, highly acidic or alkaline conditions can potentially reduce its effectiveness.[8][9][10] It is crucial to conduct compatibility and stability testing of the final formulation to ensure optimal preservative performance.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Microbial growth observed in a formulation with a pH between 7.0 and 8.0. Reduced efficacy of Iodopropynyl Butylcarbamate (IPBC) due to hydrolysis at higher pH.1. Verify the pH of the final formulation. 2. Consider lowering the pH to the lower end of the effective range (e.g., pH 5.0-6.5) if compatible with the formulation. 3. Increase the concentration of this compound™ to the upper recommended limit (0.5%), if not already at that level. 4. Conduct a preservative efficacy test (challenge test) to confirm the effectiveness of the preservative system in the final formulation.
Loss of viscosity or other changes in product aesthetics in a highly acidic formulation (pH < 4.0). While this compound™ is generally stable, extreme pH values can affect other components of the formulation, leading to instability.1. Evaluate the stability of all ingredients in the formulation at the target pH. 2. Adjust the pH to a less acidic range if possible, while remaining within the effective range of this compound™. 3. Perform stability testing at various temperatures to assess the long-term integrity of the formulation.
Suspected degradation of this compound™ in the final product. Exposure to high temperatures during manufacturing or storage, or formulation pH outside the optimal range.1. Ensure this compound™ is added during the cool-down phase of manufacturing, at temperatures below 50°C (122°F).[3] 2. Confirm the pH of the formulation is within the 3.0-8.0 range. 3. The decomposition of Diazolidinyl Urea can lead to the formation of compounds such as (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU).[11][12][13] Analytical testing can be performed to detect these degradation products if significant breakdown is suspected.

Data Summary

Table 1: pH and its Impact on this compound™ Components

ComponentOptimal pH RangeBehavior in Acidic Conditions (pH 3-6)Behavior in Alkaline Conditions (pH > 8)
Diazolidinyl Urea 3.0 - 8.0Generally stable.Potential for increased degradation and formaldehyde release, though specific quantitative data on the rate is limited in the provided search results.
Iodopropynyl Butylcarbamate (IPBC) 3.0 - 8.0Stable.Increased rate of hydrolysis, leading to reduced antifungal efficacy.

Experimental Protocols

Protocol 1: Preservative Efficacy Testing (Challenge Test) at Various pH Levels

This protocol is a generalized approach based on the principles of the USP <51> and ISO 11930 standards to evaluate the effectiveness of this compound™ in a specific formulation at different pH values.

Objective: To determine the antimicrobial effectiveness of this compound™ in a given formulation at acidic, neutral, and alkaline pH points.

Methodology:

  • Preparation of Test Formulations:

    • Prepare three batches of the final product formulation.

    • Adjust the pH of each batch to the desired levels (e.g., pH 4.5, pH 6.5, and pH 8.0) using appropriate acids (e.g., citric acid) or bases (e.g., sodium hydroxide).

    • Add this compound™ at the desired concentration (e.g., 0.3%) to each batch during the cool-down phase (<50°C).

    • Prepare a control batch for each pH without any preservative.

  • Inoculation:

    • Inoculate each test and control batch with a known concentration (typically 10^5 to 10^6 CFU/g or mL) of a mixed culture of challenge microorganisms as specified in USP <51> or ISO 11930 (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis).

  • Incubation and Sampling:

    • Incubate all samples at a controlled temperature (e.g., 20-25°C).

    • At specified time intervals (e.g., 7, 14, and 28 days), draw samples from each batch.

  • Microbial Enumeration:

    • Perform serial dilutions of the samples and plate on appropriate growth media to determine the number of viable microorganisms (CFU/g or mL).

  • Data Analysis:

    • Calculate the log reduction in microbial count for each microorganism at each time point and pH level compared to the initial inoculum.

    • Compare the results against the acceptance criteria outlined in the chosen standard (USP <51> or ISO 11930).

Expected Outcome: This test will provide quantitative data on the efficacy of this compound™ at different pH values within your specific formulation, allowing you to determine the optimal pH for preservation.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound™.

Germall_Plus_Workflow cluster_formulation Formulation Phase cluster_preservation Preservation Phase cluster_qc Quality Control Prepare_Aqueous_Phase Prepare Aqueous Phase Emulsification Emulsification Prepare_Aqueous_Phase->Emulsification Prepare_Oil_Phase Prepare Oil Phase Prepare_Oil_Phase->Emulsification Cool_Down Cool Down (<50°C) Emulsification->Cool_Down Add_Germall_Plus Add this compound™ Cool_Down->Add_Germall_Plus Adjust_pH Adjust pH (3.0-8.0) Add_Germall_Plus->Adjust_pH Stability_Testing Stability Testing Adjust_pH->Stability_Testing Challenge_Test Preservative Efficacy Test (Challenge Test) Adjust_pH->Challenge_Test

Caption: A typical workflow for incorporating this compound™ into a cosmetic or pharmaceutical formulation.

Germall_Plus_Troubleshooting Start Microbial Contamination Detected Check_pH Is pH within 3.0-8.0 range? Start->Check_pH Check_Temp Was this compound™ added below 50°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Conc Is this compound™ concentration adequate (0.1-0.5%)? Check_Temp->Check_Conc Yes Review_Process Review Manufacturing Process Check_Temp->Review_Process No Incompatibility Potential Ingredient Incompatibility? Check_Conc->Incompatibility Yes Increase_Conc Increase Concentration Check_Conc->Increase_Conc No Conduct_Challenge_Test Conduct Challenge Test Incompatibility->Conduct_Challenge_Test Reformulate Consider Reformulation or Alternative Preservative Adjust_pH->Conduct_Challenge_Test Review_Process->Conduct_Challenge_Test Increase_Conc->Conduct_Challenge_Test Conduct_Challenge_Test->Reformulate Fails

Caption: A logical troubleshooting guide for addressing microbial contamination issues in formulations preserved with this compound™.

References

Technical Support Center: Addressing Formaldehyde Release from Germall Plus in Sensitive Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on managing the formaldehyde-releasing properties of Germall Plus in sensitive experimental and pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it release formaldehyde (B43269)?

A1: this compound is a broad-spectrum preservative system used to prevent microbial contamination in aqueous and emulsion-based formulations.[1][2] Its composition includes Diazolidinyl Urea, which acts as a formaldehyde donor.[3] This component slowly releases small amounts of formaldehyde to inhibit the growth of bacteria, yeast, and mold.[1][4]

Q2: What are the primary concerns with using a formaldehyde-releasing preservative in sensitive applications like cell culture or protein-based assays?

A2: Formaldehyde is a highly reactive molecule that can pose several challenges in sensitive applications:

  • Cytotoxicity: Formaldehyde is toxic to cells, which can lead to inaccurate results in cell-based assays or compromise the viability of cell cultures.

  • Protein Cross-linking: Formaldehyde can cause cross-linking of proteins, altering their structure and function.[5] This is a significant concern in protein-based assays, enzyme studies, and when working with therapeutic proteins.[5]

  • Impact on Signaling Pathways: Formaldehyde can induce cellular stress responses and affect signaling pathways, potentially confounding experimental results.[6]

  • Assay Interference: The reactive nature of formaldehyde can interfere with various biochemical and colorimetric assays.

Q3: Under what conditions does this compound release more formaldehyde?

A3: The release of formaldehyde from donors like Diazolidinyl Urea is influenced by several factors:

  • Temperature: Higher temperatures increase the rate of formaldehyde release.[7][8] It is recommended to add Liquid this compound to formulations at temperatures below 50°C (122°F).[3][9]

  • pH: The rate of formaldehyde release can be pH-dependent, with increased release observed at higher pH values.[7][10]

  • Time: The amount of free formaldehyde can increase with longer storage times.[7][11]

  • Matrix Effects: The specific composition of the formulation can also influence the rate of formaldehyde release.[7][12]

Q4: Are there alternatives to formaldehyde-releasing preservatives for sensitive applications?

A4: Yes, several alternatives are available, each with its own advantages and disadvantages. Some common alternatives include:

  • Phenoxyethanol (B1677644): A broad-spectrum preservative effective against bacteria and yeast.[13]

  • Parabens (e.g., methylparaben, propylparaben): A class of preservatives with a long history of use, though they have faced some controversy.

  • Potassium Sorbate and Sodium Benzoate: Often used in combination, these are effective against yeast and mold but have a more limited antibacterial spectrum.

  • Peracetic Acid: A strong oxidizing agent that can be used as a disinfectant and sterilant.[14]

The choice of an alternative will depend on the specific requirements of the application, including pH, formulation compatibility, and the spectrum of microbial activity required.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

  • Symptom: High variability between replicate wells, unexpected cell death, or altered cellular morphology.

  • Possible Cause: Cytotoxicity due to formaldehyde released from this compound.

  • Troubleshooting Steps:

    • Quantify Formaldehyde: Determine the concentration of free formaldehyde in your media or buffer using a sensitive detection method (see Experimental Protocol 1).

    • Establish a Dose-Response Curve: Test the effect of a range of known formaldehyde concentrations on your specific cell line to determine the toxicity threshold.

    • Consider an Alternative Preservative: If the formaldehyde concentration is above the toxic threshold, switch to a non-formaldehyde-releasing preservative.

    • Minimize Incubation Time: If this compound must be used, minimize the exposure time of the cells to the preserved solution.

Issue 2: Reduced Protein Activity or Aggregation

  • Symptom: Decreased enzymatic activity, protein aggregation, or altered protein structure observed through analytical techniques.

  • Possible Cause: Formaldehyde-induced protein cross-linking.[5]

  • Troubleshooting Steps:

    • Assess Protein Integrity: Use techniques like SDS-PAGE or size-exclusion chromatography to check for protein aggregation or changes in molecular weight.

    • Measure Free Formaldehyde: Quantify the amount of free formaldehyde in your protein solution.

    • Switch to a Non-Cross-linking Preservative: Choose a preservative that does not have the potential to cross-link proteins, such as phenoxyethanol or potassium sorbate.[13]

    • Optimize Formulation Conditions: If this compound is necessary, investigate if lowering the pH or temperature of your formulation reduces the rate of formaldehyde release and subsequent protein damage.

Issue 3: High Background or Signal Interference in Biochemical Assays

  • Symptom: Unexpectedly high background readings or interference with the detection chemistry of your assay.

  • Possible Cause: Reaction of formaldehyde with assay reagents.

  • Troubleshooting Steps:

    • Run a Blank Control: Test your preserved solution without the analyte of interest to see if it generates a signal on its own.

    • Consult Assay Kit Manufacturer's Guidelines: Check for known interfering substances. Some assay kits provide troubleshooting guides for common issues.[15]

    • Use an Alternative Preservative: If interference is confirmed, the most straightforward solution is to use a preservative that is known to be compatible with your assay.

    • Sample Dilution: In some cases, diluting the sample may reduce the concentration of formaldehyde to a level that no longer interferes with the assay.

Data Presentation

Table 1: Composition of Liquid this compound

ComponentINCI NameApproximate Concentration (%)Function
Propylene GlycolPropylene Glycol~60%Solvent, humectant
Diazolidinyl UreaDiazolidinyl Urea~30-40%Formaldehyde-releasing antimicrobial
Iodopropynyl Butylcarbamate (IPBC)Iodopropynyl Butylcarbamate<1%Antifungal agent

Source:[3]

Table 2: Factors Influencing Formaldehyde Release from Diazolidinyl Urea

FactorEffect on Formaldehyde ReleaseReference
Temperature Increased temperature leads to a higher rate of release.[7][8]
pH Higher pH can increase the rate of release.[7][10]
Storage Time Longer storage time can result in higher levels of free formaldehyde.[7][11]
Formulation Matrix The specific components of the formulation can influence the release rate.[7][12]

Table 3: Comparison of Alternative Preservatives

PreservativeTypical Use Concentration (%)Optimal pH RangePrimary Microbial TargetConsiderations
Phenoxyethanol 0.5 - 1.03 - 10Bacteria, YeastCan be an irritant at high concentrations.[13]
Potassium Sorbate 0.1 - 0.5< 6.0Molds, YeastsLess effective against bacteria.
Sodium Benzoate 0.1 - 0.5< 4.5Molds, YeastsEfficacy is highly pH-dependent.
Parabens 0.05 - 0.43 - 8Bacteria, Molds, YeastsSome public concern over safety.

Experimental Protocols

Experimental Protocol 1: Quantification of Free Formaldehyde using High-Performance Liquid Chromatography (HPLC)

This protocol is based on the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[7]

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the test solution into a volumetric flask.

    • Dilute with an appropriate solvent (e.g., water or acetonitrile) to a suitable concentration.

  • Derivatization:

    • To 1 mL of the diluted sample, add 1 mL of a DNPH solution (e.g., 0.5 mg/mL in acetonitrile (B52724) with a catalytic amount of sulfuric acid).

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to allow for complete derivatization.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detector set at a wavelength of approximately 360 nm.[16]

    • Quantification: Create a calibration curve using known concentrations of formaldehyde standards that have undergone the same derivatization process. Calculate the formaldehyde concentration in the sample by comparing its peak area to the calibration curve.

Experimental Protocol 2: Preservative Efficacy Testing (Challenge Test)

This protocol provides a general framework for assessing the antimicrobial effectiveness of a preservative system.

  • Preparation of Inoculum:

    • Prepare standardized suspensions of relevant microorganisms (e.g., E. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensis) to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation of Samples:

    • Inoculate separate containers of the test product with each microbial suspension to achieve a final concentration of 10⁵ to 10⁶ CFU/mL.

  • Incubation:

    • Incubate the inoculated containers at a specified temperature (e.g., 20-25°C).

  • Sampling and Plate Counts:

    • At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.

    • Perform serial dilutions and plate onto appropriate growth media to determine the number of viable microorganisms.

  • Evaluation:

    • Compare the microbial counts at each time point to the initial inoculum level. The preservative is considered effective if there is a significant reduction in the microbial population over time, meeting predefined acceptance criteria.

Visualizations

Formaldehyde_Release_and_Impact cluster_release Formaldehyde Release cluster_impact Impact on Sensitive Applications Germall_Plus This compound (contains Diazolidinyl Urea) Formaldehyde Free Formaldehyde Germall_Plus->Formaldehyde Slow Release Cells Cells in Culture Formaldehyde->Cells Cytotoxicity Proteins Proteins / Enzymes Formaldehyde->Proteins Cross-linking Assay_Reagents Assay Reagents Formaldehyde->Assay_Reagents Interference

Caption: Formaldehyde release from this compound and its impact.

Troubleshooting_Workflow Start Inconsistent Results Observed Identify_Symptom Identify Specific Symptom (e.g., Cell Death, Low Activity) Start->Identify_Symptom Quantify_FA Quantify Free Formaldehyde Identify_Symptom->Quantify_FA Is_FA_Present Is Formaldehyde Concentration a Concern? Quantify_FA->Is_FA_Present Alternative_Preservative Select Alternative Non-Formaldehyde Preservative Is_FA_Present->Alternative_Preservative Yes Optimize_Conditions Optimize Conditions (Temp, pH, Time) Is_FA_Present->Optimize_Conditions No Re-evaluate Re-evaluate Assay Performance Alternative_Preservative->Re-evaluate Optimize_Conditions->Re-evaluate End Problem Resolved Re-evaluate->End

Caption: Troubleshooting workflow for formaldehyde-related issues.

Signaling_Pathway_Interference Formaldehyde Formaldehyde Cell_Membrane Cell Membrane ROS Increased Reactive Oxygen Species (ROS) Formaldehyde->ROS Protein_Crosslinking Protein Cross-linking Formaldehyde->Protein_Crosslinking Stress_Pathways Activation of Stress Signaling Pathways (e.g., NF-κB, YAP) ROS->Stress_Pathways Protein_Crosslinking->Stress_Pathways Altered_Cellular_Response Altered Cellular Response & Experimental Artifacts Stress_Pathways->Altered_Cellular_Response

Caption: Formaldehyde interference with cellular signaling.

References

Technical Support Center: Navigating the Use of Germall Plus in Aerosolized Product Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the use of Germall plus in aerosolized product formulations. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the significant challenges encountered in this area of research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a broad-spectrum preservative system effective against bacteria, yeast, and mold.[1][2] It is a combination of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC), typically dissolved in a propylene (B89431) glycol base.[3][4] Its antimicrobial action is twofold: Diazolidinyl Urea slowly releases formaldehyde, which disrupts microbial cells, while IPBC is a potent fungicide that interferes with fungal cell membranes.[1][3]

Q2: Is this compound suitable for use in aerosolized products?

No, this compound is explicitly not recommended or approved for use in aerosolized products .[5][6][7][8][9] This restriction is primarily due to the presence of Iodopropynyl Butylcarbamate (IPBC).[10] Inhalation of aerosolized IPBC is a significant safety concern, leading to regulatory restrictions in major markets, including the United States and Japan.[10][11]

Q3: What are the primary challenges of using this compound in aerosol research?

Researchers will face three main challenges:

  • Inhalation Toxicity: The primary and most critical challenge is the health risk associated with inhaling IPBC. Standard toxicological data for topical application does not apply to the respiratory system.

  • Regulatory Hurdles: Due to safety concerns, gaining regulatory approval for an inhaled product containing IPBC is highly unlikely.[10]

  • Formulation Stability: The complex nature of aerosol formulations, including propellants and solvents, may impact the stability and efficacy of this compound. Compatibility with propellants is not well-documented because of the inhalation restrictions.

Q4: What are the key physical and chemical properties of this compound for formulation?

Even for preliminary, non-aerosolized phases of research, understanding these properties is crucial.

PropertySpecification
INCI Name Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate[3][12]
Appearance Clear, viscous liquid[3][13]
Solubility Water-soluble.[3][5][13] Soluble in cationic, anionic, and nonionic water-soluble formulations and in the emulsified portion of oil-in-water or water-in-oil emulsions.[5][6]
Effective pH Range 3.0 - 8.0[4][5][6][12]
Recommended Usage Level 0.1% to 0.5% in non-aerosol, topical products[4][12]
Temperature Stability Heat sensitive. Should be added to formulations during the cool-down phase, at temperatures of 50°C (122°F) or below.[4][5][6][12]

Q5: Are there any known ingredient incompatibilities with this compound?

This compound is compatible with most cosmetic ingredients, including surfactants and proteins.[4] However, its effectiveness can be compromised in highly acidic or alkaline conditions outside its effective pH range.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental use of this compound in formulations intended for aerosolization research.

Problem Potential Cause Recommended Action
Phase Separation or Precipitation in Formulation Insolubility in Propellant/Solvent System: this compound is water-soluble and may not be soluble in the organic solvents or hydrophobic propellants common in aerosol systems.1. Verify the solubility of this compound in the specific solvent and propellant system being used. 2. Consider using a co-solvent to improve solubility. 3. If insolubility persists, a different, more compatible preservative system is required.
Loss of Preservative Efficacy pH Shift: The final formulation's pH may be outside the effective range of 3.0-8.0. High Temperature: The preservative was added at a temperature above 50°C (122°F), causing degradation.[5][6] Ingredient Incompatibility: A specific active or excipient in the formulation may be inactivating the preservative.1. Measure the pH of the final formulation and adjust if necessary. 2. Review the manufacturing process to ensure this compound is added during the cool-down phase. 3. Conduct a preservative efficacy test (PET) on the final formulation. 4. If efficacy is still low, investigate alternative preservatives.
Adverse Results in Preliminary In-Vitro Cell Culture Studies Cytotoxicity of IPBC: The components of this compound, particularly IPBC, may show toxicity to lung epithelial cells, even at low concentrations.1. Cease further investigation of this compound for this application due to the high likelihood of inhalation toxicity. 2. Focus research on preservatives with established safety profiles for inhalation.
Regulatory Compliance Issues During Project Review Use of a Prohibited Ingredient: The research plan involves using IPBC in an application (aerosol) where it is restricted or banned for safety reasons.[10]1. Immediately pivot the research to an alternative, approved preservative system. 2. Consult regulatory guidelines (e.g., FDA, EMA) for preservatives permitted in inhaled products.

Experimental Protocols

1. Protocol: Preservative Efficacy Testing (PET) or Challenge Test

This protocol is essential to determine the antimicrobial effectiveness of the preservative system within the specific formulation.

  • Objective: To evaluate the ability of the formulation containing this compound to resist microbial contamination.

  • Methodology:

    • Prepare several samples of the final product formulation.

    • Inoculate each sample with a mixed culture of representative microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

    • Store the inoculated samples at a specified temperature (e.g., 20-25°C).

    • At specified time intervals (e.g., Day 0, 7, 14, and 28), draw aliquots from each sample.

    • Perform microbial plate counts for each aliquot to determine the number of viable organisms.

    • Compare the results against acceptance criteria (e.g., USP <51> or Ph. Eur. 5.1.3) to determine if the preservative system is effective.

2. Protocol: High-Temperature Stability Assessment

This protocol assesses the stability of the preservative in the formulation under accelerated conditions.

  • Objective: To determine if the preservative remains stable and effective after exposure to high temperatures.

  • Methodology:

    • Prepare multiple samples of the final formulation in their intended primary packaging.

    • Place the samples in a stability chamber at an elevated temperature (e.g., 40°C or 50°C) for a predetermined period (e.g., 4, 8, or 12 weeks).

    • At set time points, remove samples and analyze them for:

      • Physical changes (color, clarity, precipitation).

      • Chemical degradation of the preservative actives (using a validated HPLC method).

      • pH changes.

      • Preservative efficacy (by conducting a PET as described above).

    • Compare the results to a control sample stored at room temperature.

Visualizations

Logical Workflow for Preservative Selection in Aerosol Research

G A Identify Need for Preservation in Aerosol Formulation B Review Regulatory Guidelines for Inhaled Products (FDA, EMA) A->B C Is the Preservative Approved for Inhalation? B->C D Select Alternative Preservative with Inhalation Safety Data C->D Yes E STOP: Do Not Use (e.g., this compound due to IPBC) C->E No F Evaluate Physicochemical Compatibility (Solubility in Propellant/Solvent) D->F G Conduct Stability Studies (Temperature, Packaging) F->G H Perform Preservative Efficacy Testing (PET) G->H I Proceed with Further Formulation Development H->I

Caption: Workflow for evaluating preservatives for aerosol products.

Mechanism of Action of this compound Components

G cluster_germall This compound cluster_microbe Microbial Cell DU Diazolidinyl Urea Formaldehyde Slow Release of Formaldehyde DU->Formaldehyde hydrolysis IPBC Iodopropynyl Butylcarbamate (IPBC) Fungi Yeast & Mold IPBC->Fungi targets Bacteria Bacteria Disruption Disruption of Cell Wall & Membranes Bacteria->Disruption leads to FungalDisruption Disruption of Fungal Cell Membrane Fungi->FungalDisruption leads to Formaldehyde->Bacteria targets

Caption: Antimicrobial mechanism of this compound components.

References

Technical Support Center: Germall Plus Formulation and Storage Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Germall Plus. The information is designed to help prevent degradation of this preservative system during formulation and storage.

Troubleshooting Guides

Issue: Loss of Preservative Efficacy in a Formulation

If you suspect a loss of this compound efficacy in your formulation, follow this troubleshooting workflow to identify the potential cause.

G start Start: Suspected Loss of Efficacy check_temp Was the formulation heated >50°C (122°F) after this compound addition? start->check_temp check_ph Is the final formulation pH outside the 3.0-8.0 range? check_temp->check_ph No end_success Root Cause Likely Identified check_temp->end_success Yes check_incompatibilities Does the formulation contain strong oxidizing agents, strong acids/bases, or isocyanates? check_ph->check_incompatibilities No check_ph->end_success Yes check_protein Does the formulation contain high concentrations of proteins (e.g., collagen, silk protein)? check_incompatibilities->check_protein No check_incompatibilities->end_success Yes check_storage Was the final product or this compound raw material stored improperly (e.g., high heat, direct sunlight)? check_protein->check_storage No check_protein->end_success Yes check_storage->end_success Yes end_fail Consider Further Investigation: - Microbial Challenge Test - Analytical Quantification of Preservative check_storage->end_fail No

Caption: Troubleshooting workflow for loss of this compound efficacy.

Issue: Physical Instability of the Formulation (e.g., phase separation, color/odor change)

Changes in the physical properties of a formulation containing this compound can indicate an incompatibility or degradation.

G start Start: Physical Instability Observed protein_interaction Does the formulation contain proteins? Formaldehyde (B43269) release from Diazolidinyl Urea can react with proteins, leading to changes in color, odor, and viscosity. start->protein_interaction ph_drift Has the pH of the formulation shifted over time? A significant change in pH can affect emulsion stability and preservative efficacy. protein_interaction->ph_drift heat_exposure Was the formulation exposed to high temperatures during processing or storage? This can degrade this compound and other formulation components. ph_drift->heat_exposure light_exposure Was the formulation exposed to UV light? This can lead to the degradation of IPBC and other light-sensitive ingredients. heat_exposure->light_exposure recommendation Recommendation: - Review formulation for protein content. - Monitor pH throughout the stability study. - Ensure processing temperatures remain below 50°C. - Use UV-protective packaging. light_exposure->recommendation

Caption: Investigating physical instability in formulations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for incorporating this compound into a formulation?

A1: this compound is heat-sensitive and should be added during the cool-down phase of the formulation process, at a temperature of 50°C (122°F) or below.[1][2][3][4][5] Adding it at higher temperatures can compromise the integrity of the preservative system.[2][4]

Q2: What is the effective pH range for this compound?

A2: this compound is effective over a broad pH range, typically between 3.0 and 8.0.[4][5][6][7]

Q3: Are there any known chemical incompatibilities with this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and isocyanates. Exposure to UV light can also lead to degradation.

Q4: Can this compound be used in formulations containing proteins?

A4: Caution is advised when using this compound in formulations with high concentrations of proteins, such as collagen or silk protein. The Diazolidinyl Urea component of this compound is a formaldehyde-releaser, and formaldehyde can react with proteins, potentially leading to changes in color, odor, and viscosity, as well as phase separation.

Q5: How should this compound be stored?

A5: this compound should be stored in a tightly sealed container in a cool, dark, and dry location.[1] It is important to protect it from excessive heat, direct sunlight, and moisture.

Q6: What are the signs of this compound degradation?

A6: Degradation of this compound can lead to a loss of antimicrobial efficacy. In a formulation, this may manifest as microbial growth, changes in color or odor, a shift in pH, or a loss of emulsion stability. The degradation of Diazolidinyl Urea can release formaldehyde, while IPBC can degrade into propargyl butylcarbamate (PBC).

Q7: What is the recommended usage level for this compound?

A7: The typical recommended usage level for this compound is between 0.1% and 0.5% of the total formulation weight.[1][2][3][4][6][7]

Data Presentation

Table 1: Recommended Operating and Storage Parameters for this compound

ParameterRecommended Range/ConditionRationale
Formulation pH 3.0 - 8.0Ensures optimal efficacy of the preservative system.[4][5][6][7]
Incorporation Temperature ≤ 50°C (122°F)Prevents thermal degradation of the active components.[1][2][3][4][5]
Storage Temperature Room Temperature (Cool, Dry Place)Minimizes the rate of chemical degradation over time.
Light Exposure Store in the dark; use opaque packagingProtects against photodegradation, particularly of IPBC.
Usage Concentration 0.1% - 0.5%Effective at these concentrations for broad-spectrum antimicrobial activity.[1][2][3][4][6][7]

Table 2: Potential Impact of Stress Conditions on this compound Stability

Stress ConditionPotential Impact on this compoundObservable Effects in Formulation
High Temperature (>50°C) Accelerated degradation of Diazolidinyl Urea and IPBC.Loss of preservative efficacy, potential for pH shift, and changes in viscosity or emulsion stability.
High pH (>8.0) Increased rate of IPBC hydrolysis.Reduced antifungal efficacy.
Low pH (<3.0) Generally stable, but extreme acidity can affect overall formulation stability.Potential for interaction with other pH-sensitive ingredients.
UV Light Exposure Photodegradation of IPBC.Reduced antifungal efficacy, potential for color change in the formulation.

Experimental Protocols

Protocol 1: Preservative Efficacy Testing (PET) / Challenge Test

This protocol is a generalized method based on USP <51> and ISO 11930 standards to assess the effectiveness of this compound in a finished product.

G start Start: Preservative Efficacy Test prep_samples Prepare multiple samples of the final formulation containing this compound. start->prep_samples inoculate Inoculate each sample with a known concentration of challenge microorganisms (e.g., S. aureus, P. aeruginosa, C. albicans, A. brasiliensis). prep_samples->inoculate incubate Incubate the inoculated samples at a specified temperature (e.g., 20-25°C). inoculate->incubate sample_timepoints At specified time intervals (e.g., 7, 14, and 28 days), remove an aliquot from each sample. incubate->sample_timepoints plate_count Perform plate counts to determine the number of viable microorganisms remaining. sample_timepoints->plate_count evaluate Evaluate the log reduction of microorganisms at each time point against the acceptance criteria of the chosen standard (e.g., USP <51>). plate_count->evaluate end End: Determine Pass/Fail evaluate->end

Caption: Workflow for Preservative Efficacy Testing.

Methodology:

  • Product Portioning: Dispense measured portions of the test product into five separate, sterile containers.

  • Inoculation: Inoculate each container with one of the five standardized microbial strains: Candida albicans, Aspergillus brasiliensis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The final concentration of microorganisms in each sample should be between 10^5 and 10^6 CFU/ml.

  • Incubation: Store the inoculated containers at a controlled temperature, typically between 20°C and 25°C, for 28 days.

  • Sampling and Plating: At specified intervals (commonly 7, 14, and 28 days), remove a small aliquot of the product from each container and plate it on appropriate growth media.

  • Enumeration: After incubation of the plates, count the number of colonies to determine the concentration of viable microorganisms.

  • Evaluation: Compare the results to the acceptance criteria outlined in the relevant standard (e.g., USP <51>). For bacteria, a ≥1.0 log reduction by day 7 and ≥3.0 log reduction by day 14 is often required. For yeast and mold, a ≥1.0 log reduction by day 14 is a common benchmark.

Protocol 2: Accelerated Stability Testing

This protocol outlines a general procedure for assessing the stability of a formulation containing this compound under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare a sufficient quantity of the final formulation and package it in the intended commercial packaging.

  • Initial Analysis (Time 0): Analyze the initial samples for key parameters including:

    • Physical properties: Appearance, color, odor, viscosity.

    • Chemical properties: pH, concentration of active ingredients (if applicable), and concentration of this compound (using a validated analytical method such as HPLC).

    • Microbiological properties: Microbial limit testing.

  • Storage Conditions: Place the packaged samples in controlled environmental chambers at accelerated conditions. A common condition for cosmetic products is 40°C ± 2°C with 75% ± 5% relative humidity.

  • Time Points: Pull samples for analysis at predetermined time points, for example, 1, 2, and 3 months.

  • Analysis: At each time point, analyze the samples for the same key parameters as in the initial analysis.

  • Data Evaluation: Compare the results at each time point to the initial data. Significant changes in physical, chemical, or microbiological properties may indicate instability. The data can be used to predict the shelf life of the product under normal storage conditions.

References

Technical Support Center: Managing Iodopropynyl Butylcarbamate (IPBC) in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the irritation potential of Iodopropynyl Butylcarbamate (IPBC) in topical formulations. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Iodopropynyl Butylcarbamate (IPBC) and why is it used in topical formulations?

A1: Iodopropynyl Butylcarbamate (IPBC) is a highly effective, broad-spectrum fungicide and bactericide belonging to the carbamate (B1207046) family.[1][2] It is used as a preservative in a wide variety of water-based cosmetics, personal care products, and pharmaceuticals to prevent the growth of yeast, mold, and bacteria, thereby protecting products from spoilage and maintaining consumer safety.[3][4]

Q2: What are the primary concerns associated with IPBC in topical formulations?

A2: The primary concern is its potential to cause skin irritation and allergic contact dermatitis.[5][6] Although considered safe at regulated concentrations, its widespread use has led to an increase in reported cases of contact allergy.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has noted mild dermal irritation potential at concentrations of 0.5% and above.[4] Additionally, due to concerns about inhalation toxicity, IPBC is not recommended for use in aerosolized products.[1][4]

Q3: What are the current regulatory concentration limits for IPBC in cosmetic products?

A3: Regulatory limits for IPBC vary by region but are generally low to minimize sensitization risk. In the European Union, the maximum authorized concentration for IPBC as a preservative in cosmetic products is 0.05%.[7] It is also restricted from use in oral hygiene and lip care products.[1][7] In the United States, the CIR Expert Panel recommends a maximum concentration of 0.1% for rinse-off and leave-on products, based on available safety data.[4][8] Always consult the latest local regulations for specific applications.

Troubleshooting Guide for Experimental Formulations

Q1: My in vitro reconstructed human epidermis (RhE) assay shows significant cytotoxicity with my IPBC-containing formulation. How can I determine if this is expected or a formulation-specific issue?

A1: High cytotoxicity in an RhE assay (e.g., as per OECD Test Guideline 439) indicates irritation potential.[9][10] To troubleshoot, follow these steps:

  • Benchmark IPBC Alone: Test a simple aqueous solution of IPBC at your target concentration. This establishes a baseline for IPBC's inherent cytotoxicity.

  • Test the Vehicle/Placebo: Run the RhE assay on your formulation without IPBC. Excipients such as penetration enhancers (e.g., high concentrations of ethanol (B145695) or propylene (B89431) glycol), or surfactants can contribute to irritation.[11][12]

  • Analyze Results:

    • If the IPBC solution and your formulation show similar high cytotoxicity, the issue is likely the IPBC concentration itself.

    • If the vehicle alone is cytotoxic, one or more excipients are the primary drivers of irritation.

    • If the full formulation is significantly more cytotoxic than both the IPBC solution and the vehicle, there may be a synergistic effect where the formulation is enhancing the penetration or irritancy of IPBC.

Q2: I am observing erythema and edema in my pre-clinical animal studies or unexpected reactions in a Human Repeat Insult Patch Test (HRIPT). What formulation strategies can I implement to reduce this irritation?

A2: To mitigate irritation from IPBC, consider a multi-faceted formulation approach:

  • Encapsulation: Enclosing IPBC in microcapsules (e.g., lipid- or polymer-based) can control its release onto the skin.[13][14] This reduces direct contact with the epidermis, minimizing irritation while maintaining preservative efficacy.[15][16][17]

  • Inclusion of Anti-Irritants: Incorporate soothing agents into your formulation. Ingredients like Panthenol, Allantoin, and Bisabolol can help calm the skin and reduce the inflammatory response.[11]

  • Barrier Support: A robust skin barrier is less susceptible to irritants. Adding ingredients like ceramides (B1148491) and essential fatty acids (e.g., linoleic acid) can help maintain the integrity of the stratum corneum.[11]

  • Optimize the Vehicle:

    • pH: Buffer the formulation to a pH that matches the skin's natural acid mantle (typically pH 4.5-5.5) to avoid disruption.[11]

    • Emollients: Select emollients that are known to improve skin barrier function. However, be aware that some simple emollients can paradoxically increase susceptibility to certain irritants.[18][19] Choose well-characterized emollients with proven barrier-strengthening properties.

Q3: My formulation passes initial in vitro screening, but I want to further differentiate its mildness compared to a benchmark. What is the next step?

A3: For differentiating mild formulations, standard cytotoxicity assays may not be sensitive enough. Consider more advanced in vitro techniques:

  • Pro-inflammatory Cytokine Release Assay: This method complements viability assays by measuring the release of inflammatory mediators like Interleukin-1 alpha (IL-1α) from reconstructed human epidermis models.[20][21][22] A lower cytokine release profile suggests a milder formulation, even with similar viability scores. This assay is particularly useful for ranking products with low irritation potential.[21]

  • Transepidermal Water Loss (TEWL) Measurement: An in vitro model that measures TEWL can provide insight into the formulation's effect on barrier integrity. An increase in TEWL suggests a compromised barrier, which can correlate with irritation potential.[11]

Data Presentation: Strategies to Mitigate Irritation

The following table summarizes key formulation strategies and their mechanisms for reducing IPBC-induced irritation.

StrategyMechanism of ActionKey Experimental ReadoutPotential Impact
Encapsulation Provides a protective barrier around IPBC, enabling controlled and gradual release.[14][17]Reduced cytotoxicity (in vitro RhE test), Lower clinical irritation scores (HRIPT).Significantly lowers direct contact of free IPBC with the epidermis, reducing irritation potential.[15][16]
pH Optimization Maintains the skin's natural acid mantle (pH 4.5-5.5), preventing barrier disruption.[11]Maintained TEWL, Reduced erythema in clinical tests.A disrupted acid mantle increases susceptibility to chemical irritants.
Inclusion of Anti-Irritants Incorporates agents (e.g., Panthenol, Allantoin) that soothe the skin and modulate inflammatory pathways.[11]Reduced pro-inflammatory cytokine (e.g., IL-1α) release, Lower subjective irritation scores.Proactively counteracts the initial inflammatory cascade triggered by the irritant.[11]
Barrier Enhancement Uses ingredients like ceramides and fatty acids to reinforce the stratum corneum's lipid structure.[11]Decreased TEWL, Improved skin hydration (Corneometer readings).A stronger barrier reduces the penetration of IPBC into deeper, viable skin layers.
Emollient Selection Chooses emollients that are proven to support barrier function rather than disrupt it.[18]Maintained or improved barrier function (TEWL), Reduced response to known irritants.Avoids exacerbating irritation, which can occur with some simple occlusive agents.[18][19]

Experimental Protocols

Protocol 1: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This protocol is adapted from the OECD Test Guideline 439.[9] It is used to assess the skin irritation potential of a test chemical by measuring its effect on keratinocyte viability in a 3D human epidermis model.[23][24]

1. Principle: A test substance is applied topically to a reconstructed human epidermis (RhE) model.[9][23] Irritant chemicals penetrate the stratum corneum and damage underlying keratinocytes, reducing cell viability.[9][24] Viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt, which is quantified spectrophotometrically.[23][24] A reduction in viability below 50% classifies the substance as an irritant.[10]

2. Materials:

  • RhE tissue models (e.g., EpiDerm™, EpiSkin™, epiCS®)[10]

  • Assay medium (provided by tissue manufacturer)

  • Phosphate-Buffered Saline (PBS)

  • Test formulation, vehicle control, positive control (5% Sodium Dodecyl Sulfate), negative control (PBS)

  • MTT solution (0.3-1 mg/mL)

  • Isopropanol (B130326) (or other formazan extraction solvent)

  • 6-well and 24-well plates

  • Sterile cotton swabs, nylon mesh (for liquids)

3. Methodology:

  • Pre-Incubation (Day 0): Upon receipt, place RhE tissues into 6-well plates containing pre-warmed assay medium and incubate overnight at 37°C, 5% CO₂.[25][26]

  • Dosing (Day 1):

    • Transfer tissues to fresh plates with assay medium.

    • Apply the test material to the apical surface of triplicate tissues. For liquids, apply ~30 µL over a nylon mesh disc. For solids/semi-solids, apply ~25 mg.[23][27]

    • Apply positive and negative controls similarly.

    • Incubate for 60 minutes at 37°C, 5% CO₂.[23][25]

  • Rinsing and Post-Incubation (Day 1-3):

    • Thoroughly rinse the test material from the tissue surface with PBS.[27]

    • Blot the tissues and transfer to fresh assay medium.

    • Incubate for a total of 42 hours. This includes a medium exchange after the first 24 hours.[25][26]

  • MTT Viability Assay (Day 3):

    • Transfer tissues to a 24-well plate containing MTT solution.

    • Incubate for 3 hours at 37°C, 5% CO₂.[26] Viable cells will convert the yellow MTT to purple formazan.

    • Blot the tissues and transfer them to a new 24-well plate.

    • Add isopropanol to each well to extract the formazan salt (typically for 2 hours with gentle shaking).[25]

  • Data Analysis:

    • Transfer the isopropanol extract to a 96-well plate.

    • Read the optical density (OD) at 570 nm.

    • Calculate the percent viability for each sample relative to the negative control: %Viability = (Mean OD of Test Material / Mean OD of Negative Control) x 100

    • Classification: If %Viability ≤ 50%, the material is classified as an irritant (UN GHS Category 2). If %Viability > 50%, it is classified as a non-irritant.[10][23]

Protocol 2: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the potential of a product to cause skin irritation or sensitization (allergic contact dermatitis).[28][29] It is conducted under the supervision of a dermatologist.

1. Principle: The test involves two phases: an Induction Phase, where the skin is repeatedly exposed to the test material to induce a potential allergic response, and a Challenge Phase, where the skin is re-exposed after a rest period to determine if sensitization has occurred.[30][31]

2. Study Population:

  • Typically 50-200 healthy adult volunteers.[29][32]

  • Panel may include a subset of individuals who self-report sensitive skin.[30]

  • Exclusion criteria include existing skin diseases, known allergies to test ingredients, and recent use of topical steroids.

  • All participants must provide written informed consent.[30]

3. Methodology:

  • Induction Phase (3 weeks):

    • A small amount of the test material is applied to an occlusive or semi-occlusive patch.[30]

    • The patch is applied to the same site on the upper back of each subject.

    • The patch remains in place for 24 hours.[31] After removal, the site is evaluated for any reaction (erythema, edema, etc.) by a trained assessor, typically 24 or 48 hours after the initial application.[30]

    • This procedure is repeated nine times over a 3-week period.[30][32]

  • Rest Period (2 weeks):

    • A 10-21 day period with no patch application follows the induction phase.[30] This allows time for an immune response to develop if sensitization was induced.

  • Challenge Phase (1 application):

    • After the rest period, a challenge patch with the test material is applied to a new, previously unexposed site on the back.[31]

    • The patch is removed after 24 hours.

    • The challenge site is evaluated for reactions at 24, 48, and 72 hours after application.[31]

  • Data Analysis & Interpretation:

    • Skin reactions are scored using a standardized scale (e.g., 0 = no reaction; 1 = mild erythema; 2 = moderate erythema; 3 = severe erythema with edema).

    • Irritation: Mild, transient reactions that appear during the induction phase but do not reappear or worsen at the challenge site are typically considered irritation.[31]

    • Sensitization: A reaction at the challenge site (especially one that is more severe or appears more rapidly than any induction reaction) is indicative of sensitization.[31] The product would be classified as having sensitization potential.

Visualizations

Signaling Pathway: Chemical-Induced Skin Irritation

Chemical irritants breach the stratum corneum, damaging keratinocytes. This initial damage triggers the release of pre-formed pro-inflammatory mediators, such as IL-1α, which initiates an inflammatory cascade involving other cytokines like TNF-α and IL-6, leading to vasodilation, immune cell recruitment, and the clinical signs of irritation (erythema and edema).[11][24]

IrritationPathway cluster_epidermis Epidermis cluster_inflammatory Inflammatory Cascade cluster_clinical Clinical Manifestation IPBC IPBC / Irritant SC Stratum Corneum IPBC->SC Penetration Keratinocytes Keratinocytes SC->Keratinocytes Damage Cellular Damage (Membrane Disruption, Stress) Keratinocytes->Damage Interaction Release Release of Mediators Damage->Release IL1a IL-1α Release->IL1a TNFa TNF-α / IL-6 / IL-8 IL1a->TNFa Amplification Vasodilation Vasodilation TNFa->Vasodilation Recruitment Immune Cell Recruitment TNFa->Recruitment Irritation Erythema & Edema (Visible Irritation) Vasodilation->Irritation Recruitment->Irritation

Caption: Simplified signaling pathway of chemical-induced skin irritation.

Experimental Workflow: In Vitro Irritation Assessment

The workflow for assessing a formulation's irritation potential begins with baseline testing of the active and vehicle, followed by the complete formulation. If irritation is observed, formulation strategies such as encapsulation or the addition of anti-irritants are implemented and the formulation is re-tested.

Workflow Start Start: New Formulation Concept with IPBC Screen In Vitro Screen (RhE Assay) - IPBC Solution - Vehicle Only - Full Formulation Start->Screen Decision Irritation Potential Observed? Screen->Decision Optimize Implement Mitigation Strategy: - Encapsulation - Add Anti-Irritants - Optimize Vehicle Decision->Optimize Yes Advanced Advanced Testing (Optional): - Cytokine Release Assay - TEWL Measurement Decision->Advanced No Retest Re-run In Vitro Screen on Optimized Formulation Optimize->Retest Retest->Decision End Proceed to Pre-Clinical / Clinical Testing (HRIPT) Advanced->End

Caption: Decision workflow for assessing and mitigating IPBC irritation.

Logical Relationship: Formulation Factors vs. Irritation Potential

The irritation potential of IPBC is not solely dependent on its concentration. It is influenced by a balance of formulation factors. Penetration enhancers can increase irritation, while strategies like encapsulation, barrier support, and the inclusion of anti-irritants work to decrease it.

Logic cluster_increase Factors Increasing Irritation cluster_decrease Factors Decreasing Irritation Irritation Irritation Potential Concentration High IPBC Concentration Concentration->Irritation Enhancers Penetration Enhancers Enhancers->Irritation pH_High High/Low pH pH_High->Irritation Encapsulation Encapsulation Encapsulation->Irritation AntiIrritants Anti-Irritants AntiIrritants->Irritation Barrier Barrier Support Ingredients Barrier->Irritation

Caption: Key formulation factors influencing IPBC irritation potential.

References

Validation & Comparative

A Comparative Analysis of Germall Plus Efficacy via Microbial Challenge Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the microbial integrity of topical formulations is paramount. This guide provides an objective comparison of the preservative efficacy of Germall Plus against other common alternatives, supported by experimental data from microbial challenge testing.

This compound, a widely used preservative system in the cosmetics and personal care industries, is valued for its broad-spectrum antimicrobial activity.[1][2] This guide delves into the quantitative performance of this compound and its popular alternatives, Optiphen Plus and Germaben II, through the lens of microbial challenge testing.

Preservative Composition and Characteristics

A clear understanding of the active components within each preservative system is crucial for formulation development.

Preservative SystemKey ComponentsRecommended Use LevelpH Range
This compound Diazolidinyl Urea, Iodopropynyl Butylcarbamate, Propylene Glycol[3][4][5]0.1% - 0.5%[5][6]3.0 - 8.0[2]
Optiphen Plus Phenoxyethanol, Caprylyl Glycol, Sorbic Acid[1][7][8]0.75% - 1.5%[7][9]< 6.0[8][10]
Germaben II Propylene Glycol, Diazolidinyl Urea, Methylparaben, Propylparaben[1][11][12]0.5% - 1.0%[11][13]3.0 - 7.5[13]

Quantitative Efficacy: Microbial Challenge Test Data

Microbial Challenge Testing, often following the USP <51> protocol, evaluates the effectiveness of a preservative system by introducing a high concentration of specific microorganisms into a formulated product and measuring the reduction in their population over time. The results are typically expressed as a logarithmic (log) reduction.

  • Bacteria: Not less than a 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Molds: No increase from the initial calculated count at 14 and 28 days.[14]

All three preservatives—this compound, Optiphen Plus, and Germaben II—are formulated to meet these industry-standard efficacy requirements when used at their recommended concentrations and appropriate pH levels.[2][7][11]

Experimental Protocol: USP <51> Antimicrobial Effectiveness Test

The following is a detailed methodology for a typical microbial challenge test based on the United States Pharmacopeia (USP) <51> guidelines.[14][15]

1. Preparation of Microbial Inoculum:

  • Standard challenge microorganisms are used: Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).

  • Cultures are grown on appropriate agar (B569324) (e.g., Soybean-Casein Digest Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • The concentration of each microbial suspension is adjusted to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

2. Inoculation of the Product:

  • The test product is divided into five separate containers, one for each test microorganism.

  • Each container is inoculated with a suspension of one of the test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product.

  • The volume of the inoculum is between 0.5% and 1.0% of the volume of the product.

3. Incubation:

  • The inoculated containers are held at a controlled temperature of 20°C to 25°C for 28 days.

4. Sampling and Enumeration:

  • Aliquots are removed from each container at specified intervals (typically 7, 14, and 28 days).

  • The samples are serially diluted in a suitable neutralizing broth to inactivate the preservative.

  • The diluted samples are plated on appropriate agar media.

  • The plates are incubated, and the number of viable microorganisms (CFU) is determined.

5. Interpretation of Results:

  • The log reduction in the microbial population is calculated for each time point by comparing the CFU count to the initial inoculated count.

  • The results are compared against the acceptance criteria for the specific product category as defined in USP <51>.[14][15]

Workflow and Logical Relationships

The following diagrams illustrate the workflow of a microbial challenge test and the logical relationship in selecting a preservative.

Microbial_Challenge_Test_Workflow Microbial Challenge Test Workflow prep_inoculum Prepare Microbial Inoculum (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis) inoculate_product Inoculate Product Samples prep_inoculum->inoculate_product incubation Incubate at 20-25°C for 28 Days inoculate_product->incubation sampling Sample at 0, 7, 14, 28 Days incubation->sampling neutralize_plate Neutralize Preservative & Plate Samples sampling->neutralize_plate count_colonies Incubate Plates & Count Colonies (CFU) neutralize_plate->count_colonies calculate_log_reduction Calculate Log Reduction count_colonies->calculate_log_reduction compare_criteria Compare with Acceptance Criteria calculate_log_reduction->compare_criteria pass Pass compare_criteria->pass Meets Criteria fail Fail compare_criteria->fail Does Not Meet Criteria

Caption: Workflow of a standard microbial challenge test.

Preservative_Selection_Logic Preservative Selection Logic formulation_params Define Formulation Parameters (pH, composition, etc.) preservative_options Identify Potential Preservatives (this compound, Optiphen Plus, Germaben II) formulation_params->preservative_options compatibility_check Assess Compatibility & Stability preservative_options->compatibility_check challenge_test Perform Microbial Challenge Test compatibility_check->challenge_test Compatible efficacy_evaluation Evaluate Efficacy (Log Reduction) challenge_test->efficacy_evaluation safety_regulatory Review Safety & Regulatory Compliance efficacy_evaluation->safety_regulatory Effective final_selection Final Preservative Selection safety_regulatory->final_selection Compliant

Caption: Decision-making process for selecting a preservative.

References

A Comparative Analysis of Germall Plus Versus Natural Preservatives in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the ever-evolving landscape of cosmetic and pharmaceutical formulation, the choice of a preservative system is paramount to ensuring product safety and stability. This guide provides a detailed comparative analysis of Germall Plus, a widely used synthetic preservative system, against a range of natural alternatives. The comparison focuses on antimicrobial efficacy, formulation characteristics, and safety profiles, supported by available scientific data and standardized experimental protocols.

Overview of Preservative Systems

This compound: A Synthetic Broad-Spectrum Option

This compound is the trade name for a synergistic blend of Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC), typically in a propylene (B89431) glycol base.[1][2] It is recognized for its potent, broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, yeasts, and molds.[2][3] This efficacy at low concentrations (typically 0.1% to 0.5%) has made it a cost-effective and popular choice in a wide array of water-based formulations, including creams, lotions, shampoos, and conditioners.[4][5]

The primary mechanism of action involves the slow release of formaldehyde (B43269) from Diazolidinyl Urea, which disrupts microbial cell walls and proteins.[6] This is complemented by the potent antifungal activity of IPBC, which targets fungal cell membranes.[6]

Natural Preservatives: A Diverse and Evolving Category

The demand for "clean" and "natural" products has driven significant innovation in the field of natural preservatives. These are derived from plant, animal, or microbial sources and offer a wide range of antimicrobial properties. Common categories include:

  • Essential Oils and their Constituents: Cinnamon, clove, rosemary, thyme, and tea tree oils are known for their antimicrobial properties.[7]

  • Plant Extracts: Extracts from sources like grapefruit seed and rosemary have demonstrated preservative capabilities.

  • Organic Acids and their Salts: Benzoic acid, sorbic acid, and their salts are often used, though their efficacy is pH-dependent.[8]

  • Ferments and Peptides: Radish root ferment and various antimicrobial peptides are newer entrants in the natural preservative market.

Natural preservatives often employ multiple mechanisms of action, including disrupting cell membranes, inhibiting essential enzymes, and interfering with genetic material.[9] However, their efficacy can be more variable than synthetic options and is often dependent on the specific composition of the extract, which can be influenced by factors like plant origin and extraction method.[9]

Quantitative Data on Antimicrobial Efficacy

Direct, publicly available, head-to-head quantitative comparisons of this compound and natural preservatives within the same formulation and under identical testing conditions are scarce. Such data is often proprietary to cosmetic and pharmaceutical companies. However, we can compile and compare typical performance data based on available literature for individual components and representative natural preservatives.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a preservative that prevents the visible growth of a microorganism.[10] Lower MIC values indicate greater antimicrobial potency.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Natural Preservatives

PreservativeMicroorganismMICSource(s)
Grapefruit Seed Extract Salmonella enteritidis2.06% (m/V)[6]
Other bacteria and yeasts4.13% - 16.50% (m/V)[6]
Rosemary Essential Oil Nano-emulsion Listeria monocytogenes0.0001 mg/mL[11]
Aspergillus flavus0.0001 mg/mL[11]
Pseudomonas aeruginosa0.001 mg/mL[11]
Bacillus cereus0.001 mg/mL[11]
Blended Essential Oils (Lavender, Clary Sage, Ylang Ylang) Staphylococcus aureusNot specified[4]
Escherichia coliNot specified[4]
Candida albicansNot specified[4]
Preservative Efficacy Testing (Challenge Test)

The Challenge Test, standardized by methods like ISO 11930, evaluates the effectiveness of a preservative system by intentionally inoculating a product with a high concentration of various microorganisms and measuring the reduction in their population over time.[12][13] The results are typically expressed as a logarithmic (log) reduction.

Table 2: ISO 11930 Acceptance Criteria for Preservative Efficacy (Criteria A)

Microorganism7 Days14 Days28 Days
Pseudomonas aeruginosa≥ 3 log reductionNo increaseNo increase
Staphylococcus aureus≥ 3 log reductionNo increaseNo increase
Escherichia coli≥ 3 log reductionNo increaseNo increase
Candida albicans≥ 1 log reductionNo increaseNo increase
Aspergillus brasiliensisNo increaseNo increase≥ 1 log reduction

Note: Direct comparative challenge test data showing log reduction values for this compound versus natural preservatives in the same base formulation is not publicly available. Formulations with this compound at recommended usage levels are expected to meet and often exceed the criteria outlined in Table 2.[4] Some studies have shown that certain natural preservatives, particularly when used in combination, can also meet these criteria.[14]

Formulation and Stability Considerations

Table 3: Comparative Formulation Characteristics

CharacteristicThis compoundNatural Preservatives
Form Typically a clear, viscous liquid.[5]Varies widely: liquids, powders, viscous extracts.
Solubility Water-soluble.[15]Varies; some are water-soluble, others are oil-soluble, and many have limited solubility.
Effective pH Range Broad range, typically 3.0 to 8.0.[15]Often have a narrower effective pH range.[9]
Temperature Stability Heat sensitive; should be added to the cool-down phase of a formulation, typically below 50°C (122°F).[15]Varies greatly; some essential oils are volatile and heat-sensitive.
Compatibility Compatible with a wide range of cosmetic ingredients, including cationic, anionic, and nonionic systems.[2][3]Compatibility can be challenging and must be tested on a case-by-case basis. Essential oils can impact emulsion stability.[9]
Impact on Formulation Generally minimal impact on color and odor at typical use levels.Can impart their own color and scent to the final product, which may be desirable or undesirable.
Recommended Use Level 0.1% - 0.5%[4][5]Highly variable, often requiring higher concentrations than synthetic preservatives.

Safety and Regulatory Profile

Table 4: Comparative Safety and Regulatory Overview

AspectThis compoundNatural Preservatives
Key Components Diazolidinyl Urea, Iodopropynyl Butylcarbamate (IPBC)[6]Varies (e.g., phenolic compounds, terpenes, organic acids)
Primary Safety Concerns Diazolidinyl Urea is a formaldehyde-releaser, which can be a sensitizer. IPBC has shown potential for contact allergy.[16]Potential for skin sensitization and allergic reactions, particularly with essential oils. The purity and composition of natural extracts can be variable.[17]
Regulatory Status Approved for use in cosmetics in many regions, including the US, EU, and Canada, with specified maximum concentration limits.[6] Not approved in Japan.[16]Regulation varies by ingredient and region. Some natural preservatives are listed in the EU's Annex V of approved preservatives.[8] Others may be regulated as cosmetic ingredients rather than as preservatives.
"Clean Beauty" Perception Generally not considered "clean" or "natural" by consumers.Highly favored in the "clean" and "natural" beauty markets.

Experimental Protocols

Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

Objective: To evaluate the antimicrobial protection of a cosmetic product by challenging the formulation with a high concentration of specified microorganisms.

Methodology:

  • Preparation of Inoculum: Standardized suspensions of Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus brasiliensis are prepared.

  • Inoculation: The cosmetic product is divided into separate containers for each microorganism and inoculated with a final concentration of 10^5 to 10^6 colony-forming units (CFU) per gram or milliliter of the product.

  • Incubation: The inoculated products are stored at a controlled temperature (typically 20-25°C) for 28 days.

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), a sample of the inoculated product is taken, and the number of surviving microorganisms is determined using plate count methods.[13]

  • Evaluation: The log reduction in the microbial count from the initial inoculum is calculated for each time point and compared against the acceptance criteria (as shown in Table 2).[13]

Minimum Inhibitory Concentration (MIC) Test - Broth Microdilution Method

Objective: To determine the lowest concentration of a preservative that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Preservative Dilutions: A series of twofold dilutions of the preservative are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[18][19]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the preservative dilutions is inoculated with the microbial suspension.[18] Control wells (with no preservative) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[19]

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the preservative in which no visible growth is observed.[10]

Visualizations

Preservative_Efficacy_Test_Workflow cluster_test Testing cluster_analysis Analysis cluster_result Result P1 Prepare Microbial Inoculum T1 Inoculate Samples (Day 0) P1->T1 P2 Prepare Product Samples P2->T1 T2 Incubate at Controlled Temperature T1->T2 A1 Sample & Plate (Day 7) T2->A1 7 days A2 Sample & Plate (Day 14) T2->A2 14 days A3 Sample & Plate (Day 28) T2->A3 28 days A4 Calculate Log Reduction A1->A4 A2->A4 A3->A4 R1 Compare to Acceptance Criteria A4->R1 R2 Pass/Fail R1->R2

Caption: Workflow for a standard Preservative Efficacy Test (Challenge Test).

Caption: Decision-making flowchart for selecting a preservative system.

Conclusion

The choice between this compound and natural preservatives is not straightforward and depends on a multitude of factors, including the desired product positioning, formulation characteristics, and target market.

This compound offers the significant advantages of proven, broad-spectrum efficacy at low concentrations, cost-effectiveness, and ease of use in a wide range of formulations. Its primary drawback is its synthetic nature and the presence of a formaldehyde-releaser, which may be undesirable for brands targeting the "clean" and "natural" consumer segments.

Natural preservatives align well with current market trends and can offer additional benefits such as antioxidant properties. However, they often present significant formulation challenges, including a narrower antimicrobial spectrum, potential for impacting the sensory profile of the product, and the need for higher concentrations and often synergistic blends to achieve adequate preservation.[9][14] Rigorous testing is crucial to ensure the safety and stability of products formulated with natural preservatives.

Ultimately, the selection of a preservative system requires a thorough evaluation of the available options and comprehensive stability and microbiological testing to ensure the final product is both safe and effective for the consumer.

References

Unveiling the Composition of Germall Plus: A Guide to Analytical Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Germall Plus, a widely utilized broad-spectrum preservative in cosmetic and personal care products, is a synergistic blend of active ingredients crucial for maintaining product integrity and safety. For researchers, scientists, and drug development professionals, understanding the precise composition and having robust analytical methods for its components is paramount for quality control, formulation development, and regulatory compliance. This guide provides a comprehensive comparison of analytical techniques for the detection and quantification of the constituent components of this compound.

This compound is a liquid preservative system comprising three key ingredients: Diazolidinyl Urea, Iodopropynyl Butylcarbamate (IPBC), and Propylene Glycol.[1][2][3][4][5][6][7][8] These components work in concert to provide effective protection against a wide range of microorganisms, including bacteria, yeast, and mold.[2][5][8] The typical composition of this compound is approximately 39.56% Diazolidinyl Urea, 0.5% Iodopropynyl Butylcarbamate, and 59.94% Propylene Glycol.[9]

Comparative Analysis of Analytical Methodologies

The quantification of Diazolidinyl Urea, IPBC, and Propylene Glycol in raw materials and finished products necessitates reliable and accurate analytical methods. High-Performance Liquid Chromatography (HPLC) stands out as the most common and effective technique for the simultaneous analysis of Diazolidinyl Urea and IPBC. Gas Chromatography (GC) is the preferred method for the determination of Propylene Glycol.

ComponentAnalytical MethodKey Performance Characteristics
Diazolidinyl Urea High-Performance Liquid Chromatography (HPLC) with UV detectionPrinciple: Separation based on polarity on a C18 column with a mobile phase of water and acetonitrile (B52724). Detection is typically performed at 214 nm. Advantages: High specificity, sensitivity, and accuracy for quantification. Allows for simultaneous determination with IPBC. Considerations: Requires derivatization for enhanced sensitivity in some complex matrices.
Iodopropynyl Butylcarbamate (IPBC) High-Performance Liquid Chromatography (HPLC) with UV detectionPrinciple: Similar to Diazolidinyl Urea, IPBC is separated on a C18 column. The mobile phase composition may be adjusted for optimal separation. Detection is typically performed at 230 nm. Advantages: Excellent sensitivity and selectivity. Can be analyzed concurrently with Diazolidinyl Urea. Considerations: Method validation is crucial to ensure accuracy in diverse cosmetic formulations.
Propylene Glycol Gas Chromatography (GC) with Flame Ionization Detection (FID)Principle: Separation of volatile compounds based on their boiling points in a capillary column. FID provides a sensitive and linear response. Advantages: High sensitivity and specificity for Propylene Glycol. Well-established and robust method. Considerations: Requires sample volatilization, which may necessitate specific sample preparation techniques.

Experimental Protocols

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile or methanol (B129727). A common starting point is 95:5 (v/v) water:acetonitrile, programmed to 50:50 (v/v) over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 214 nm for Diazolidinyl Urea and 230 nm for IPBC. A diode array detector (DAD) can be used to monitor both wavelengths simultaneously.

  • Standard Preparation: Prepare individual stock solutions of Diazolidinyl Urea and IPBC in a suitable solvent (e.g., methanol or acetonitrile). A series of working standards containing both analytes at different concentrations should be prepared by diluting the stock solutions with the mobile phase.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For a simple aqueous solution, direct injection may be possible. For complex matrices like creams or lotions, an extraction step is necessary. A common approach involves dispersing the sample in a suitable solvent (e.g., methanol), followed by sonication and centrifugation to remove insoluble excipients. The supernatant is then filtered through a 0.45 µm filter before injection.

  • Quantification: A calibration curve is constructed by plotting the peak area of each analyte against its concentration from the standard solutions. The concentration of Diazolidinyl Urea and IPBC in the sample can then be determined from this curve.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar-phase column like a DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperatures: Typically set at 250°C.

  • Oven Temperature Program: An initial temperature of 100°C held for 2 minutes, then ramped up to 220°C at a rate of 10°C/min, and held for 5 minutes.

  • Standard Preparation: Prepare a stock solution of Propylene Glycol in a suitable solvent (e.g., methanol or ethanol). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Similar to the HPLC method, the sample preparation depends on the matrix. For aqueous samples, direct injection may be feasible. For more complex formulations, a solvent extraction followed by filtration is required. An internal standard (e.g., 1,3-butanediol) is often used to improve accuracy and precision.

  • Quantification: A calibration curve is generated by plotting the ratio of the peak area of Propylene Glycol to the peak area of the internal standard against the concentration of Propylene Glycol. The concentration in the sample is then calculated from this curve.

Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative analysis of different analytical methods for this compound components.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_result Results Sample Cosmetic Product Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV Analysis (Diazolidinyl Urea & IPBC) Filtration->HPLC GC GC-FID Analysis (Propylene Glycol) Filtration->GC Quantification Quantification (Calibration Curve) HPLC->Quantification GC->Quantification Comparison Method Comparison (Accuracy, Precision, etc.) Quantification->Comparison Report Comprehensive Report Comparison->Report

Analytical workflow for this compound components.

This guide provides a foundational understanding of the analytical methodologies available for the detection and quantification of this compound components. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation. Rigorous method validation is essential to ensure the reliability and accuracy of the results obtained.

References

A Comparative Guide to HPLC and TLC Methods for the Analysis of Diazolidinyl Urea and Iodopropynyl Butylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the quantitative analysis of the cosmetic preservatives Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC). The information presented is based on a comprehensive review of published analytical methods.

Executive Summary

Both HPLC and TLC are valuable techniques for the analysis of Diazolidinyl Urea and IPBC in cosmetic formulations. HPLC methods generally offer higher sensitivity, precision, and automation, making them suitable for routine quality control and regulatory compliance where low detection limits are critical. TLC, particularly High-Performance Thin-Layer Chromatography (HPTLC) with densitometric detection, provides a simpler, more cost-effective, and higher-throughput alternative for screening purposes and quality assessment. The choice between the two techniques will depend on the specific analytical requirements, available instrumentation, and the desired level of quantitation.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely employed technique for the separation, identification, and quantification of preservatives in complex matrices like cosmetics. Several validated HPLC methods have been reported for the analysis of Diazolidinyl Urea and Iodopropynyl Butylcarbamate.

Experimental Protocol: HPLC Analysis of Diazolidinyl Urea

A representative HPLC method for the determination of Diazolidinyl Urea in a cream formulation is described as follows[1]:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Sample Preparation: The aqueous phase of the cream emulsion is separated by centrifugation, filtered, and diluted prior to injection.[1]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column, such as a cyano-propyl column, is often used.[1]

    • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is commonly employed.

    • Detection: UV detection at 214 nm.[1]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

Experimental Protocol: HPLC Analysis of Iodopropynyl Butylcarbamate

A simple and rapid HPLC method coupled with mass spectrometry (MS) for the quantification of IPBC in cosmetic formulations has been reported[2]:

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) interface.[2]

  • Sample Preparation: Extraction of the cosmetic formulation with a methanol/water mixture.[2]

  • Chromatographic Conditions:

    • Column: Reversed-phase column.[2]

    • Mobile Phase: A gradient elution with a suitable organic solvent and water.

    • Detection: Positive selected ion-monitoring (SIM) mode with MS.[2]

Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC) Methods

TLC is a planar chromatographic technique that is often used for the qualitative and semi-quantitative analysis of compounds. When coupled with a densitometer, HPTLC can provide accurate and precise quantitative results.

Experimental Protocol: TLC-Densitometric Analysis of Diazolidinyl Urea

A sensitive and selective TLC-densitometric method has been developed for the determination of Diazolidinyl Urea.

  • Instrumentation: TLC scanner (densitometer).

  • Sample Preparation: Extraction of the sample followed by application of the extract to the TLC plate.

  • Chromatographic Conditions:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of dichloromethane, water, methanol, and acetonitrile (3:1:3:4, by volume).

    • Visualization: The plate is sprayed with a 1% Ninhydrin solution as a coloring agent.

    • Detection: Densitometric measurement in fluorescence mode at 366 nm.

Quantitative TLC/HPTLC for Iodopropynyl Butylcarbamate

Performance Comparison

The following tables summarize the quantitative performance data for the described HPLC and TLC methods. It is important to note that a direct comparison for the simultaneous analysis of both compounds by both techniques from a single study is not available. The data is compiled from different studies focusing on either one or both of the analytes.

Table 1: HPLC Method Performance for Diazolidinyl Urea and Iodopropynyl Butylcarbamate

ParameterDiazolidinyl UreaIodopropynyl Butylcarbamate
Linearity Range 79 - 553 µg/mL[1]Not explicitly stated, but quantification was performed.
Recovery 97.74 - 101.72%[1]Not explicitly stated, but the method is described as reproducible.
Relative Standard Deviation (RSD) < 0.5%[1]0.9 - 2.9%[2]
Limit of Detection (LOD) Not explicitly stated50 - 100 ng/g[2]
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated

Table 2: TLC-Densitometric Method Performance for Diazolidinyl Urea

ParameterDiazolidinyl Urea
Linearity Range 2.50 - 17.5 µ g/spot
Recovery Not explicitly stated
Relative Standard Deviation (RSD) Not explicitly stated
Limit of Detection (LOD) Not explicitly stated
Limit of Quantitation (LOQ) Not explicitly stated

Method Workflows and Comparison Logic

The following diagrams illustrate the general workflows for HPLC and TLC analysis and the logical comparison between the two techniques.

HPLC_TLC_Workflow cluster_hplc HPLC Workflow cluster_tlc TLC/HPTLC Workflow h_start Sample Preparation (Extraction, Dilution) h_inject Injection into HPLC h_start->h_inject h_sep Chromatographic Separation (Column) h_inject->h_sep h_detect Detection (UV/MS) h_sep->h_detect h_data Data Acquisition & Analysis h_detect->h_data h_result Quantitative Result h_data->h_result t_start Sample Preparation (Extraction) t_apply Sample Application (Spotting) t_start->t_apply t_dev Chromatogram Development t_apply->t_dev t_vis Visualization (Spraying) t_dev->t_vis t_scan Densitometric Scanning t_vis->t_scan t_result Quantitative Result t_scan->t_result

Caption: General experimental workflows for HPLC and TLC/HPTLC analysis.

Caption: Logical comparison of HPLC and TLC/HPTLC performance attributes.

Conclusion

  • HPLC stands out for its superior sensitivity, precision, and accuracy, making it the method of choice for regulatory purposes and for the analysis of trace levels of these preservatives. The availability of validated methods with detailed performance data further strengthens its position for routine quality control.

  • TLC-densitometry presents a compelling alternative when high throughput and lower operational costs are priorities. It is particularly useful for screening multiple samples simultaneously and can provide reliable quantitative data for Diazolidinyl Urea. The lack of readily available, validated quantitative HPTLC methods for Iodopropynyl Butylcarbamate in the reviewed literature suggests that method development and validation would be necessary for its routine quantitative analysis by this technique.

The selection of the most appropriate method will ultimately be guided by the specific needs of the laboratory, including the required level of sensitivity and precision, sample throughput, and budgetary considerations.

References

Preservative Cytotoxicity: A Comparative Analysis of Germall Plus Components and Alternatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and cosmetic formulation, the choice of a preservative system is critical to ensure product safety and longevity. An ideal preservative effectively inhibits microbial growth without adversely affecting human cells. This guide provides a comparative analysis of the cytotoxic effects of the components of Germall Plus (Diazolidinyl Urea and Iodopropynyl Butylcarbamate) and common alternative preservatives, such as parabens and other formaldehyde-releasers, on various cell lines. The data presented is compiled from a review of publicly available in vitro studies.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of various preservatives on different cell lines, as determined by in vitro assays. The half-maximal inhibitory concentration (IC50) and other measures of cell viability are presented to facilitate a direct comparison of preservative potency in inducing cell death.

PreservativeCell LineAssayKey Findings
This compound Components
Diazolidinyl UreaHuman Red Blood CellsHemolysis AssayInduced 83% hemoglobin release at 6.25 mg/mL and 12.5 mg/mL after 120 minutes of incubation.[1]
Salmonella typhimuriumMutagenicity AssayExhibited cytotoxic effects at concentrations of 2.5-50 μmol/L.[2][3]
Rat Neural Progenitor CellsCell Viability AssayDecreased cell viability in a time and concentration-dependent manner.[3]
Imidazolidinyl Urea (structurally similar to Diazolidinyl Urea)Human Fibroblast Cells (CCD1072Sk)MTT Assay, Propidium Iodide StainingInduced a reduction in cell viability and promoted apoptosis through decreased mitochondrial membrane potential and caspase-3 activation.[4]
Human Red Blood CellsHemolysis AssayInduced a small release of hemoglobin after 120 minutes of incubation.[1]
Iodopropynyl Butylcarbamate (IPBC)--Acute oral LD50 of 1.47 g/kg in rats. Considered safe for use in leave-on skin products at appropriate concentrations.[5] The Cosmetic Ingredient Review (CIR) limits its use in cosmetics to concentrations ≤ 0.1%.[6]
Alternative Preservatives
Parabens
Methylparaben (MP)Human Dermal Fibroblasts (CCD-1136Sk)MTT, Neutral Red UptakeShowed cytotoxic effects.[7]
Human Fibroblast Cells (CCD1072Sk)MTT Assay, Propidium Iodide StainingDemonstrated very low cytotoxic activity.[4]
Propylparaben (B1679720) (PP)Human Dermal Fibroblasts (CCD-1136Sk)MTT, Neutral Red UptakeAppeared to be more cytotoxic than methylparaben.[7]
Human and Fish Cell LinesCell Viability AssayShowed elevated toxicity compared to methylparaben and ethylparaben, with EC50 values ranging from 16.1 ± 3.3 µM to 115.1 ± 39.3 µM depending on the cell line.[8]
Butylparaben (BuP) & Benzylparaben (BeP)Human and Fish Cell LinesCell Viability AssayCaused a concentration-dependent decrease in cell viability in fish cell lines.[8][9]
Formaldehyde-Releasers
Formaldehyde (B43269)Human Dental Pulp Fibroblasts, Human Buccal Epithelial Cells, HeLa CellsBrdU incorporation, Neutral Red Uptake, MTTHuman target tissue cells appeared to be more sensitive to formaldehyde toxicity than HeLa cancer cells.[10]
Human Osteoblastic Cells (U2OS)Cytotoxicity and Cell Proliferation AssaysDemonstrated a dose-dependent cytotoxic effect, with an IC50 of about 3 mM.[11]
HeLa CellsMitochondrial AssaysLow concentrations (e.g., 10 μmol/L) promoted cell growth, while higher concentrations (≥62.5 μmol/L) inhibited it.[12]
Jurkat CellsCell Viability AssayCoexistence with a radical initiator dramatically decreased cell viability.[13]

Experimental Protocols

A variety of in vitro methods are employed to assess the cytotoxicity of preservatives. Below are detailed descriptions of the common experimental protocols cited in the comparative data table.

Cell Lines: A diverse range of cell lines are utilized to model the effects of preservatives on different human tissues. These include:

  • Human Dermal Fibroblasts (e.g., CCD-1136Sk, CCD1072Sk): Represent skin cells and are crucial for assessing dermal toxicity.

  • Human Keratinocytes: The primary cell type of the epidermis.

  • Human Red Blood Cells: Used in hemolysis assays to evaluate membrane-damaging potential.

  • HeLa Cells: A human cervical cancer cell line, often used as a standard for in vitro toxicity testing.

  • Human Osteoblastic Cells (e.g., U2OS): Bone-forming cells used to assess toxicity to bone tissue.

  • Jurkat Cells: An immortalized line of human T lymphocyte cells used in studies of immune system cell toxicity.

  • Rat Neural Progenitor Cells: Used to evaluate potential neurotoxicity.

Cytotoxicity Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Neutral Red Uptake Assay: This assay assesses cell membrane integrity. Viable cells take up the neutral red dye and store it in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.

  • Hemolysis Assay: This method evaluates the lytic effect of a substance on red blood cells. The release of hemoglobin into the supernatant, measured spectrophotometrically, indicates cell membrane damage.

  • BrdU (Bromodeoxyuridine) Incorporation Assay: This assay measures DNA synthesis and cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into the DNA of proliferating cells and can be detected with specific antibodies.

  • Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population by binding to their DNA.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a simplified representation of a potential signaling pathway for preservative-induced apoptosis.

G cluster_0 In Vitro Cytotoxicity Testing Workflow A Cell Seeding (e.g., 96-well plate) B Cell Culture (24h incubation) A->B C Preservative Treatment (Various concentrations) B->C D Incubation (e.g., 24h, 48h, 72h) C->D E Cytotoxicity Assay (e.g., MTT, Neutral Red) D->E F Data Acquisition (e.g., Spectrophotometer) E->F G Data Analysis (IC50 determination) F->G

A typical workflow for in vitro cytotoxicity testing.

G cluster_1 Simplified Apoptosis Pathway Preservative Preservative Stress Mitochondria Mitochondrial Perturbation Preservative->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptosis pathway.

Discussion and Conclusion

The available data indicates that the cytotoxicity of preservatives is dependent on the specific compound, its concentration, the cell type it is exposed to, and the duration of exposure.

The components of This compound , particularly Diazolidinyl Urea, are effective antimicrobial agents. However, as a formaldehyde-releaser, Diazolidinyl Urea's cytotoxicity is a factor for consideration. Studies on imidazolidinyl urea, a related compound, suggest a potential for inducing apoptosis in human fibroblasts via mitochondrial pathways.[4]

Parabens generally exhibit a trend of increasing cytotoxicity with longer alkyl chain length (e.g., propylparaben is more cytotoxic than methylparaben).[7][8][9] However, at typical use concentrations in cosmetic and pharmaceutical products, their cytotoxic risk is considered low.[8]

Formaldehyde itself demonstrates a dose-dependent cytotoxic effect on various cell lines.[10][11] Interestingly, at very low concentrations, it has been observed to promote cell proliferation in some cancer cell lines.[12][14]

This comparative guide highlights the importance of selecting preservatives based on a thorough evaluation of their cytotoxic profiles in relevant cell models. The choice of preservative should balance the need for effective microbial protection with the imperative of ensuring the safety of the end-user. Further research directly comparing the cytotoxicity of the complete this compound formulation with other preservative systems on a wider range of human cell lines would be beneficial for a more comprehensive risk assessment.

References

Comparative effectiveness of Germall plus against a broad spectrum of microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of product preservation, particularly within the pharmaceutical and cosmetic industries, the selection of an effective antimicrobial system is paramount to ensuring product safety and longevity. Germall Plus, a widely utilized preservative system, has established a reputation for its broad-spectrum efficacy. This guide provides a comprehensive comparison of this compound's effectiveness against a diverse range of microorganisms and benchmarks its performance against other common preservatives, supported by experimental protocols and visual diagrams to elucidate its mechanism and evaluation.

Overview of this compound

This compound is a synergistic combination of Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate (IPBC), typically dissolved in a propylene (B89431) glycol base for its liquid form.[1][2][3] This preservative system is valued for its potent and broad-spectrum antimicrobial activity, effectively inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as yeast and mold.[4][5][6] It is effective at low concentrations, typically between 0.1% and 0.5%, and maintains its efficacy over a wide pH range of 3.0 to 8.0.[2][5]

Mechanism of Action

The antimicrobial efficacy of this compound stems from the complementary actions of its active ingredients. Diazolidinyl Urea functions as a formaldehyde (B43269) donor, slowly releasing small amounts of formaldehyde, which acts as a potent biocide.[7] This slow-release mechanism provides sustained antimicrobial protection. Iodopropynyl Butylcarbamate (IPBC) is particularly effective against fungi, including yeasts and molds, further broadening the preservative's spectrum of activity.[3][8] The combination of these components creates a synergistic effect that is more potent than either ingredient alone.[9]

cluster_germall This compound cluster_microbe Microorganism Diazolidinyl Urea Diazolidinyl Urea Fungi Fungi Diazolidinyl Urea->Fungi Weak Inhibition Formaldehyde Formaldehyde Diazolidinyl Urea->Formaldehyde Slow Release IPBC IPBC IPBC->Fungi Inhibits Growth Bacteria Bacteria Formaldehyde->Bacteria Inhibits Growth

Caption: Mechanism of Action of this compound.

Comparative Effectiveness

Preservative SystemTypical Use Level (%)Spectrum of Activity - Bacteria (Gram +)Spectrum of Activity - Bacteria (Gram -)Spectrum of Activity - YeastSpectrum of Activity - Mold
This compound 0.1 - 0.5++++++++++++
Methylparaben 0.1 - 0.3+++++++++
Propylparaben 0.01 - 0.3+++++++++
Phenoxyethanol 0.5 - 1.0+++++++
Germaben II 0.5 - 1.0++++++++++++
Optiphen Plus 0.5 - 1.5++++++++++

Key: +++Excellent, ++Good, +Fair/Limited

This compound and Germaben II (a combination of Diazolidinyl Urea, Methylparaben, and Propylparaben) are recognized for their robust, broad-spectrum protection against all common types of microorganisms in cosmetic and personal care products.[10] Parabens, while effective against fungi and Gram-positive bacteria, exhibit weaker activity against Gram-negative bacteria.[8] Phenoxyethanol is noted for its strong efficacy against Gram-negative bacteria but is weaker against fungi.[7][11] Optiphen Plus, a blend of Phenoxyethanol, Caprylyl Glycol, and Sorbic Acid, offers broad-spectrum coverage but may be less potent against yeast and mold compared to this compound.[10]

Experimental Protocols: Preservative Efficacy Test (USP <51>)

To standardize the evaluation of preservative effectiveness, a challenge test is employed. The United States Pharmacopeia (USP) General Chapter <51> Antimicrobial Effectiveness Test is a widely accepted protocol.[12][13][14]

Preparation of Microbial Inocula
  • Microorganisms: A standardized panel of microorganisms is used, typically including Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[13]

  • Culture Preparation: Bacteria are cultured on soybean-casein digest agar (B569324), and fungi on Sabouraud dextrose agar. Bacterial and yeast cultures are incubated for 18-24 hours at 30-35°C and 20-25°C, respectively. Aspergillus brasiliensis is incubated for 5-7 days at 20-25°C.

  • Inoculum Standardization: The microorganisms are harvested and suspended in sterile saline to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

Inoculation of the Product
  • The test product is divided into five separate containers, one for each test microorganism.[13]

  • Each container is inoculated with the corresponding microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product.[15]

  • The inoculated containers are thoroughly mixed to ensure uniform distribution of the microorganisms.

Incubation and Sampling
  • The inoculated products are stored at a controlled temperature, typically 20-25°C, for a period of 28 days.[14]

  • Samples are withdrawn from each container at specified intervals, usually at 7, 14, and 28 days.[15]

Quantification of Microbial Survival
  • The withdrawn samples are serially diluted in a suitable neutralizing broth to inactivate the preservative.

  • The diluted samples are plated onto appropriate agar media (soybean-casein digest agar for bacteria and Sabouraud dextrose agar for fungi).

  • The plates are incubated under the conditions described in step 1.

  • The number of viable microorganisms (CFU) is counted, and the log reduction from the initial inoculum is calculated for each time point.

Acceptance Criteria

The effectiveness of the preservative is determined by the log reduction in microbial count over the 28-day period. The specific criteria vary depending on the product category as defined by the USP. For topical products (Category 2), the criteria are:

  • Bacteria: Not less than a 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

  • Yeast and Mold: No increase from the initial calculated count at 14 and 28 days.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare & Standardize Microbial Inocula (Bacteria, Yeast, Mold) C Inoculate Product with Standardized Microorganisms A->C B Dispense Product into Sterile Containers B->C D Incubate at 20-25°C for 28 Days C->D E Sample at Day 7, 14, 28 D->E F Neutralize Preservative & Plate Samples E->F G Incubate Plates & Count Colony Forming Units (CFU) F->G H Calculate Log Reduction & Compare to Acceptance Criteria G->H

Caption: Experimental Workflow for Preservative Efficacy Testing (USP <51>).

Conclusion

This compound demonstrates highly effective, broad-spectrum antimicrobial activity, making it a reliable preservative choice for a wide array of cosmetic and personal care formulations. Its synergistic mechanism of action provides robust protection against bacteria, yeast, and mold at low concentrations. While direct quantitative comparisons with other preservatives require standardized side-by-side challenge testing, the available data and established use levels indicate that this compound offers one of the most comprehensive and potent preservative solutions in the industry. The standardized USP <51> protocol provides a reliable framework for researchers and drug development professionals to quantitatively assess the in-product efficacy of this compound and other preservative systems.

References

Assessing the long-term stability and efficacy of Germall plus in preserved products

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the long-term stability and efficacy of Germall Plus in preserved products, benchmarked against common alternatives, providing critical data for researchers, scientists, and drug development professionals.

This compound, a widely utilized preservative system in the cosmetics and personal care industries, offers broad-spectrum antimicrobial efficacy. This guide provides a comprehensive comparison of this compound with other common preservatives, focusing on their long-term stability and performance. The information presented herein is supported by established experimental protocols and aims to assist in the informed selection of preservative systems for various product formulations.

Preservative Systems Overview

Preservative systems are critical components in aqueous-based formulations, preventing the growth of bacteria, yeast, and mold, thereby ensuring product safety and extending shelf life.[1] The selection of an appropriate preservative is dependent on several factors including the product's composition, pH, and intended use.

This compound , a proprietary blend of Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate (IPBC) in a propylene (B89431) glycol base, is known for its synergistic and broad-spectrum antimicrobial activity.[2][3] Diazolidinyl Urea acts as a formaldehyde-releaser, effective against bacteria, while IPBC provides potent fungicidal activity.[2][4] This combination allows for effective preservation at low concentrations, typically between 0.1% and 0.5%.[5]

Alternative Preservatives commonly used in the industry include:

  • Parabens (e.g., Methylparaben, Propylparaben): A class of preservatives with a long history of use, effective against fungi and gram-positive bacteria.[6] Their efficacy is pH-dependent, with optimal activity in acidic conditions.[6]

  • Phenoxyethanol: A broad-spectrum preservative effective against gram-negative bacteria, though it may have weaker activity against fungi.[6] It is often used in combination with other preservatives to enhance its spectrum of activity.

  • Formaldehyde-Releasing Agents (e.g., DMDM Hydantoin, Imidazolidinyl Urea): These preservatives slowly release formaldehyde (B43269) to inhibit microbial growth.[7] Diazolidinyl urea, a component of this compound, falls into this category.[7]

Comparative Efficacy

The efficacy of a preservative system is determined by its ability to reduce a microbial challenge over a specified period. The United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test is a standard method used to evaluate this. While direct head-to-head quantitative data is limited in publicly available literature, the known properties of these preservatives allow for a qualitative comparison.

Preservative SystemSpectrum of ActivityTypical Use LevelpH RangeTemperature Stability
This compound Broad-spectrum (bacteria, yeast, mold)[1][3]0.1% - 0.5%[5]3-8[1][3]Heat sensitive; add below 50°C (122°F)[1][3]
Parabens Primarily fungi and gram-positive bacteria[6]0.1% - 0.3%Optimal at acidic pH; less effective > pH 8[6]Generally heat stable
Phenoxyethanol Primarily gram-negative bacteria[6]0.5% - 1.0%Wide pH rangeGenerally heat stable
Other Formaldehyde Releasers Broad-spectrum (bacteria)[7]Varies by productWide pH rangeVaries by product

Long-Term Stability

The long-term stability of a preservative is crucial for ensuring its continued efficacy throughout the product's shelf life. Stability is influenced by factors such as pH, temperature, and interactions with other formulation ingredients.

This compound is known for its good stability within a pH range of 3 to 8.[1][3] However, it is sensitive to high temperatures and should be incorporated into formulations during the cool-down phase, at temperatures below 50°C (122°F), to prevent degradation.[1][3] The diazolidinyl urea component can decompose, particularly in aqueous solutions at elevated temperatures and certain pH levels, which can lead to a loss of efficacy.[8][9] Studies have shown that the release of formaldehyde from diazolidinyl urea is dependent on the matrix, pH, time, and temperature.[10]

Parabens generally exhibit good stability, although their efficacy can be compromised by interaction with certain nonionic surfactants and proteins.[6]

Phenoxyethanol is considered a very stable preservative that is not pH-dependent.

Experimental Protocols

A thorough assessment of preservative stability and efficacy relies on standardized experimental protocols.

Preservative Efficacy Testing (Challenge Test)

The USP <51> Antimicrobial Effectiveness Test is a widely accepted method for evaluating the efficacy of a preservative system.[11]

Methodology:

  • Preparation of Inoculum: Standardized cultures of representative microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis) are prepared.

  • Inoculation of Product: The product samples are inoculated with a known concentration of each microorganism.

  • Incubation: The inoculated samples are incubated at a specified temperature for a defined period (typically 28 days).

  • Enumeration: At specified intervals (e.g., 7, 14, and 28 days), aliquots are taken from the samples, and the number of viable microorganisms is determined through plating and colony counting.

  • Evaluation: The log reduction in the microbial population is calculated at each time point to determine if the preservative system meets the acceptance criteria for the specific product category.

Preservative_Efficacy_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Prep_Inoculum Prepare Microbial Inoculum Inoculate_Product Inoculate Product Samples Prep_Inoculum->Inoculate_Product Incubate Incubate Samples (28 days) Inoculate_Product->Incubate Sample_and_Plate Sample and Plate at Intervals Incubate->Sample_and_Plate Count_Colonies Count Colonies Sample_and_Plate->Count_Colonies Calculate_Log_Reduction Calculate Log Reduction Count_Colonies->Calculate_Log_Reduction Evaluate Evaluate Against Criteria Calculate_Log_Reduction->Evaluate

Caption: Workflow for USP <51> Preservative Efficacy Test.

Long-Term Stability Testing

Accelerated stability testing is a common method used to predict the long-term stability of a product by subjecting it to elevated temperatures.

Methodology:

  • Sample Preparation: Product samples are stored in their final packaging.

  • Storage Conditions: Samples are placed in stability chambers at elevated temperatures (e.g., 40°C, 50°C) and controlled humidity for a specified duration (e.g., 3, 6, 12 months). Control samples are stored at room temperature.

  • Analysis: At predetermined time points, samples are withdrawn and analyzed for various parameters, including:

    • Physical properties: Appearance, color, odor, pH, viscosity.

    • Chemical properties: Concentration of the preservative and other active ingredients, presence of degradation products.

    • Microbiological properties: Preservative efficacy testing (challenge test) is performed to ensure the preservative system remains effective.

  • Data Evaluation: The data from accelerated conditions are used to predict the shelf life of the product at normal storage conditions.

Accelerated_Stability_Testing_Workflow cluster_storage Storage Conditions cluster_parameters Analytical Parameters Start Prepare Product Samples in Final Packaging Accelerated Elevated Temperature (e.g., 40°C, 50°C) Start->Accelerated Room_Temp Room Temperature (Control) Start->Room_Temp Analysis Analyze Samples at Time Intervals Accelerated->Analysis Room_Temp->Analysis Physical Physical Analysis->Physical Chemical Chemical Analysis->Chemical Microbiological Microbiological Analysis->Microbiological Evaluation Evaluate Data and Predict Shelf Life Physical->Evaluation Chemical->Evaluation Microbiological->Evaluation

Caption: Workflow for Accelerated Stability Testing.

Signaling Pathways and Logical Relationships

The antimicrobial action of this compound is a result of the synergistic activity of its components.

Germall_Plus_Mechanism cluster_components Components Germall_Plus This compound Diazolidinyl_Urea Diazolidinyl Urea Germall_Plus->Diazolidinyl_Urea IPBC Iodopropynyl Butylcarbamate Germall_Plus->IPBC Formaldehyde_Release Slow Release of Formaldehyde Diazolidinyl_Urea->Formaldehyde_Release Fungal_Inhibition Inhibition of Fungal Growth IPBC->Fungal_Inhibition Bacterial_Inhibition Inhibition of Bacterial Growth Formaldehyde_Release->Bacterial_Inhibition Broad_Spectrum Broad-Spectrum Antimicrobial Efficacy Bacterial_Inhibition->Broad_Spectrum Fungal_Inhibition->Broad_Spectrum

Caption: Synergistic mechanism of this compound components.

Conclusion

This compound remains a highly effective and widely used broad-spectrum preservative system. Its synergistic combination of diazolidinyl urea and IPBC provides robust protection against a wide range of microorganisms at low use levels. While it exhibits good stability across a broad pH range, its sensitivity to heat necessitates careful consideration during the manufacturing process. Compared to alternatives like parabens and phenoxyethanol, this compound offers a more comprehensive spectrum of antimicrobial activity. However, the selection of the most appropriate preservative system will always depend on the specific requirements of the formulation. Rigorous preservative efficacy and long-term stability testing, following established protocols such as the USP <51> challenge test and accelerated stability studies, are essential to ensure the safety and quality of the final product.

References

Unveiling the Synergistic Power of Germall Plus: A Comparative Guide to Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an effective preservative system is a critical step in ensuring product integrity and safety. Germall Plus, a widely used preservative system, leverages the synergistic antimicrobial activity of its core components: diazolidinyl urea (B33335) and iodopropynyl butylcarbamate (IPBC). This guide provides a comprehensive comparison of this compound with common alternative preservatives, supported by available experimental data and detailed methodologies.

This compound is a broad-spectrum preservative that combines the antibacterial action of diazolidinyl urea with the potent antifungal properties of iodopropynyl butylcarbamate (IPBC).[1][2] This combination is designed to provide robust protection against a wide range of microorganisms, including bacteria, yeast, and mold, making it a popular choice in various cosmetic and personal care formulations.[3][4]

The Synergistic Mechanism of this compound Components

The efficacy of this compound lies in the complementary and synergistic action of its two active ingredients. Diazolidinyl urea is a formaldehyde-releasing agent that exhibits strong bactericidal activity, particularly against Gram-negative bacteria.[5][6][7][8] Its mechanism involves the slow release of formaldehyde, which disrupts microbial cell walls and key cellular functions.[5][7]

On the other hand, iodopropynyl butylcarbamate is a highly effective fungicide.[4][9] Its primary mechanism of action involves interfering with essential metabolic processes in fungi by reacting with sulfhydryl groups in proteins and enzymes.[10] The presence of iodine in the IPBC molecule is a significant contributor to its biocidal activity.[10]

Comparative Antimicrobial Efficacy

To provide a clear comparison, the following tables summarize the known antimicrobial spectrum and, where available, the Minimum Inhibitory Concentrations (MIC) of the individual components of this compound and common alternative preservatives such as parabens and phenoxyethanol. MIC values represent the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antimicrobial Spectrum and Efficacy of this compound Components

Preservative ComponentPrimary ActivityEffective AgainstReported MIC/Efficacy Data
Diazolidinyl Urea AntibacterialGram-positive and Gram-negative bacteria (especially Pseudomonas), yeast, and mold.[5][8][11][12][13]0.3% solution shows antimicrobial activity against P. aeruginosa, S. marcescens, and S. epidermidis, with kill times ranging from 6 to 24 hours.[5]
Iodopropynyl Butylcarbamate (IPBC) AntifungalA broad spectrum of fungi, molds, and to a lesser extent, bacteria.[9][14]Controls bacteria like Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus at 250–1000 ppm. Effective against the mold Aspergillus niger at 0.6 ppm.[14]

Table 2: Antimicrobial Spectrum and Efficacy of Alternative Preservatives

Alternative PreservativePrimary ActivityEffective AgainstReported MIC/Efficacy Data
Methylparaben Antifungal & AntibacterialMore effective against fungi and Gram-positive bacteria than Gram-negative bacteria.[15][16]MIC values typically range from 100 to 800 µg/mL for bacteria and 50 to 400 µg/mL for fungi.
Propylparaben Antifungal & AntibacterialSimilar to methylparaben but with slightly better activity against bacteria.[16]MIC values are generally lower than methylparaben, indicating higher potency.
Phenoxyethanol AntibacterialPrimarily effective against Gram-negative bacteria; weaker against yeast and molds.[15][16]MIC values are typically in the range of 2,500 to 5,000 µg/mL.

Experimental Protocols

The evaluation of preservative efficacy and synergy relies on standardized microbiological methods. The following are detailed overviews of the key experimental protocols cited in the assessment of antimicrobial preservatives.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.[17][18][19]

Methodology:

  • Preparation of Antimicrobial Agents: Stock solutions of each preservative (e.g., diazolidinyl urea and IPBC) are prepared and then serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of Agent A are added to the wells. Along the y-axis, decreasing concentrations of Agent B are added. This creates a matrix of wells with various combinations of the two agents.[17]

  • Inoculation: Each well is inoculated with a standardized suspension of a test microorganism (e.g., E. coli, S. aureus, A. brasiliensis) at a concentration of approximately 5 x 10^5 CFU/mL.[17]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 30-35°C for bacteria for 24-48 hours, 20-25°C for fungi for 3-5 days).[17]

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent(s) that inhibits visible growth of the microorganism.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4[17][18]

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_end Result start Start prep_agents Prepare Stock Solutions (Diazolidinyl Urea & IPBC) start->prep_agents serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agents->serial_dilution prep_inoculum Prepare Standardized Microorganism Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC of Individual & Combined Agents incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy, Additive, or Antagonism calc_fic->interpret end End interpret->end

Workflow for Checkerboard Synergy Testing.
Preservative Efficacy Test (Challenge Test)

The Preservative Efficacy Test (PET), or challenge test, is designed to evaluate the effectiveness of a preservative system in a finished product under conditions of microbial challenge.[6][13][20][21][22]

Methodology:

  • Product Samples: Multiple samples of the final product formulation are prepared.

  • Inoculation: Each sample is individually challenged with a high concentration (typically 10^5 to 10^6 CFU/g or mL) of a specific microorganism. Common challenge organisms include Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.[6]

  • Incubation: The inoculated products are stored at a specified temperature (e.g., 20-25°C) for a defined period, usually 28 days.[6][21]

  • Sampling and Plating: At specified intervals (e.g., day 0, 7, 14, and 28), a small amount of the product is removed, neutralized to inactivate the preservative, and plated on appropriate growth media.[21]

  • Colony Counting: The plates are incubated, and the number of surviving microorganisms is counted at each time point.

  • Evaluation: The log reduction in the microbial population is calculated for each time point. The preservative system is deemed effective if it meets the acceptance criteria defined by regulatory bodies or industry standards (e.g., USP <51>, ISO 11930), which typically require a significant reduction in bacteria and no increase in yeast and mold over the test period.[21][22]

Challenge_Test_Workflow cluster_setup Setup cluster_challenge Challenge & Incubation cluster_sampling Sampling & Analysis cluster_result Result start Start prep_product Prepare Product Samples start->prep_product prep_inocula Prepare Microbial Inocula (Bacteria, Yeast, Mold) start->prep_inocula inoculate_product Inoculate Product with Microorganisms prep_product->inoculate_product prep_inocula->inoculate_product incubate_samples Incubate for 28 Days inoculate_product->incubate_samples sample_day0 Sample at Day 0 incubate_samples->sample_day0 sample_day7 Sample at Day 7 incubate_samples->sample_day7 sample_day14 Sample at Day 14 incubate_samples->sample_day14 sample_day28 Sample at Day 28 incubate_samples->sample_day28 neutralize_plate Neutralize Preservative & Plate Samples sample_day0->neutralize_plate sample_day7->neutralize_plate sample_day14->neutralize_plate sample_day28->neutralize_plate count_colonies Count Surviving Microorganisms neutralize_plate->count_colonies calc_log_reduction Calculate Log Reduction count_colonies->calc_log_reduction evaluate Evaluate Against Acceptance Criteria calc_log_reduction->evaluate end End evaluate->end

Workflow for Preservative Efficacy (Challenge) Test.

Logical Relationship of Preservative Selection

The choice of a preservative system is a multifactorial decision process. The following diagram illustrates the logical relationships between key considerations for preservative selection in product development.

Preservative_Selection_Logic cluster_requirements Product Requirements cluster_preservative_props Preservative Properties cluster_regulatory Regulatory & Safety cluster_decision Decision product_type Product Type (e.g., lotion, shampoo) spectrum Antimicrobial Spectrum product_type->spectrum ph_level pH of Formulation efficacy Efficacy (MIC/Challenge Data) ph_level->efficacy target_microbes Target Microorganisms target_microbes->spectrum selection Final Preservative Selection spectrum->selection efficacy->selection synergy Synergistic Potential synergy->selection compatibility Compatibility with Other Ingredients compatibility->selection reg_status Regulatory Approval (e.g., FDA, EU) reg_status->selection safety_profile Safety & Toxicity Profile safety_profile->selection consumer_perception Consumer Perception (e.g., 'paraben-free') consumer_perception->selection

Logical flow for preservative selection.

References

Comparison of Germall plus with other commercial preservatives like Optiphen and Germaben II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and characteristics of three widely used preservative blends in cosmetic and pharmaceutical formulations.

The selection of an appropriate preservative system is a critical determinant of the safety, stability, and shelf life of aqueous-based and emulsified products. This guide provides a detailed comparison of three commercially popular broad-spectrum preservative blends: Germall Plus, Optiphen, and Germaben II. The following sections present a comparative analysis of their chemical composition, antimicrobial efficacy supported by available quantitative data, and operational parameters. Furthermore, detailed methodologies for key antimicrobial assessment experiments are provided to aid in the evaluation and selection of a suitable preservative system for specific formulation needs.

Comparative Overview of Preservative Properties

A summary of the key characteristics of this compound, Optiphen, and Germaben II is presented in Table 1. This table provides a high-level comparison of their active ingredients, effective pH range, recommended use levels, and temperature stability, which are crucial factors in the formulation development process.

Table 1: Comparison of Preservative Properties

FeatureThis compoundOptiphenGermaben II
INCI Name Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl ButylcarbamatePhenoxyethanol (and) Caprylyl GlycolPropylene Glycol (and) Diazolidinyl Urea (and) Methylparaben (and) Propylparaben
Active Ingredients Diazolidinyl Urea, Iodopropynyl Butylcarbamate (IPBC)[1][2]Phenoxyethanol, Caprylyl Glycol[3]Diazolidinyl Urea, Methylparaben, Propylparaben[4][5]
Antimicrobial Spectrum Broad-spectrum (bacteria, yeast, and mold)[6][7]Broad-spectrum (bacteria, yeast, and mold)[8][9]Broad-spectrum (Gram-positive and Gram-negative bacteria, yeast, and mold)[5][10]
Effective pH Range 3.0 - 8.0[11]4.0 - 8.0[9]3.0 - 7.5[12]
Recommended Use Level 0.1% - 0.5%[7][11]0.75% - 1.5%[3][8]Up to 1.0%[5]
Temperature Stability Add below 50°C (122°F)[7][11]Stable up to 80°C (176°F)[8]Add below 60°C (140°F)[12]
Key Characteristics Formaldehyde-releaser, paraben-free.[1]Paraben-free, formaldehyde-releaser-free.[3]Contains parabens, formaldehyde-releaser.[4]

Quantitative Antimicrobial Efficacy

The in-vitro efficacy of a preservative is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a range of microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.

Table 2: Quantitative Antimicrobial Efficacy (MIC in ppm)

MicroorganismATCC No.OptiphenGermaben II
Pseudomonas aeruginosa902725001200
Escherichia coli873925001200
Staphylococcus aureus65385000600
Candida albicans102315000>5000
Aspergillus brasiliensis1640425002500

Data for Optiphen sourced from manufacturer's technical data. Data for Germaben II sourced from manufacturer's technical data.

Experimental Protocols

To ensure the safety and stability of a final product, rigorous microbiological testing is imperative. The following are detailed protocols for two standard methods used to evaluate the efficacy of preservative systems.

Minimum Inhibitory Concentration (MIC) Test

The MIC test is a fundamental laboratory procedure to determine the lowest concentration of a preservative required to inhibit the growth of a specific microorganism.

Methodology:

  • Preparation of Microorganism: A pure culture of the test microorganism is grown in a suitable liquid broth medium to achieve a standardized concentration, typically around 1 x 10^6 Colony Forming Units (CFU)/mL.

  • Serial Dilution: A series of dilutions of the preservative are prepared in a sterile liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted preservative is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under optimal conditions for the growth of the microorganism, typically for 18-24 hours.

  • Observation: After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the preservative at which there is no visible growth of the microorganism.

Preservative Efficacy Test (Challenge Test)

The Preservative Efficacy Test, or Challenge Test, evaluates the effectiveness of a preservative system within a finished product formulation when exposed to microbial contamination. Standardized methods such as USP <51> and ISO 11930 are commonly employed.

Methodology (based on USP <51>):

  • Product Preparation: The final product is divided into five separate containers.

  • Inoculum Preparation: Standardized suspensions of five challenge microorganisms (Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, and Aspergillus brasiliensis ATCC 16404) are prepared.

  • Inoculation: Each container of the product is inoculated with one of the challenge microorganisms to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL or g.

  • Incubation: The inoculated product containers are incubated at 20-25°C for 28 days.

  • Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), an aliquot is removed from each container. The preservative in the sample is neutralized, and the sample is serially diluted and plated onto a suitable growth medium.

  • Enumeration: The plates are incubated, and the number of surviving microorganisms is counted.

  • Log Reduction Calculation: The log reduction in the microbial population from the initial inoculum level is calculated for each time point.

  • Interpretation: The results are compared against the acceptance criteria specified in the relevant standard to determine if the preservative system is effective. For example, for bacteria, a not less than 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days is often required. For yeast and mold, no increase from the initial calculated count at 14 and 28 days is a typical criterion.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical Preservative Efficacy Test (Challenge Test).

Preservative_Efficacy_Test_Workflow cluster_sampling Sampling and Analysis cluster_result Outcome start Start: Product Formulation with Preservative prep_product Prepare 5 Samples of Final Product start->prep_product prep_inoculum Prepare Standardized Inocula (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis) start->prep_inoculum inoculate Inoculate Each Sample with a Single Microorganism (10^5 - 10^6 CFU/mL or g) prep_product->inoculate prep_inoculum->inoculate incubate Incubate at 20-25°C for 28 Days inoculate->incubate day0 Day 0: Plate Inoculum Control day7 Day 7: Sample, Neutralize, Plate incubate->day7 day14 Day 14: Sample, Neutralize, Plate incubate->day14 day28 Day 28: Sample, Neutralize, Plate incubate->day28 analysis Calculate Log Reduction at Each Time Point day7->analysis day14->analysis day28->analysis compare Compare Results to Acceptance Criteria (e.g., USP <51> or ISO 11930) analysis->compare pass Pass: Preservative is Effective compare->pass Meets Criteria fail Fail: Preservative is Not Effective compare->fail Does Not Meet Criteria

Preservative Efficacy Test (Challenge Test) Workflow.

References

Safety Operating Guide

Proper Disposal of Germall Plus: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Germall Plus, a common liquid preservative, ensuring the safety of laboratory personnel and the protection of the environment.

This compound, a formulation of Diazolidinyl Urea, 3-Iodo-2-propynyl butyl carbamate, and Propylene Glycol, is recognized for its broad-spectrum antimicrobial properties. However, its components, particularly 3-Iodo-2-propynyl butyl carbamate, are toxic to aquatic life, necessitating careful disposal to prevent environmental contamination.[1][2] Therefore, it is imperative that this compound is managed as a hazardous chemical waste within a laboratory setting.

Step-by-Step Disposal Protocol

The following protocol outlines the immediate actions and logistical plan for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Treat all unused this compound and materials contaminated with this compound as hazardous waste.

  • Do not mix this compound waste with non-hazardous waste.[3]

  • Keep this compound waste separate from other incompatible chemical wastes to prevent dangerous reactions.[4] The Safety Data Sheet for this compound lists strong acids, strong bases, and strong oxidizing agents as incompatible materials.[5]

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing the appropriate PPE.

  • Mandatory PPE includes:

    • Safety glasses or goggles to protect against splashes.[1]

    • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1]

    • A lab coat to protect clothing.

3. Waste Collection and Containment:

  • Use a designated, leak-proof, and clearly labeled waste container for the collection of this compound waste.[3]

  • The container should be made of a material compatible with this compound. High-density polyethylene (B3416737) (HDPE) is a suitable option.

  • The container must be kept securely closed except when adding waste.[4]

  • Label the waste container with the words "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

4. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure the storage area is designed for hazardous chemical waste and provides secondary containment to capture any potential leaks.

5. Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.[1] This is to prevent the release of substances toxic to aquatic life into the sewer system.

  • Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest form.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

ParameterValueReference
Hazard Classification Acute aquatic toxicity Category 2; Chronic aquatic toxicity Category 2[1]
Personal Protective Equipment Safety glasses/goggles, chemical-resistant gloves, lab coat[1]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents[5]
Disposal Method Via a licensed hazardous waste disposal facility[1][5]
Prohibited Disposal Do not dispose down the drain or in regular trash[1]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process and the sequence of steps to be followed.

GermallPlusDisposal cluster_prep Preparation cluster_collection Collection & Containment cluster_storage Storage cluster_disposal Disposal start Have this compound waste for disposal ppe Wear appropriate PPE: - Safety glasses - Chemical-resistant gloves - Lab coat start->ppe container Use a designated, leak-proof, and labeled hazardous waste container ppe->container segregate Segregate from incompatible wastes (strong acids, bases, oxidizers) container->segregate store Store sealed container in a designated, secure, and well-ventilated area with secondary containment segregate->store no_drain DO NOT dispose down the drain or in regular trash store->no_drain contact_ehs Contact institution's EHS or a licensed hazardous waste disposal contractor no_drain->contact_ehs pickup Arrange for waste pickup and complete necessary paperwork contact_ehs->pickup end Waste properly disposed pickup->end

This compound Disposal Workflow

References

Personal protective equipment for handling Germall plus

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Germall Plus

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, a common preservative in cosmetic and personal care formulations. Adherence to these procedures is critical to minimize risks and ensure operational integrity.

This compound is a liquid preservative system that is effective against a broad spectrum of bacteria, yeast, and mold.[1][2][3] Its primary components are Propylene Glycol, Diazolidinyl Urea, and Iodopropynyl Butylcarbamate.[1][4] While effective as a preservative, it is classified as causing serious eye irritation and may cause an allergic skin reaction.[4][5][6]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent direct contact and ensure personal safety.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesChemical splash goggles should be worn whenever there is a potential for eye contact with liquid, vapor, or mist.[4]
Skin Protection GlovesWear resistant gloves. It is advised to consult a safety equipment supplier for suitable glove types. Discard gloves that show signs of wear, tears, or pinholes.[4]
Protective ClothingWear impervious clothing and safety shoes. The type of body protection should be chosen based on the amount and concentration of the substance at the workplace.[4]
Hand Hygiene -Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]
Operational Plan: Safe Handling and Storage

Proper operational procedures are crucial to minimize exposure and maintain the stability of this compound.

Handling:

  • Avoid breathing vapors or mist.[4][5][7]

  • Prevent contact with skin and eyes.[4][5][7]

  • Smoking, eating, and drinking are strictly prohibited in the handling area.[4][5][7]

  • Ensure adequate ventilation, using general or local exhaust systems to maintain exposure below recommended levels.[4]

  • Persons with a history of skin sensitization, asthma, or allergies should not be involved in processes using this mixture.[4][5][7]

Storage:

  • Keep containers tightly closed in a dry and well-ventilated area.[4][5][7]

  • Protect from frost and avoid excessive heat or direct sunlight.[4]

  • Opened containers must be carefully resealed and stored upright to prevent leakage.[4][5][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Product Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5][7]

  • Contaminated Materials: Do not allow the product to enter drains, water courses, or the soil.[7][8] Soak up spills with inert absorbent material such as sand, silica (B1680970) gel, or sawdust and place in a suitable, closed container for disposal.[5][7]

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[4][5]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of cool water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[4][5]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[4][5]
Inhalation Move the person to fresh air. If unconscious, place in a recovery position and seek medical advice. If symptoms persist, call a physician.[4][5]
Ingestion Do NOT induce vomiting. Seek immediate medical attention or contact a poison control center. Never give anything by mouth to an unconscious person.[4]

Safe Handling Workflow for this compound

The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

GermallPlus_Workflow prep Preparation - Review SDS - Ensure proper ventilation ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Resistant Gloves - Protective Clothing prep->ppe Proceed once complete handling Handling this compound - Avoid vapor inhalation - Prevent skin/eye contact ppe->handling use Use in Formulation - Follow experimental protocol handling->use storage Storage - Tightly sealed container - Dry, well-ventilated area handling->storage Store when not in use decon Decontamination - Clean spills immediately - Decontaminate work surfaces use->decon disposal Waste Disposal - Dispose of unused product and  contaminated materials according  to regulations decon->disposal

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.